molecular formula CH5BrN2 B8033826 Formamidinium bromide

Formamidinium bromide

Cat. No.: B8033826
M. Wt: 124.97 g/mol
InChI Key: QWANGZFTSGZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamidinium bromide is a useful research compound. Its molecular formula is CH5BrN2 and its molecular weight is 124.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aminomethylideneazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANGZFTSGZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Formamidinium Bromide: A Technical Guide to its Synthesis, Properties, and Role as a Perovskite Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidinium bromide (FABr), with the chemical formula CH₅BrN₂, is an organic salt that has garnered significant attention in the field of materials science, particularly as a crucial precursor in the synthesis of formamidinium-based perovskite materials.[1][2][3][4][5][6] These perovskites are at the forefront of research for next-generation optoelectronic devices, including highly efficient solar cells, light-emitting diodes (LEDs), and photodetectors. The properties of the final perovskite layer are intrinsically linked to the quality and purity of the precursor materials, making a thorough understanding of this compound essential for the advancement of this technology. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of this compound, along with detailed experimental protocols.

Physicochemical Properties

This compound is a white crystalline powder at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula CH₅BrN₂[1]
Molecular Weight 124.97 g/mol [7]
Appearance White powder/crystals
Melting Point 133-140 °C[1]
Solubility Soluble in water[1]
Storage Conditions Hygroscopic, store under inert atmosphere[1]

Synthesis of this compound

The synthesis of high-purity this compound is a critical step for its use in perovskite fabrication. The most common method involves the reaction of formamidinium acetate (B1210297) with hydrobromic acid.

General Synthesis Protocol

A widely adopted procedure for the synthesis of this compound is as follows:

  • Reaction Setup: Formamidinium acetate is dissolved in a flask, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The flask is cooled in an ice bath to control the reaction temperature.

  • Addition of Hydrobromic Acid: Hydrobromic acid (typically 48% in water) is added dropwise to the cooled formamidinium acetate solution while stirring continuously. A molar excess of hydrobromic acid is often used to ensure complete reaction.

  • Reaction: The reaction mixture is stirred at 0°C for several hours.

  • Solvent Removal: The solvent is removed from the reaction mixture using a rotary evaporator.

  • Purification: The crude product is then purified by washing with a suitable solvent, such as diethyl ether, followed by recrystallization from a solvent like ethanol.

  • Drying: The purified white crystalline product is dried in a vacuum oven to remove any residual solvent.

Synthesis_Workflow

Crystal Structure

Detailed crystallographic data for pure this compound is not extensively reported in the reviewed literature. The primary focus of crystallographic studies has been on the resulting formamidinium-based perovskites, such as formamidinium lead bromide (FAPbBr₃). In the context of FAPbBr₃, the formamidinium cation (FA⁺) occupies the 'A' site within the perovskite crystal lattice. The orientation and dynamics of the FA⁺ cation within the inorganic framework are crucial for the structural stability and optoelectronic properties of the perovskite material.

Molecular_Structure

Role in Perovskite Synthesis and Properties

This compound is a fundamental building block for formamidinium-based perovskites. The stoichiometry and purity of FABr directly influence the crystallization process and the resulting film quality of the perovskite active layer.

Perovskite_Formation

The use of formamidinium in place of the smaller methylammonium (B1206745) cation in the perovskite structure has been shown to improve thermal stability and tune the optical bandgap, making it more suitable for certain applications. The bandgap of formamidinium lead bromide (FAPbBr₃) perovskites is approximately 2.23 eV.[5][8][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible synthesis and characterization of materials.

Synthesis of this compound

Materials:

  • Formamidinium acetate (FAAc)

  • Hydrobromic acid (HBr, 48 wt% in water)

  • Diethyl ether

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of formamidinium acetate.

  • Place the flask in an ice bath on a magnetic stirrer and begin stirring.

  • Slowly add a molar excess of 48% hydrobromic acid to the flask.

  • Continue stirring the mixture at 0°C for 2 hours under an inert atmosphere.

  • Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70°C).

  • Wash the resulting crude white powder multiple times with diethyl ether.

  • Recrystallize the powder from ethanol.

  • Filter the recrystallized product and dry it in a vacuum oven at 60-80°C for 24 hours.

Characterization Techniques

Standard characterization techniques for this compound and the resulting perovskites include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of crystalline films.

  • UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the resulting perovskite.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties and charge carrier dynamics of the perovskite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of the formamidinium cation.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To study the vibrational modes of the material.[10][11][12][13]

Conclusion

This compound is a pivotal precursor for the synthesis of high-performance formamidinium-based perovskite materials. While detailed crystallographic and electronic data for pure FABr are not as prevalent in the literature as for the resulting perovskites, understanding its synthesis and fundamental properties is paramount for controlling the quality and performance of perovskite-based optoelectronic devices. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working in this dynamic field. Further investigation into the intrinsic properties of pure this compound could provide deeper insights into the crystallization dynamics and ultimately lead to the development of more efficient and stable perovskite technologies.

References

Synthesis of Formamidinium Bromide from Formamidinium Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of formamidinium bromide (FABr) from formamidinium acetate (B1210297) (FAAc), a critical precursor in the development of perovskite materials for optoelectronics and potentially other advanced applications. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

This compound is a key organic salt used in the fabrication of highly efficient and stable perovskite solar cells and light-emitting diodes. Its synthesis from the readily available and cost-effective precursor, formamidinium acetate, is a fundamental step in perovskite research and development. This guide details a reliable and reproducible method for this conversion, along with essential characterization data for the final product.

Reaction Scheme

The synthesis involves an acid-base reaction where the acetate anion of formamidinium acetate is replaced by the bromide anion from hydrobromic acid.

CH₃COO⁻[CH(NH₂)₂]⁺ + HBr → Br⁻[CH(NH₂)₂]⁺ + CH₃COOH

Formamidinium Acetate + Hydrobromic Acid → this compound + Acetic Acid

Experimental Protocols

Two primary protocols are prevalent in the literature, with slight variations in reaction time and temperature. Both methods yield high-purity this compound.

Protocol 1: Standard Ice Bath Method

This is the most commonly cited method for the synthesis of this compound.

Materials:

  • Formamidinium acetate (FAAc)

  • Hydrobromic acid (HBr, 48% w/w in water)

  • Ethanol (B145695)

  • Diethyl ether

  • Argon or Nitrogen gas (optional, for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve formamidinium acetate in a minimal amount of deionized water.

  • Place the flask in an ice bath and begin stirring. For an inert atmosphere, purge the flask with argon or nitrogen.[1]

  • Slowly add a 2x molar excess of hydrobromic acid (48% w/w) to the stirring solution.[1]

  • Continue stirring the reaction mixture at 0°C for 2 hours.[1]

  • After 2 hours, remove the ice bath and evaporate the solvent using a rotary evaporator at a bath temperature of 70°C.[1][2]

  • The resulting crude white powder is then washed several times with diethyl ether.[1][2] This step is crucial for removing any unreacted starting material and byproducts.

  • For further purification, the crude product is recrystallized from ethanol. Dissolve the powder in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Dry the purified this compound in a vacuum oven at 60°C for 24 hours.[1]

Protocol 2: Shortened Reaction Time Method

A variation of the standard protocol involves a significantly shorter reaction time.

Procedure:

  • Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.

  • Stir the solution for 10 minutes at 50°C.

  • Dry the solution at 100°C to obtain a yellow-white powder.

  • Wash the crude product with diethyl ether.

  • Recrystallize the powder twice from ethanol to yield white, needle-like crystals.

  • Dry the final product overnight in a vacuum oven.

Data Presentation

Reaction Parameters
ParameterProtocol 1Protocol 2
Reactant Molar Ratio (FAAc:HBr) 1 : 21 : 2
Reaction Temperature 0°C50°C
Reaction Time 2 hours10 minutes
Purification Method Washing with diethyl ether, recrystallization from ethanolWashing with diethyl ether, double recrystallization from ethanol
Drying Conditions 60°C in vacuum oven for 24 hoursOvernight in vacuum oven
Characterization Data

The following table summarizes typical characterization data for synthesized this compound.

Characterization TechniqueObserved Properties
Appearance White crystalline powder/needles
Purity Often exceeds 99.99% after purification.[3]
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Data available confirming the structure of this compound.[4]
Thermogravimetric Analysis (TGA) Evaporates in a single step, allowing for the determination of vapor pressure.[4] Thermal degradation can lead to the release of hydrogen cyanide and sym-triazine at elevated temperatures.[5][6]
X-Ray Diffraction (XRD) Used to confirm the crystal structure of the salt.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to assess the purity and confirm the organic cation structure.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Formamidinium Acetate + Hydrobromic Acid reaction_conditions Stirring at 0°C for 2h (or 50°C for 10 min) reactants->reaction_conditions solvent_removal Rotary Evaporation reaction_conditions->solvent_removal Crude Product washing Washing with Diethyl Ether solvent_removal->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Vacuum Drying recrystallization->drying final_product This compound drying->final_product Purified FABr

Caption: Synthesis workflow for this compound.

Logical Relationship of Purification Steps

This diagram outlines the hierarchical relationship of the purification stages, leading to the final high-purity product.

Purification_Hierarchy crude Crude Product (after solvent removal) wash Washed Product (removal of soluble impurities) crude->wash Washing with Diethyl Ether recrystallized Recrystallized Product (high purity) wash->recrystallized Recrystallization from Ethanol final Final Dried Product (>99.99% purity) recrystallized->final Vacuum Drying

Caption: Purification stages of this compound.

Conclusion

The synthesis of this compound from formamidinium acetate is a well-established and reproducible process crucial for the advancement of perovskite-based technologies. By following the detailed protocols and understanding the key reaction parameters and purification steps outlined in this guide, researchers can consistently produce high-purity this compound for their experimental needs. The provided characterization data serves as a benchmark for verifying the quality of the synthesized material.

References

Formamidinium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146958-06-7

This technical guide provides an in-depth overview of formamidinium bromide, a key precursor material in perovskite solar cell research and other optoelectronic applications.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and safety procedures.

Core Properties and Safety Data

This compound, with the chemical formula CH₅BrN₂, is a white crystalline solid.[2][3] A summary of its key quantitative data is presented below.

PropertyValueSource
CAS Number 146958-06-7[1][2][3]
Molecular Formula CH₅BrN₂[2][3]
Molecular Weight 124.97 g/mol [2]
Melting Point 133-140 °C (lit.)Ossila SDS
Appearance White to almost white powder or crystals[2][3][4]
Solubility Soluble in water. Slightly soluble in DMSO.[5]
Purity >95.0% to >99.99% available commercially[2][4]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

Safe Handling and Disposal Workflow

The following diagram outlines the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.

FormamidiniumBromide_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Consult SDS and Establish SOP ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid in a Contained Manner fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste_collection Collect Waste in a Labeled, Sealed Container decontaminate->waste_collection disposal Dispose of Waste via Certified Hazardous Waste Program waste_collection->disposal

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of this compound from formamidinium acetate (B1210297) and hydrobromic acid.[1][2]

Materials:

  • Formamidinium acetate (1 molar equivalent)

  • Hydrobromic acid (48 wt% in water, 2 molar equivalents)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve formamidinium acetate in hydrobromic acid.

  • Stir the mixture in an ice bath at 0°C for 2 hours under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Remove the solvent using a rotary evaporator at a temperature of approximately 70°C.[1]

  • Dissolve the resulting crude white powder in ethanol.

  • Reprecipitate the product by adding diethyl ether.

  • Filter the white crystals and wash them several times with diethyl ether.[2]

  • Dry the purified this compound in a vacuum oven at 60-80°C overnight.[1]

Fabrication of Formamidinium Lead Bromide (FAPbBr₃) Perovskite Thin Films

This protocol outlines a one-step method for the fabrication of FAPbBr₃ perovskite thin films for use in devices like solar cells and LEDs.[2][5]

Materials:

  • This compound (FABr)

  • Lead(II) bromide (PbBr₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Substrates (e.g., FTO-coated glass)

  • Spin coater

  • Hotplate

Procedure:

  • Prepare a 1 M precursor solution by dissolving FABr and PbBr₂ in a 1:1 molar ratio in a co-solvent of DMF and DMSO (e.g., 7:3 volume ratio).[2]

  • Stir the solution at approximately 60°C for at least 2 hours.[2]

  • Clean the substrates thoroughly.

  • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the substrates. A typical spin-coating program might be a two-step process, for example, 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

  • Anneal the films on a hotplate. A typical annealing temperature is around 100°C for 10 minutes.

  • The resulting FAPbBr₃ thin films should have a uniform appearance.

Concluding Remarks

This compound is a pivotal material in the advancement of perovskite optoelectronics. Its synthesis and handling require careful attention to safety protocols due to its hazardous nature. The experimental procedures outlined in this guide provide a foundation for researchers to work with this compound effectively and safely. As with any chemical procedure, researchers should consult the primary literature and their institution's safety guidelines before commencing work.

References

The Solubility of Formamidinium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Solubility, Synthesis, and Application of Formamidinium Bromide in Perovskite Research.

This compound (FABr), an organic ammonium (B1175870) salt, is a critical precursor in the fabrication of high-performance formamidinium-based lead halide perovskite solar cells and other optoelectronic devices. Its solubility in various solvents is a fundamental parameter that dictates the formulation of precursor inks and the subsequent quality of the perovskite thin films. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and use, and a visual representation of its synthesis workflow.

Core Concepts: Solubility and Solvent Systems

The dissolution of this compound is a crucial first step in the solution-based processing of perovskite materials. The choice of solvent is critical as it influences precursor solvation, solution stability, and the crystallization kinetics of the perovskite film. Generally, polar aprotic solvents are favored for their ability to dissolve both the organic (this compound) and inorganic (lead bromide) precursors.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, based on its widespread use in perovskite synthesis, a qualitative understanding of its solubility has been established. The following table summarizes the known solubility characteristics of this compound in commonly used solvents.

SolventChemical FormulaSolvent TypeSolubilityNotes
Dimethylformamide (DMF) C₃H₇NOPolar AproticHighThe most common solvent for preparing formamidinium lead bromide perovskite precursor solutions. FABr readily dissolves in DMF at room temperature.[1][2]
Dimethyl Sulfoxide (B87167) (DMSO) C₂H₆OSPolar AproticHighAnother widely used solvent for perovskite precursors, often used in combination with DMF.[2][3] It can form intermediate solvate phases during the crystallization process.[4][5]
Ethanol (B145695) C₂H₅OHPolar ProticHighPrimarily used for the recrystallization and purification of synthesized this compound.[1][6][7]
Water H₂OPolar ProticHighThis compound is synthesized in an aqueous solution of hydrobromic acid.
Diethyl Ether (C₂H₅)₂ONonpolarLowUsed as an anti-solvent to precipitate and wash crude this compound during its synthesis and purification.[1][6][7]
Chloroform CHCl₃NonpolarLowUsed as a non-polar medium in ligand-assisted reprecipitation methods for synthesizing perovskite nanocrystals, where the precursor solution in DMF is injected into chloroform.[6]

Experimental Protocols

Synthesis of this compound (FABr)

This protocol is adapted from several literature sources describing the synthesis of high-purity this compound for perovskite applications.[1][6][7]

Materials:

  • Formamidinium acetate (B1210297) (FAAc)

  • Hydrobromic acid (HBr, 48% in water)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidinium acetate in a 2x molar excess of hydrobromic acid (48% in water). The reaction is typically carried out at 0°C in an ice bath.

  • Stir the mixture vigorously for 1-2 hours at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Remove the solvent using a rotary evaporator at a temperature of approximately 70°C until a crude white powder is formed.

  • To purify the product, dissolve the crude powder in a minimal amount of hot ethanol.

  • Reprecipitate the this compound by adding diethyl ether to the ethanol solution.

  • Filter the resulting white crystals and wash them several times with diethyl ether.

  • Dry the purified this compound crystals in a vacuum oven at 60-80°C overnight before use.

Preparation of a Formamidinium Lead Bromide (FAPbBr₃) Perovskite Precursor Solution

This protocol outlines the standard procedure for preparing a perovskite precursor solution for thin-film deposition.[1][2][8]

Materials:

  • This compound (FABr), synthesized as described above

  • Lead(II) bromide (PbBr₂)

  • Anhydrous N,N-dimethylformamide (DMF) or a mixture of DMF and Dimethyl sulfoxide (DMSO)

  • Vials

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean vial, add equimolar amounts of this compound and lead(II) bromide.

  • Add the desired volume of anhydrous DMF (or a DMF:DMSO mixture, a common ratio being 4:1 v/v) to achieve the target molar concentration (e.g., 1.0 M).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for several hours until all solids are completely dissolved, resulting in a clear solution.

  • The precursor solution is now ready for thin-film deposition techniques such as spin coating.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

FABr_Synthesis_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_drying Final Product reactants Formamidinium Acetate (FAAc) Hydrobromic Acid (HBr) mixing Mixing and Stirring (0°C, 1-2h) reactants->mixing evaporation Solvent Evaporation (Rotary Evaporator, 70°C) mixing->evaporation Reaction Mixture crude_product Crude FABr Powder evaporation->crude_product dissolution Dissolution in Hot Ethanol crude_product->dissolution Crude Powder reprecipitation Reprecipitation with Diethyl Ether dissolution->reprecipitation filtration Filtration and Washing reprecipitation->filtration drying Drying in Vacuum Oven (60-80°C) filtration->drying Washed Crystals final_product Pure FABr Crystals drying->final_product

Synthesis and purification workflow for this compound.

References

Unveiling the Optical Band Gap of Formamidinium Lead Bromide Perovskites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental optical properties of Formamidinium Lead Bromide (FAPbBr₃) perovskites, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the material's optical band gap, methodologies for its determination, and factors influencing this critical parameter.

Formamidinium lead bromide (FAPbBr₃), a metal halide perovskite, has garnered significant attention within the scientific community due to its exceptional optoelectronic properties. Its tunable direct band gap, typically in the visible green region of the electromagnetic spectrum, makes it a promising material for a wide array of applications, including solar cells, light-emitting diodes (LEDs), and photodetectors. A thorough understanding of its optical band gap is paramount for the rational design and optimization of these next-generation technologies.

Core Concepts: The Optical Band Gap

The optical band gap of a semiconductor is the minimum energy required to excite an electron from the valence band to the conduction band, enabling the absorption of light. In FAPbBr₃, this property is not a fixed value but is influenced by several factors, including crystalline phase, temperature, pressure, and quantum confinement effects in nanostructured forms.

Quantitative Analysis of the Optical Band Gap

The optical band gap of FAPbBr₃ has been reported under various conditions. The following table summarizes key findings from the literature, providing a comparative overview.

Material FormMeasurement TechniqueInfluencing FactorReported Band Gap (eV)Reference(s)
Single CrystalSpectroscopic EllipsometryTemperature (183 K)~2.23[1]
Single CrystalSpectroscopic EllipsometryTemperature (363 K)~2.31[1]
Nanocrystals (5.7 nm)PhotoluminescenceQuantum Confinement~2.47 (503 nm)[2]
Nanocrystals (13.5 nm)PhotoluminescenceQuantum Confinement~2.32 (535 nm)[2]
Nanoplatelets (15.5 nm)PhotoluminescenceQuantum Confinement~2.81 (440 nm)[3][4]
Nanoplatelets (38.1 nm)PhotoluminescenceQuantum Confinement~2.36 (525 nm)[3][4]
Thin FilmUV-Vis Spectroscopy-~2.3 - 2.4
NanocrystalsFirst-principles simulationsTemperature (80 K)~2.15[5]

Experimental Determination of the Optical Band Gap

A precise and reliable determination of the optical band gap is crucial for material characterization and device engineering. The most common and accessible method involves UV-Vis spectroscopy followed by Tauc plot analysis.

Experimental Workflow for Optical Band Gap Determination

experimental_workflow cluster_synthesis FAPbBr₃ Thin Film Synthesis cluster_characterization Optical Characterization cluster_analysis Data Analysis s1 Precursor Solution (FABr + PbBr₂ in DMF/DMSO) s2 Spin Coating on Substrate s1->s2 Dispense s3 Antisolvent Dripping (e.g., Chlorobenzene) s2->s3 During Spinning s4 Annealing s3->s4 Thermal Treatment c1 UV-Vis Spectroscopy s4->c1 Sample Preparation c2 Obtain Absorbance Spectrum c1->c2 Measurement a1 Calculate Absorption Coefficient (α) c2->a1 Data Input a2 Construct Tauc Plot ((αhν)² vs. hν) a1->a2 a3 Linear Extrapolation a2->a3 a4 Determine Optical Band Gap (Eg) a3->a4 X-intercept bandgap_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors cluster_structural Structural Effects Eg Optical Band Gap (Eg) Cryst Crystalline Phase (e.g., Cubic, Tetragonal) Cryst->Eg Temp Temperature Temp->Eg Press Pressure Press->Eg QC Quantum Confinement (Nanocrystal Size) QC->Eg

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of Formamidinium Bromide Based Materials

Introduction

This compound (FABr)-based perovskites, particularly formamidinium lead bromide (FAPbBr₃), have emerged as highly promising materials in the field of optoelectronics. Their exceptional electronic properties, including a wide and tunable bandgap, impressive charge carrier mobility, and long charge carrier diffusion lengths, make them suitable for a variety of applications such as solar cells, light-emitting diodes (LEDs), and photodetectors. This technical guide provides a comprehensive overview of the core electronic properties of these materials, detailed experimental protocols for their characterization, and a summary of key performance data.

Core Electronic Properties

The electronic properties of this compound-based perovskites are intrinsically linked to their crystal structure and composition. These properties dictate their performance in electronic devices.

Bandgap

The bandgap of a semiconductor is a critical parameter that determines its optical absorption and emission characteristics. FAPbBr₃ possesses a direct bandgap of approximately 2.2 to 2.3 eV, positioning it in the green region of the visible spectrum. This makes it an ideal candidate for applications in green light-emitting diodes and as a wide-bandgap material in tandem solar cells[1][2][3]. The bandgap can be tuned by halide mixing, for instance, by incorporating iodide to form FAPb(BrₓI₁₋ₓ)₃, the bandgap can be continuously adjusted between that of FAPbBr₃ (2.3 eV) and FAPbI₃ (1.55 eV)[1][3].

Charge Carrier Mobility and Diffusion Length

High charge carrier mobility is essential for efficient charge extraction in solar cells and high conductivity in other electronic devices. FAPbBr₃ has been reported to have an effective charge-carrier mobility of approximately 14 cm²V⁻¹s⁻¹[4][5]. The charge carrier diffusion length in FAPbBr₃ thin films can exceed 1 µm, which is significantly longer than the typical optical absorption depth, allowing for efficient charge collection in planar heterojunction solar cells[5]. For single crystals of FAPbBr₃, the trap density is found to be about three times lower than that of its methylammonium (B1206745) counterpart, MAPbBr₃, contributing to these excellent transport properties[6].

Defect Density

The density of defect states within the perovskite material significantly impacts its electronic properties and device performance by acting as non-radiative recombination centers. Polycrystalline thin films of lead halide perovskites typically exhibit defect densities in the range of 10¹⁵ to 10¹⁶ cm⁻³[7]. However, light-induced treatments have been shown to reduce the density of trap states in formamidinium lead bromide nanocrystal films by promoting the migration of halide ions from interstitial positions[8]. Strategies such as incorporating excess FABr during synthesis can lead to self-passivation of surface defects, further reducing trap-assisted non-radiative recombination[9].

Data Presentation

The following tables summarize the key electronic properties of this compound-based materials as reported in the literature.

Table 1: Electronic Properties of Formamidinium Lead Bromide (FAPbBr₃)

PropertyValueMaterial FormReference
Bandgap 2.23 eVThin Film[1]
~2.2 eVPowder[2]
2.26 eVThin Film
Charge Carrier Mobility 14 ± 2 cm²V⁻¹s⁻¹Thin Film[4][5]
Charge Carrier Diffusion Length 1.3 µmThin Film[5]
Trap Density ~3-fold lower than MAPbBr₃Single Crystal[6]
Photoluminescence Peak 562 nmThin Film[10]
545 nmThin Film (Electroluminescence)[10]

Table 2: Tunable Properties of Mixed-Halide Formamidinium Perovskites (FAPb(BrₓI₁₋ₓ)₃)

PropertyComposition (x)ValueReference
Bandgap 0 to 11.55 to 2.3 eV[1][3]
Photoluminescence Peak Energy 1 (FAPbBr₃)2.26 eV[5]
0 (FAPbI₃)1.50 eV[5]
Charge Carrier Mobility 1 (FAPbBr₃)14 ± 2 cm²V⁻¹s⁻¹[5]
0 (FAPbI₃)27 ± 2 cm²V⁻¹s⁻¹[5]
0.3 to 0.5<2 cm²V⁻¹s⁻¹[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.

Synthesis of this compound (FABr)

This compound is a precursor for the synthesis of FAPbBr₃. A common synthesis route is as follows:

  • Reaction Setup: In a round-bottom flask kept in an ice bath, slowly add hydrobromic acid (HBr, 48% in water) to formamidinium acetate (B1210297) (FAAc) powder in a 1:1 molar ratio[10].

  • Stirring: Stir the mixture at 0°C for 2 hours under a nitrogen atmosphere[10].

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent[10].

  • Purification: Wash the resulting white powder with diethyl ether and recrystallize it from ethanol (B145695) to obtain white crystals[11].

  • Drying: Dry the purified FABr overnight in a vacuum oven before use[11].

Synthesis of FAPbBr₃ Thin Films
  • Precursor Solution Preparation: Dissolve FABr and lead bromide (PbBr₂) in a 1:1 molar ratio in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 7:3 volume ratio) to a concentration of 1 M[10].

  • Stirring: Stir the solution at approximately 60°C for 2 hours[10].

  • Spin-Coating: Deposit the precursor solution onto a substrate (e.g., FTO-coated glass) using a spin-coating method[10].

  • Annealing: Anneal the spin-coated film to promote crystallization.

UV-Visible Absorption Spectroscopy

This technique is used to determine the optical bandgap of the perovskite films.

  • Sample Preparation: Deposit the FAPbBr₃ thin film on a transparent substrate like glass or quartz.

  • Measurement: Use a dual-beam UV-Vis spectrophotometer. Place a blank substrate in the reference beam path to subtract the substrate's absorbance.

  • Data Analysis: Record the absorbance spectrum. The optical bandgap (Eg) can be estimated from a Tauc plot by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis to determine the bandgap.

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the emission properties and electronic quality of the material.

  • Excitation: Excite the perovskite sample with a laser or a monochromatic light source with energy greater than the material's bandgap.

  • Emission Collection: Collect the emitted light using a spectrometer.

  • Data Analysis: The peak emission wavelength corresponds to the bandgap energy. The intensity and full width at half maximum (FWHM) of the PL peak can provide insights into the material's crystallinity and defect density.

X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the FAPbBr₃ material.

  • Sample Preparation: The sample can be a thin film or a powder.

  • Measurement: Place the sample in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ angles, which correspond to the crystallographic planes of the material. By comparing the peak positions and intensities with a reference database, the crystal structure (e.g., cubic, tetragonal) and the presence of any secondary phases or impurities can be identified.

Visualizations

The following diagrams illustrate key processes and workflows relevant to the study of this compound-based materials.

Charge_Generation_and_Transport_in_Perovskite_Solar_Cell Charge Generation and Transport in a Perovskite Solar Cell cluster_0 Device Layers cluster_1 Electrodes ETL Electron Transport Layer (ETL) Anode Anode (e.g., FTO) ETL->Anode 5a. Electron Collection Perovskite FAPbBr3 Perovskite Absorber Exciton Electron-Hole Pair (Exciton) Perovskite->Exciton 2. Exciton Generation HTL Hole Transport Layer (HTL) Cathode Cathode (e.g., Gold) HTL->Cathode 5b. Hole Collection Photon Incident Photon (hν) Photon->Perovskite 1. Light Absorption Electron Electron (e-) Exciton->Electron 3. Charge Separation Hole Hole (h+) Electron->ETL 4a. Electron Transport Hole->HTL 4b. Hole Transport

Caption: Charge generation and transport in a perovskite solar cell.

Recombination_Processes_in_Perovskite_LED Recombination Processes in a Perovskite LED cluster_0 Energy Bands Conduction_Band Conduction Band Valence_Band Valence Band Conduction_Band->Valence_Band 2a. Radiative Recombination Trap_State Defect/Trap State Photon Emitted Photon (Light) Valence_Band->Photon Electron Injected Electron (e-) Electron->Conduction_Band 1a. Electron Injection Hole Injected Hole (h+) Hole->Valence_Band 1b. Hole Injection Heat Heat (Non-radiative) Trap_State->Heat

Caption: Radiative and non-radiative recombination in a perovskite LED.

Experimental_Workflow_Perovskite_Characterization Experimental Workflow for Perovskite Characterization Precursor_Prep Precursor Preparation Film_Deposition Thin Film Deposition Precursor_Prep->Film_Deposition Structural Structural (XRD) Film_Deposition->Structural Optical Optical (UV-Vis, PL) Film_Deposition->Optical Electronic Electronic (Mobility, etc.) Film_Deposition->Electronic Structure_Analysis Crystal Structure Phase Purity Structural->Structure_Analysis Optical_Properties Bandgap Emission Wavelength Optical->Optical_Properties Electronic_Properties Mobility Defect Density Electronic->Electronic_Properties

Caption: Workflow for synthesis and characterization of perovskite films.

References

An In-Depth Technical Guide to the Thermal Stability of Formamidinium Bromide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidinium bromide (FABr), an organic halide salt, is a critical precursor in the synthesis of formamidinium-based perovskite materials.[1] These perovskites are at the forefront of research for next-generation optoelectronic applications, most notably in high-efficiency solar cells.[2][3] The thermal stability of FABr and its corresponding perovskite derivatives is a crucial parameter that dictates the operational lifetime and reliability of these devices. This technical guide provides a comprehensive overview of the thermal stability of this compound compounds, detailing their decomposition pathways, and presenting standardized protocols for their characterization.

Chemical Identifiers for this compound:

  • CAS Number: 146958-06-7[1][2]

  • Linear Formula: HC(NH₂)₂Br[2]

  • Molecular Formula: CH₅BrN₂[1]

Thermal Decomposition of this compound and Related Perovskites

The thermal degradation of formamidinium-based compounds is a complex process involving multiple decomposition pathways that are highly dependent on temperature. Understanding these pathways is essential for mitigating degradation and enhancing material stability.

Upon heating, formamidinium-based perovskites like formamidinium lead bromide (FAPbBr₃) undergo a primary mass loss corresponding to the volatilization of the organic component.[4] The gaseous products of this decomposition have been identified through techniques such as coupled thermogravimetry-mass spectrometry (TGA-MS).[5][6][7]

At temperatures relevant to photovoltaic device operation (below 100°C), the primary decomposition routes involve the formation of formamidine (B1211174) and hydrogen cyanide (HCN).[5][6] At higher temperatures, sym-triazine is observed as a major degradation product.[7][8]

The key decomposition products include:

  • Formamidine (CH(NH₂)₂) [7]

  • Hydrogen Cyanide (HCN) [7][8]

  • Ammonia (NH₃) [7]

  • sym-Triazine (C₃H₃N₃) [7][8]

It is noteworthy that some of these decomposition reactions are reversible, offering potential pathways for self-healing or stabilization of the perovskite material.[4]

Thermal Degradation Pathway

The following diagram illustrates the major thermal decomposition pathways of formamidinium-based perovskites.

Thermal_Degradation_Pathway FAPbBr3 Formamidinium Lead Bromide (FAPbBr3) FABr This compound (FABr) FAPbBr3->FABr Initial Decomposition PbBr2 Lead (II) Bromide FAPbBr3->PbBr2 Solid Residue Formamidine Formamidine FABr->Formamidine Reversible Acid-Base Decomposition HCN Hydrogen Cyanide FABr->HCN Irreversible Decomposition HBr Hydrogen Bromide Formamidine->HBr SymTriazine sym-Triazine Formamidine->SymTriazine High Temperature (> 95 °C) NH3 Ammonia HCN->NH3 Accompanied by

Thermal degradation pathway of formamidinium-based perovskites.

Quantitative Thermal Stability Data

The thermal stability of this compound and related perovskites can be quantified by determining their decomposition temperatures and the activation energy (Ea) of decomposition. These parameters are typically derived from thermogravimetric analysis (TGA).

CompoundDecomposition Onset Temperature (°C)Activation Energy (Ea) (kJ/mol)Key Decomposition ProductsReference(s)
This compound (FABr)~200 - 25052 ± 1Formamidine, HCN, NH₃, sym-Triazine[4]
Formamidinium Lead Bromide (FAPbBr₃)31898 ± 10This compound, PbBr₂, HCN, sym-Triazine[4][8]
Formamidinium Lead Iodide (FAPbI₃)33285 ± 5Formamidinium Iodide, PbI₂, HCN, sym-Triazine[8]

Experimental Protocols

Accurate and reproducible characterization of the thermal stability of this compound compounds requires meticulous adherence to standardized experimental protocols. Given the hygroscopic and air-sensitive nature of these materials, special handling procedures are necessary.[9]

General Experimental Workflow

The following diagram outlines a typical workflow for the thermal analysis of this compound compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis synthesis Synthesis of FABr or FAPbBr3 Compound handling Handling in Inert Atmosphere (Glovebox) synthesis->handling weighing Precise Weighing of Sample handling->weighing xrd In-situ X-Ray Diffraction (XRD) handling->xrd Sample mounted in environmental chamber encapsulation Encapsulation in Hermetic Pans (for DSC/TGA) weighing->encapsulation tga Thermogravimetric Analysis (TGA) encapsulation->tga dsc Differential Scanning Calorimetry (DSC) encapsulation->dsc tga_analysis TGA Curve Analysis: - Decomposition Temperature - Kinetic Analysis tga->tga_analysis dsc_analysis DSC Thermogram Analysis: - Phase Transitions - Enthalpy Changes dsc->dsc_analysis xrd_analysis XRD Pattern Analysis: - Crystal Structure Evolution - Phase Identification xrd->xrd_analysis

General workflow for thermal analysis of this compound compounds.
Sample Preparation in an Inert Atmosphere

Due to the hygroscopic nature of this compound, all sample preparation steps should be performed in a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (<10 ppm).

  • Material Handling: Use clean, dry spatulas and weighing boats.

  • Sample Weighing: Accurately weigh 2-5 mg of the powdered sample using a calibrated microbalance.

  • Crucible Loading: Transfer the weighed sample into a hermetically sealable aluminum or alumina (B75360) crucible.

  • Sealing: Securely seal the crucible using a press to prevent exposure to the ambient atmosphere during transfer to the thermal analysis instrument.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the material.

  • Instrument Calibration:

    • Temperature Calibration: Calibrate the TGA instrument using Curie point standards (e.g., Alumel, Nickel) or certified reference materials with known melting points.

    • Weight Calibration: Calibrate the balance using certified calibration weights.

  • Experimental Setup:

    • Sample: 2-5 mg of the prepared sample in an appropriate crucible (alumina is often used).

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used.

    • Temperature Range: Typically from room temperature to 600 °C, or higher depending on the material's stability.

  • Data Analysis:

    • Decomposition Onset: Determine the onset temperature of mass loss from the TGA curve.

    • Derivative Thermogravimetry (DTG): Analyze the first derivative of the TGA curve to identify the temperatures of maximum decomposition rates.

    • Kinetic Analysis: Utilize methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) to calculate the activation energy of decomposition from experiments performed at multiple heating rates.[10]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions and measure their associated enthalpy changes.

  • Instrument Calibration:

    • Temperature and Enthalpy Calibration: Calibrate the DSC instrument using a certified indium standard. The known melting point and enthalpy of fusion of indium are used to create a calibration file.

  • Experimental Setup:

    • Sample: 2-5 mg of the prepared sample in a hermetically sealed aluminum pan.

    • Reference: An empty, hermetically sealed aluminum pan.

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating/Cooling Rate: A rate of 10 °C/min is common for both heating and cooling cycles.

    • Temperature Program: Typically involves a heat-cool-heat cycle to observe reversible and irreversible transitions.

  • Data Analysis:

    • Phase Transitions: Identify endothermic (melting, solid-solid transitions) and exothermic (crystallization, decomposition) peaks in the DSC thermogram.

    • Enthalpy of Transition: Integrate the area under the transition peaks to determine the enthalpy change (ΔH).

    • Peak Deconvolution: For overlapping transitions, use appropriate software with fitting functions (e.g., Fraser-Suzuki) to deconvolute the peaks and analyze individual thermal events.

In-situ X-ray Diffraction (XRD) Protocol

Objective: To monitor changes in the crystal structure of the material as a function of temperature.

  • Instrument Setup:

    • Utilize an XRD system equipped with a high-temperature environmental chamber that allows for controlled heating and atmosphere.

  • Sample Preparation:

    • Prepare a thin film of the perovskite material on a suitable substrate or load a powder sample onto a high-temperature sample stage within the chamber.

    • If the sample is air-sensitive, the chamber should be sealed under an inert atmosphere before starting the experiment.

  • Experimental Procedure:

    • Initial Scan: Record an XRD pattern at room temperature to identify the initial crystal phase.

    • Heating Program: Heat the sample to the desired temperatures or use a continuous ramp, holding at specific temperatures to collect XRD data.

    • Data Collection: Collect XRD patterns at regular temperature intervals to track changes in peak positions, intensities, and the appearance of new phases.

  • Data Analysis:

    • Phase Identification: Compare the collected XRD patterns to reference databases (e.g., ICDD) to identify the crystal phases present at different temperatures.

    • Lattice Parameter Refinement: Analyze the shift in diffraction peak positions to determine changes in the lattice parameters, which can indicate thermal expansion or phase transitions.

    • Phase Transformation Kinetics: By analyzing the intensity of diffraction peaks corresponding to different phases as a function of time and temperature, the kinetics of phase transformations can be studied.

Safety Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[9][11][12]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[9] Use in a well-ventilated area or a fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. This compound is hygroscopic and should be stored under an inert atmosphere.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The thermal stability of this compound and its derivative perovskites is a critical factor for their application in high-performance optoelectronic devices. A thorough understanding of their decomposition pathways and the use of standardized characterization protocols are essential for developing more robust and long-lasting materials. This guide provides a foundational framework for researchers and scientists working in this exciting field, offering detailed methodologies and key data to inform their research and development efforts.

References

The Dawn of a New Era in Photovoltaics: A Technical Guide to the Discovery and History of Formamidinium-Based Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of formamidinium-based perovskites has marked a pivotal moment in the advancement of next-generation solar cell technology. Offering superior thermal stability and a more ideal bandgap compared to their methylammonium (B1206745) predecessors, these materials have rapidly propelled perovskite solar cells to efficiencies rivaling those of conventional silicon-based devices. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core science of formamidinium-based perovskites, tailored for researchers and professionals in the field.

The Genesis of Formamidinium in Perovskite Solar Cells

The story of formamidinium lead iodide (FAPbI₃) in photovoltaics begins as a strategic evolution from the pioneering work on methylammonium lead iodide (MAPbI₃). While MAPbI₃ demonstrated the immense potential of perovskite materials for solar energy conversion, its inherent thermal instability and wider-than-optimal bandgap of approximately 1.55 eV presented significant hurdles for long-term performance and efficiency.[1][2]

The seminal moment for formamidinium-based perovskites arrived in 2014, when a research group led by Henry Snaith at the University of Oxford published their work on "Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells."[3] This groundbreaking paper introduced the formamidinium (FA⁺) cation as a viable alternative to the methylammonium (MA⁺) cation in the ABX₃ perovskite structure. The slightly larger ionic radius of the FA⁺ cation was shown to reduce the bandgap of the perovskite to a more favorable ~1.48 eV, allowing for broader absorption of the solar spectrum and pushing the theoretical efficiency limit higher.[1][3] The initial devices fabricated with FAPbI₃ demonstrated power conversion efficiencies (PCEs) of up to 14.2%, a remarkable achievement for a newly introduced material.[3]

However, this discovery also brought to light a critical challenge: the phase instability of FAPbI₃. At room temperature, the desired photoactive black α-phase has a propensity to transition into a photo-inactive yellow δ-phase, a hexagonal non-perovskite structure.[4] This phase transition is a primary driver of device degradation and has been a central focus of research in the field ever since.

The Evolution of Performance: A Timeline of Key Milestones

The journey of formamidinium-based perovskite solar cells has been one of rapid and continuous improvement. The concerted efforts of the global research community have led to a remarkable increase in power conversion efficiencies and enhanced stability. The following table summarizes key performance metrics from pivotal publications, illustrating the progress over the years.

YearKey Innovation/StrategyPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability HighlightReference
2014First report of FAPbI₃ in solar cells14.2->23--Eperon et al.
2018Perovskite seeding for Cs incorporation21.5 (stabilized)1.13->80Retained 60% of initial efficiency after 140h under 1 sun illumination.Seok et al.[5]
2021Polymerization-assisted grain growth23.0---Retained 86% of initial PCE after >500h of continuous illumination.Yang et al.[6]
2023N-(4-methylpyridine)formamidinium passivation25.25---Retained 95.5% of initial PCE after 1200h of continuous illumination.NREL[7]

Experimental Protocols: Synthesizing the Core Components

The fabrication of high-performance formamidinium-based perovskite solar cells relies on precise control over the synthesis of the precursor materials and the deposition of the perovskite thin film. Below are detailed methodologies for key experimental procedures.

Synthesis of Formamidinium Iodide (FAI)

The precursor, formamidinium iodide (FAI), is typically synthesized in the lab.

Materials:

Procedure:

  • Dissolve formamidinium acetate in ethanol.

  • Slowly add a 2x molar excess of hydroiodic acid to the solution while stirring.

  • Continue stirring the reaction mixture at 50°C for 10 minutes.

  • Remove the solvent via rotary evaporation until a yellow-white powder is formed.

  • Wash the powder with diethyl ether.

  • Recrystallize the product twice from ethanol to obtain white, needle-like crystals of FAI.

  • Dry the purified FAI crystals in a vacuum oven overnight before use.[8]

One-Step Solution Processing of FAPbI₃ Thin Films

This method involves the co-deposition of the precursor materials from a single solution.

Materials:

  • Formamidinium iodide (FAI)

  • Lead(II) iodide (PbI₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Substrate (e.g., FTO-coated glass with an electron transport layer)

Procedure:

  • Prepare a 0.88 M precursor solution by dissolving equimolar amounts of FAI and PbI₂ in anhydrous DMF.[8]

  • Clean the substrate thoroughly.

  • In a nitrogen-filled glovebox, spin-coat the precursor solution onto the substrate. A typical spin-coating program is 2000 rpm for 30-60 seconds.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.

  • Anneal the film on a hotplate. A typical annealing temperature is 150-170°C for 10-15 minutes.[8]

Two-Step Sequential Deposition of FAPbI₃ Thin Films

This method involves the sequential deposition of PbI₂ followed by FAI.

Materials:

  • Lead(II) iodide (PbI₂)

  • N,N-dimethylformamide (DMF)

  • Formamidinium iodide (FAI)

  • Isopropanol (IPA)

  • Substrate

Procedure:

  • Dissolve PbI₂ in DMF to create a solution (e.g., 1 M).

  • Spin-coat the PbI₂ solution onto the substrate and anneal at a low temperature (e.g., 70°C) to form a uniform PbI₂ film.

  • Prepare a solution of FAI in a different solvent, such as isopropanol.

  • Spin-coat the FAI solution onto the PbI₂ film.

  • Anneal the substrate at a higher temperature (e.g., 150-170°C) to allow the FAI to intercalate into the PbI₂ film and form the FAPbI₃ perovskite structure.

Visualizing the Science: Diagrams of Key Processes

Historical Development of Formamidinium-Based Perovskites

Historical_Development cluster_2014 2014 cluster_2015_2018 2015-2018 cluster_2019_Present 2019 - Present Intro Introduction of FA+ as an alternative to MA+ PCE_14 PCE of 14.2% achieved Intro->PCE_14 Instability Phase instability (α to δ) identified PCE_14->Instability Mixed_Cation Mixed-cation engineering (FA/Cs, FA/MA) Instability->Mixed_Cation PCE_21 Stabilized PCE of 21.5% Mixed_Cation->PCE_21 Passivation Surface and grain boundary passivation PCE_21->Passivation PCE_25 PCEs exceeding 25% Passivation->PCE_25 Stability_Imp Enhanced operational stability PCE_25->Stability_Imp

Caption: A timeline illustrating the key milestones in the development of formamidinium-based perovskite solar cells.

Experimental Workflow: Two-Step Sequential Deposition

Two_Step_Deposition cluster_step1 Step 1: PbI₂ Deposition cluster_step2 Step 2: FAI Intercalation Prepare_PbI2 Prepare PbI₂ in DMF solution Spin_PbI2 Spin-coat PbI₂ onto substrate Prepare_PbI2->Spin_PbI2 Anneal_PbI2 Anneal at low temp. (~70°C) Spin_PbI2->Anneal_PbI2 Prepare_FAI Prepare FAI in IPA solution Spin_FAI Spin-coat FAI onto PbI₂ film Anneal_PbI2->Spin_FAI Prepare_FAI->Spin_FAI Anneal_FAPbI3 Anneal at high temp. (~150-170°C) Spin_FAI->Anneal_FAPbI3 Characterization Characterize FAPbI₃ film Anneal_FAPbI3->Characterization

Caption: A typical workflow for the two-step sequential deposition of FAPbI₃ thin films.

Degradation Pathway of FAPbI₃ under Humidity and Light

Degradation_Pathway cluster_stressors Environmental Stressors Alpha_FAPbI3 α-FAPbI₃ (Black Phase) Photoactive Delta_FAPbI3 δ-FAPbI₃ (Yellow Phase) Photo-inactive Alpha_FAPbI3->Delta_FAPbI3 Phase Transition FAI_dissolution FAI Dissolution Alpha_FAPbI3->FAI_dissolution H₂O PbI2 PbI₂ Iodide_oxidation Iodide Oxidation PbI2->Iodide_oxidation O₂, Light FAI_dissolution->PbI2 Volatiles Volatile Products (FAI, I₂) FAI_dissolution->Volatiles Iodide_oxidation->Volatiles Humidity Humidity (H₂O) Humidity->FAI_dissolution Light Light Light->Iodide_oxidation Oxygen Oxygen (O₂) Oxygen->Iodide_oxidation

Caption: A simplified signaling pathway illustrating the degradation of FAPbI₃ in the presence of environmental stressors.

References

Methodological & Application

Step-by-step synthesis protocol for high-purity formamidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of High-Purity Formamidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of high-purity this compound (FABr), a critical precursor in the fabrication of perovskite-based optoelectronic devices. The protocol is designed to be clear, concise, and reproducible for researchers in materials science and drug development.

Introduction

This compound (CH₅BrN₂) is an essential component in the synthesis of formamidinium-based perovskite materials, which have shown exceptional promise in applications such as solar cells and light-emitting diodes. The purity of FABr is paramount, as impurities can introduce defects into the perovskite crystal lattice, negatively impacting device performance and stability. This protocol outlines a robust method for synthesizing high-purity FABr through the reaction of formamidinium acetate (B1210297) with hydrobromic acid, followed by a comprehensive purification process.

Synthesis Workflow

The synthesis of high-purity this compound can be summarized in the following workflow:

Synthesis_Workflow Reagents Reactants (Formamidinium Acetate, Hydrobromic Acid) Reaction Reaction Reagents->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Crude solution Crude_Product Crude FABr Powder Evaporation->Crude_Product Purification Purification Crude_Product->Purification Washing Washing (Diethyl Ether) Purification->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Drying Drying (Vacuum Oven) Recrystallization->Drying Final_Product High-Purity FABr Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Experimental Protocol

This protocol details the synthesis of high-purity this compound from formamidinium acetate and hydrobromic acid.

Materials and Reagents
  • Formamidinium acetate (FAAc), ≥99%

  • Hydrobromic acid (HBr), 48% in water

  • Ethanol (B145695) (EtOH), anhydrous

  • Diethyl ether ((Et)₂O), anhydrous

Equipment
  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidinium acetate in hydrobromic acid. A common molar ratio is 1:2 of formamidinium acetate to hydrobromic acid to ensure complete protonation.[1][2][3] For a representative synthesis, slowly add 5.205 g (50 mmol) of formamidinium acetate to 10 mL of 48% hydrobromic acid.[2]

  • Reaction Conditions: Place the flask in an ice bath to maintain a temperature of 0°C.[2] Stir the mixture vigorously for 1 to 2 hours under an inert atmosphere, such as argon or nitrogen.[1][2]

  • Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. A typical temperature for this step is between 70°C and 100°C.[1][2][3]

  • Purification:

    • Washing: Wash the resulting crude white powder several times with diethyl ether to remove unreacted starting materials and byproducts.[1][3]

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize as it cools. For enhanced purification, this step can be repeated.[1][3] Some protocols suggest reprecipitating the ethanol-dissolved product in diethyl ether.[2]

  • Drying: Collect the purified white crystals by vacuum filtration and dry them in a vacuum oven. Drying is typically conducted at temperatures ranging from 60°C to 80°C for at least 12-24 hours to ensure the complete removal of residual solvents.[1][2]

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

ParameterProtocol 1Protocol 2Protocol 3
Formamidinium Acetate (molar amount) 0.1 mol50 mmol (5.205 g)-
Hydrobromic Acid (48%) 0.2 mol10 mL2x molar excess
Molar Ratio (FAAc:HBr) 1:2-1:2
Reaction Temperature 0°C (ice bath)0°C50°C
Reaction Time 1 hour2 hours10 minutes
Atmosphere -Argon-
Rotary Evaporator Temperature 70°C70°C100°C
Purification Solvents Ethanol, Diethyl EtherEthanol, Diethyl EtherEthanol, Diethyl Ether
Drying Temperature 80°C60°C-
Drying Time Overnight24 hoursOvernight

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of high-purity this compound. By carefully controlling the reaction conditions and implementing a thorough purification process, researchers can obtain high-quality FABr suitable for the fabrication of high-performance perovskite devices. The provided data table allows for easy comparison of different synthesis parameters, enabling optimization for specific experimental needs.

References

Application Note: High-Purity Formamidinium Bromide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formamidinium bromide (FABr) is a critical precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices. The purity of FABr directly impacts the crystallinity, stability, and efficiency of the resulting perovskite films. This application note provides a detailed protocol for the purification of this compound by recrystallization, a robust method to remove common impurities and enhance material quality for research and development applications.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution. This process is particularly effective for removing unreacted starting materials, byproducts from synthesis, and degradation products. For this compound, a common impurity can arise from the decomposition of the formamidinium cation itself.

This document outlines the necessary materials, a step-by-step experimental protocol for the recrystallization of FABr using an ethanol (B145695) and diethyl ether solvent/anti-solvent system, and methods for characterizing the purified product to assess its purity.

Data Presentation

Solubility of this compound

Precise, temperature-dependent solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on established recrystallization protocols, a qualitative assessment of solubility is presented below. For process optimization, it is recommended that researchers experimentally determine the solubility curve for their specific solvent system.

SolventTemperatureSolubilityNotes
EthanolRoom TemperatureSolubleA suitable solvent for dissolving FABr.
EthanolElevated TemperatureHighly SolubleIncreased temperature significantly enhances solubility, a key requirement for recrystallization.
Diethyl EtherRoom TemperatureSparingly Soluble / InsolubleActs as an anti-solvent, inducing precipitation of FABr from the ethanol solution.
IsopropanolRoom TemperatureSolubleMentioned as a solvent in some contexts, suggesting its potential use in recrystallization.
MethanolRoom TemperatureSolubleAnother potential solvent for FABr.
WaterRoom TemperatureSolubleFABr is known to be soluble in water.
Dimethylformamide (DMF)Room TemperatureSolubleA common solvent for perovskite precursor solutions.
Dimethyl Sulfoxide (DMSO)Room TemperatureSlightly SolubleFABr has slight solubility in DMSO.[1]
Purity of this compound

Recrystallization is an effective method for significantly increasing the purity of this compound. Commercial suppliers often offer high-purity grades that have undergone recrystallization.

Product GradePurity LevelPurification Method
Standard Grade≥98%As-synthesized
High-Purity Grade>99%Recrystallized
Ultra-High Purity>99.99%Double Recrystallized from Ethanol

Experimental Protocols

This section details the protocol for the purification of this compound via recrystallization.

Materials and Equipment
  • Chemicals:

    • Crude this compound (as-synthesized)

    • Absolute Ethanol (Anhydrous)

    • Diethyl Ether (Anhydrous)

  • Equipment:

    • Round-bottom flask or Erlenmeyer flask

    • Heating mantle or hot plate with a water/oil bath

    • Magnetic stirrer and stir bar

    • Condenser

    • Buchner funnel and filter flask

    • Filter paper

    • Schlenk line or vacuum oven

    • Glassware (beakers, graduated cylinders)

    • Spatula and weighing balance

Recrystallization Workflow Diagram

G cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying setup_flask Place crude FABr in flask add_ethanol Add minimal hot ethanol to dissolve setup_flask->add_ethanol 1 heat_stir Heat and stir until fully dissolved add_ethanol->heat_stir 2 hot_filtration Hot gravity filtration (if insoluble impurities exist) heat_stir->hot_filtration 3 (Optional) cool_slowly Slowly cool to room temperature heat_stir->cool_slowly 4 (if no hot filtration) hot_filtration->cool_slowly 4 ice_bath Cool in an ice bath to maximize yield cool_slowly->ice_bath 5 add_ether Add diethyl ether (anti-solvent) ice_bath->add_ether 6 vacuum_filtration Collect crystals by vacuum filtration add_ether->vacuum_filtration 7 wash_crystals Wash with cold diethyl ether vacuum_filtration->wash_crystals 8 dry_crystals Dry under vacuum wash_crystals->dry_crystals 9

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound powder into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Heat a suitable amount of absolute ethanol in a separate beaker to its boiling point.

    • While stirring the FABr powder, add the hot ethanol dropwise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

    • To further induce precipitation, slowly add anhydrous diethyl ether as an anti-solvent to the cold solution while stirring until the solution becomes cloudy.

  • Isolation and Drying:

    • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any remaining soluble impurities.

    • Transfer the purified this compound crystals to a clean, pre-weighed container and dry them thoroughly under vacuum or in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours to remove any residual solvent.

  • Storage:

    • Store the dried, high-purity this compound in a desiccator or glovebox under an inert atmosphere, as it is hygroscopic.

Characterization of Purified this compound

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy can be used to confirm the chemical structure and identify any proton-containing impurities. The formamidinium cation has characteristic peaks that can be distinguished from potential impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy is useful for confirming the functional groups present in the molecule. The spectrum of purified FABr should be compared to a reference spectrum to ensure the absence of impurity-related peaks.

  • X-ray Diffraction (XRD):

    • XRD can be used to confirm the crystalline structure of the purified this compound. The diffraction pattern should match the known pattern for FABr and be free of peaks from crystalline impurities.

Logical Relationship Diagram

G cluster_input Input Material cluster_process Purification Process cluster_output Outputs crude_fabr Crude this compound (with impurities) recrystallization Recrystallization (Ethanol/Diethyl Ether) crude_fabr->recrystallization pure_fabr High-Purity this compound (>99.9%) recrystallization->pure_fabr impurities Impurities in Mother Liquor (Unreacted precursors, byproducts) recrystallization->impurities

Caption: Logical relationship of the purification process.

Conclusion

Recrystallization is a highly effective and accessible method for the purification of this compound, a key component in perovskite-based technologies. The protocol described in this application note, utilizing an ethanol and diethyl ether solvent system, can consistently yield high-purity FABr suitable for demanding research and development applications. Proper characterization of the purified material is essential to ensure the quality and reproducibility of subsequent perovskite fabrication and device performance.

References

Application Notes and Protocols for Spin Coating Deposition of Formamidinium Bromide Perovskite Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formamidinium-based perovskites, particularly formamidinium lead bromide (FAPbBr3), have garnered significant attention in the field of optoelectronics due to their excellent charge transport properties and enhanced thermal and environmental stability compared to their methylammonium (B1206745) counterparts.[1][2] The deposition of high-quality, uniform thin films is crucial for the fabrication of efficient perovskite-based devices such as solar cells and light-emitting diodes (LEDs).[3] Spin coating is a widely utilized technique for depositing perovskite thin films in a laboratory setting due to its simplicity and ability to produce uniform films.[4]

This document provides detailed application notes and experimental protocols for the spin coating deposition of formamidinium bromide (FABr) perovskite thin films. It includes precursor preparation, spin coating parameters, and post-deposition annealing treatments, supported by quantitative data and visual workflows.

Data Presentation: Summary of Experimental Parameters

The following tables summarize the quantitative data from various reported protocols for the deposition of this compound-based perovskite thin films.

Table 1: Precursor Solution Preparation

Precursor ComponentsMolar RatioSolvent System (v:v)ConcentrationStirring ConditionsSource
FABr, PbBr21:1DMF:DMSO (7:3)1 M60 °C for 2 hours[4]
FABr, PbBr21:1DMF0.88 MNot specified[5]
FAI, MABr, PbI2, PbBr20.96:0.24:0.96:0.24DMSO:GBL (1:1)(FAPbI3)0.8(MAPbBr3)0.2Not specified[6]
FABr, PbBr21:1DMF0.1 MStirred until dissolved[7]
FAI, CsI, PbI2, PbBr2VariesDMF:DMSO (4:1)1 MStirred for 1 hour[8]

Note: FAI = Formamidinium Iodide, MABr = Methylammonium Bromide, GBL = γ-butyrolactone, DMF = N,N-dimethylformamide, DMSO = Dimethyl sulfoxide (B87167).

Table 2: Spin Coating and Annealing Parameters

SubstrateSpin Coating ProgramAnti-SolventAnnealing Temperature (°C)Annealing Time (min)Source
FTO Glass4000 rpm for 60 sChlorobenzene (B131634) (at 40 s)12030[4]
Not specified2000 rpmNot specified1005[5]
PEDOT:PSS/ITO1000 rpm for 10 s, then 5000 rpm for 20 sToluene (B28343) (50 µL)10010[6]
Not specifiedNot specifiedChlorobenzene12030[8]
FTO Glass1000 rpm for 20 sNot specified40 and 1003 and 5[9]

Experimental Protocols

This section outlines a detailed methodology for the spin coating deposition of this compound perovskite thin films, synthesized from the reviewed literature.

1. Substrate Preparation

Proper substrate cleaning is critical to ensure the formation of a uniform and high-quality perovskite film.

  • Materials: Fluorine-doped tin oxide (FTO)-coated glass substrates, deionized water, acetone, isopropanol (B130326).

  • Procedure:

    • Sequentially sonicate the FTO substrates in deionized water, acetone, and isopropanol for 30 minutes each.[4]

    • Dry the substrates using a stream of nitrogen (N2) gas.[4]

    • Treat the substrates with oxygen plasma for 15 minutes to remove any organic residues and enhance surface wettability.[4]

2. This compound (FABr) Synthesis (Optional)

For researchers who wish to synthesize their own FABr.

  • Materials: Formamidinium acetate (B1210297), hydrobromic acid (48%).

  • Procedure:

    • Slowly mix formamidinium acetate powder with hydrobromic acid in a 1:1 molar ratio in a round-bottom flask.[4]

    • Stir the mixture at 0 °C for 2 hours under a nitrogen atmosphere.[4]

    • Evaporate the solvent using a rotary evaporator.[4]

    • Wash the resulting white powder with diethyl ether and recrystallize from ethanol (B145695) to obtain white, needle-like crystals.[5]

    • Dry the synthesized FABr in a vacuum oven overnight before use.[5]

3. Perovskite Precursor Solution Preparation

  • Materials: this compound (FABr), Lead (II) bromide (PbBr2), N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Inside a nitrogen-filled glovebox, dissolve FABr and PbBr2 in a 1:1 molar ratio in a solvent mixture of DMF and DMSO (e.g., 7:3 volume ratio).[4] A typical concentration is 1 M.[4]

    • Stir the solution on a hotplate at approximately 60 °C for at least 2 hours until the precursors are fully dissolved, resulting in a clear solution.[4]

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

4. Spin Coating Deposition

  • Procedure:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense the perovskite precursor solution onto the center of the substrate.

    • Initiate the spin coating program. A representative program is a single step of 4000 rpm for 60 seconds.[4]

    • (Optional but recommended) During the spin coating process, typically towards the end (e.g., at 40 seconds), dispense an anti-solvent such as chlorobenzene or toluene onto the spinning substrate.[4][6] This helps to induce rapid and uniform crystallization.

    • Allow the substrate to continue spinning for the remainder of the program to evaporate the residual solvent.

5. Post-Deposition Annealing

Annealing is a crucial step to promote crystal growth and remove any remaining solvent.

  • Procedure:

    • Immediately transfer the coated substrates onto a preheated hotplate inside the glovebox.

    • Anneal the films at a specific temperature and duration. A common condition is 120 °C for 30 minutes.[4] The optimal annealing temperature and time can vary depending on the specific perovskite composition and desired film properties.[10]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning (Sonication, N2 Dry, O2 Plasma) spin_coat Spin Coating (e.g., 4000 rpm, 60s) sub_prep->spin_coat Cleaned Substrate sol_prep Precursor Solution (FABr + PbBr2 in DMF/DMSO) sol_prep->spin_coat Precursor Solution anti_solvent Anti-Solvent Quenching (e.g., Chlorobenzene) spin_coat->anti_solvent anneal Annealing (e.g., 120°C, 30 min) spin_coat->anneal Wet Film anti_solvent->anneal film_char Thin Film Characterization (XRD, SEM, PL) anneal->film_char Final Perovskite Film

Caption: Experimental workflow for spin coating deposition of FABr perovskite thin films.

parameter_relationships cluster_input Input Parameters cluster_output Resulting Film Properties conc Precursor Conc. thick Thickness conc->thick speed Spin Speed speed->thick time Spin Time time->thick temp Annealing Temp. cryst Crystallinity temp->cryst morph Morphology (Grain Size, Pinholes) temp->morph anti Anti-Solvent anti->cryst anti->morph defect Defect Density cryst->defect morph->defect

Caption: Key parameters influencing perovskite thin film properties.

References

Application Notes and Protocols for Thermal Evaporation of Formamidinium Bromide Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the deposition of formamidinium bromide (FABr) thin films using the thermal evaporation technique. The protocols and data presented herein are compiled to assist researchers in fabricating high-quality FABr layers for applications in perovskite solar cells, optoelectronics, and other advanced material systems.

Introduction

Thermal evaporation is a physical vapor deposition (PVD) method used to create thin films in a high-vacuum environment.[1] The process involves heating a source material, in this case, this compound, to its vaporization temperature. The resulting vapor travels through the vacuum chamber and condenses onto a cooler substrate, forming a thin, uniform film.[1] Precise control over deposition parameters such as chamber pressure, source temperature, and substrate temperature is crucial for achieving high-quality films with desired properties.[2] This technique is particularly relevant for the fabrication of perovskite-based devices, where FABr is a key precursor.[3]

Key Deposition Parameters and Film Characteristics

The quality, morphology, and structural integrity of the thermally evaporated FABr films are dictated by several key experimental parameters. The following tables summarize the critical deposition parameters and expected film characteristics based on available literature.

Table 1: Key Parameters for Thermal Evaporation of this compound

ParameterSymbolTypical Range/ValueUnitNotes
Chamber Base Pressure Pbase10⁻⁴ - 10⁻⁵PaA high vacuum is essential to increase the mean free path of evaporated molecules and minimize contamination from residual gases.[4]
Source Temperature Tsource150 - 240°CThis is an estimated range. FABr has a higher vapor pressure than similar organic halides like FAI.[5] The optimal temperature will depend on the desired deposition rate and must be carefully controlled to avoid thermal decomposition.
Substrate Temperature TsubRoom Temperature - 100°CSubstrate temperature influences the nucleation, grain growth, and crystallinity of the film. Heating can improve film quality.
Deposition Rate R0.1 - 2.0Å/sThe deposition rate is controlled by the source temperature and should be monitored in real-time using a quartz crystal microbalance (QCM).[6][7]
Source-to-Substrate Distance d15 - 30cmThis distance affects film uniformity and deposition rate. A larger distance generally improves uniformity but decreases the rate.

Table 2: Expected Characteristics of Thermally Evaporated FABr Films

CharacteristicMeasurement TechniqueExpected Outcome/ValueNotes
Film Thickness Profilometry, QCM10 - 500nm
Crystallinity & Phase X-Ray Diffraction (XRD)Crystalline, single-phaseXRD patterns should be compared with reference data for FABr to confirm phase purity.[2][8][9]
Surface Morphology Atomic Force Microscopy (AFM)Smooth, uniform, pinhole-freeThe root-mean-square (RMS) roughness is a key indicator of film quality.[10][11]
Compositional Integrity FTIR, XPSStoichiometric FABrIt is important to ensure that the FABr does not decompose during evaporation, which can be checked with spectroscopic methods.

Experimental Workflow and Influencing Parameters

The following diagrams illustrate the overall experimental workflow for the thermal evaporation of FABr and the key parameters that influence the process.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_prep Substrate Cleaning fabr_prep FABr Source Preparation pump_down Pump Down to High Vacuum sub_prep->pump_down fabr_prep->pump_down heating Ramp Source Temperature pump_down->heating deposition Deposit FABr Layer heating->deposition cool_down Cool Down deposition->cool_down vent Vent Chamber cool_down->vent annealing Post-Deposition Annealing (Optional) vent->annealing xrd XRD annealing->xrd afm AFM annealing->afm spectroscopy Spectroscopy (FTIR/XPS) annealing->spectroscopy

Fig. 1: Experimental workflow for thermal evaporation of FABr layers.

G center_node Deposited Film Properties (Thickness, Morphology, Crystallinity) param1 Source Temperature param2 Deposition Rate param1->param2 param2->center_node param3 Chamber Pressure param3->center_node param4 Substrate Temperature param4->center_node param5 Source-Substrate Distance param5->center_node param6 Post-Deposition Annealing param6->center_node param7 Substrate Material & Cleanliness param7->center_node

Fig. 2: Key parameters influencing the properties of thermally evaporated films.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for depositing a thin film of this compound using a single-source thermal evaporator equipped with a quartz crystal microbalance.

4.1 Materials and Equipment

  • Source Material: High-purity (>99.5%) this compound powder.[3]

  • Substrates: e.g., FTO-coated glass, silicon wafers, or other relevant substrates.

  • Solvents for Cleaning: Deionized water, isopropyl alcohol, acetone.

  • Equipment:

    • High-vacuum thermal evaporation system (capable of reaching < 10⁻⁴ Pa).

    • Resistive heating source (e.g., tantalum or tungsten boat).

    • Quartz crystal microbalance (QCM) for thickness and rate monitoring.[6][7]

    • Substrate holder with heating capability.

    • Ultrasonic bath.

    • Nitrogen or argon glovebox for material handling.

    • Rapid thermal processor or hotplate for annealing.

4.2 Protocol Steps

Step 1: Substrate Preparation

  • Place substrates in a holder and sequentially sonicate in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Dry the substrates thoroughly with a nitrogen gun.

  • Optional: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove any organic residues and improve surface wettability.

  • Immediately transfer the cleaned substrates into the thermal evaporation chamber.

Step 2: Source Preparation and System Loading

  • Inside a nitrogen-filled glovebox, carefully load the FABr powder into a clean evaporation boat. Ensure even distribution of the powder for uniform heating.

  • Mount the loaded boat into the electrode assembly in the thermal evaporator.

  • Mount the substrate holder with the cleaned substrates into the chamber, ensuring the desired source-to-substrate distance.

  • Close the chamber and ensure it is properly sealed.

Step 3: Pump-Down and Deposition

  • Initiate the pumping sequence to evacuate the chamber. This typically involves a roughing pump followed by a high-vacuum pump (e.g., turbomolecular or diffusion pump).

  • Pump down the chamber to a base pressure of at least 5 x 10⁻⁴ Pa. Lower pressures are preferable for higher purity films.

  • If using substrate heating, set the desired temperature (e.g., 50-80 °C) and allow it to stabilize.

  • Turn on the QCM and input the density and Z-factor for FABr.

  • Slowly increase the current to the evaporation boat to begin heating the FABr source.

  • Monitor the QCM closely. Increase the source temperature gradually until a stable deposition rate (e.g., 0.5 Å/s) is achieved. The source temperature will likely be in the 150-240 °C range.[5]

  • Once the rate is stable, open the shutter to begin deposition onto the substrates.

  • Continue deposition until the desired film thickness is reached as indicated by the QCM.

  • Close the shutter to stop deposition.

Step 4: System Cool-Down and Venting

  • Slowly ramp down the current to the evaporation boat to zero.

  • If used, turn off the substrate heater.

  • Allow the system to cool down for at least 30-60 minutes.

  • Once the source and substrates are near room temperature, vent the chamber slowly with an inert gas like nitrogen or argon.

  • Carefully remove the coated substrates from the chamber.

Step 5: Post-Deposition Annealing (Optional)

  • To improve the crystallinity of the FABr film, a post-deposition annealing step can be performed.[12][13][14]

  • Transfer the coated substrates to a rapid thermal processor or a hotplate inside a glovebox.

  • Anneal the films at a specified temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-20 minutes).

  • Allow the films to cool down to room temperature before further characterization or device fabrication.

Film Characterization

After deposition, it is crucial to characterize the FABr films to ensure they meet the desired specifications.

  • X-Ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the film. The resulting diffraction pattern can be compared to known standards for FABr.[2][8][9]

  • Atomic Force Microscopy (AFM): Provides high-resolution 3D images of the film's surface, allowing for the quantification of surface roughness and the identification of morphological features like pinholes or grain boundaries.[10][11]

  • Spectroscopic Analysis (FTIR/XPS): Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) can be used to confirm the chemical composition and bonding environment within the film, verifying that no significant decomposition of the formamidinium cation occurred during evaporation.

References

Application Notes and Protocols for the Fabrication of Formamidinium Bromide Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of formamidinium bromide (FABr) based perovskite solar cells. The following sections outline the necessary materials, equipment, and step-by-step procedures for synthesizing the perovskite precursor, preparing the precursor solution, depositing the thin film, and constructing a functional solar cell device.

Introduction

Formamidinium (FA)-based perovskites, particularly those incorporating bromide, are of significant interest in the field of photovoltaics due to their favorable bandgap, enhanced thermal stability, and potential for high power conversion efficiencies (PCE).[1][2] This guide details the fabrication of formamidinium lead bromide (FAPbBr₃) perovskite solar cells, a material that serves as a wide bandgap absorber, making it a strong candidate for use in tandem solar cell configurations.[1]

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItem
Chemicals Formamidinium acetate (B1210297) (FAAc), Hydrobromic acid (HBr), Lead (II) bromide (PbBr₂), N,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chlorobenzene (B131634), Isopropanol (B130326), Acetone, Deionized water, Spiro-OMeTAD, Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), 4-tert-butylpyridine (B128874) (tBP), Acetonitrile, FTO-coated glass substrates
Equipment Spin coater, Hotplate, Glovebox (N₂ filled), UV-Ozone cleaner, Sonicator, Magnetic stirrer, Pipettes, Syringes and syringe filters (0.22 µm), Thermal evaporator

Experimental Protocols

This section provides detailed step-by-step protocols for the fabrication of FAPbBr₃ perovskite solar cells.

A common method for synthesizing FABr involves the reaction of formamidinium acetate with hydrobromic acid.[3][4]

  • In a round-bottom flask kept in an ice bath, slowly add 0.1 mol of formamidinium acetate powder to 0.2 mol of 48% aqueous hydrobromic acid.[5]

  • Stir the mixture for 1 hour at 0°C under a nitrogen atmosphere.[3]

  • Remove the solvent using a rotary evaporator at 70-80°C to obtain a solid.[5][6]

  • Wash the resulting white powder several times with diethyl ether.[4][5]

  • Recrystallize the product twice with ethanol (B145695) to form white, needle-like crystals.[4][5]

  • Dry the purified FABr overnight in a vacuum oven at 60-80°C before use.[4][5]

The one-step method involves dissolving all precursor components in a solvent or solvent mixture to form a single solution for deposition.

  • Inside a nitrogen-filled glovebox, dissolve FABr and lead bromide (PbBr₂) in a 1:1 molar ratio in a solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] A common volume ratio for DMF:DMSO is 7:3.[3]

  • The final concentration of the perovskite precursor solution is typically 1 M.[3]

  • Stir the solution on a magnetic stirrer at 60°C for at least 2 hours until all solids are completely dissolved.[3]

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

Proper substrate cleaning is crucial for achieving high-quality perovskite films and efficient devices.

  • Sequentially clean fluorine-doped tin oxide (FTO)-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 30 minutes each.[3]

  • Dry the substrates with a stream of nitrogen gas.[3]

  • Treat the cleaned substrates with oxygen plasma or a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and improve the surface wettability.[3][7]

Spin coating is a widely used technique for depositing uniform thin films from solution.

  • Transfer the cleaned FTO substrates into a nitrogen-filled glovebox.

  • Dispense an adequate amount of the perovskite precursor solution onto the center of the FTO substrate.

  • Spin-coat the precursor solution at 4000 rpm for 60 seconds.[3]

  • During the spin-coating process, at 40 seconds into the spin, dispense an antisolvent such as chlorobenzene onto the spinning substrate.[3] This helps to induce rapid crystallization and form a uniform film.

  • Immediately transfer the substrate to a hotplate and anneal at 120°C for 30 minutes in the nitrogen atmosphere.[3]

A hole transport layer is deposited on top of the perovskite layer to facilitate the extraction of holes. Spiro-OMeTAD is a commonly used HTL material.

  • Prepare a spiro-OMeTAD solution by dissolving it in chlorobenzene along with additives such as LiTFSI and tBP.

  • Spin-coat the spiro-OMeTAD solution onto the perovskite film. A typical spin speed is 4000 rpm for 30 seconds.[7]

  • Allow the films to oxidize in a dry air environment or a desiccator overnight in the dark to improve conductivity.

A metal back contact, typically gold (Au) or silver (Ag), is deposited to complete the solar cell device.

  • Place the substrates with the perovskite and HTL layers into a thermal evaporator.

  • Evaporate the metal electrode under high vacuum. The thickness of the electrode is typically around 80-100 nm.

Data Presentation

The performance of perovskite solar cells is characterized by several key parameters. The table below summarizes typical performance metrics for FAPbBr₃-based solar cells found in the literature.

ReferenceVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)
Edri et al. (2014)[1]1.35>6.5-~7.0
Pathak et al. (2015)[8]1.53-->8.0

Note: Performance metrics can vary significantly based on the specific device architecture, fabrication conditions, and measurement protocols.

Visualizations

The following diagrams illustrate the key workflows and relationships in the fabrication of this compound perovskite solar cells.

FabricationWorkflow cluster_synthesis FABr Synthesis cluster_solution Precursor Solution cluster_fabrication Device Fabrication FAAc Formamidinium Acetate Reaction Reaction @ 0°C FAAc->Reaction HBr Hydrobromic Acid HBr->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Washing Washing (Diethyl Ether) Evaporation->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Drying Drying @ 60-80°C Recrystallization->Drying FABr_powder FABr Powder Drying->FABr_powder Mixing Mixing & Heating @ 60°C FABr_powder->Mixing PbBr2 Lead Bromide PbBr2->Mixing Solvents DMF:DMSO Solvents->Mixing Precursor_sol Perovskite Solution Mixing->Precursor_sol Spin_coating Spin Coating & Antisolvent Quenching Precursor_sol->Spin_coating Substrate FTO Substrate Cleaning Substrate->Spin_coating Annealing Annealing @ 120°C Spin_coating->Annealing HTL_deposition HTL Deposition Annealing->HTL_deposition Electrode_deposition Electrode Deposition HTL_deposition->Electrode_deposition Device Final Device Electrode_deposition->Device

Caption: Overall workflow for the synthesis of FABr and fabrication of a perovskite solar cell.

SpinCoatingProcess start Start dispense_precursor Dispense Perovskite Precursor Solution on Substrate start->dispense_precursor spin_start Start Spinning (e.g., 4000 rpm for 60s) dispense_precursor->spin_start time_check Time > 40s? spin_start->time_check dispense_antisolvent Dispense Antisolvent (e.g., Chlorobenzene) time_check->dispense_antisolvent Yes spin_end Continue Spinning until 60s time_check->spin_end No dispense_antisolvent->spin_end stop Stop Spinning spin_end->stop anneal Immediate Annealing stop->anneal

Caption: Logical flow of the one-step spin coating process with antisolvent quenching.

DeviceArchitecture cluster_info Electrode Metal Electrode (Au/Ag) HTL Hole Transport Layer (Spiro-OMeTAD) HTL->Electrode Perovskite Perovskite (FAPbBr3) Perovskite->HTL ETL Electron Transport Layer (e.g., TiO2) ETL->Perovskite FTO FTO-Coated Glass FTO->ETL Sunlight Sunlight

Caption: A typical n-i-p planar architecture for a perovskite solar cell.

References

Revolutionizing Displays: Formamidinium Bromide for Stable and Efficient Perovskite LEDs

Author: BenchChem Technical Support Team. Date: December 2025

Formamidinium bromide (FABr) has emerged as a key ingredient in the quest for highly stable and efficient perovskite light-emitting diodes (PeLEDs), a technology poised to redefine next-generation displays and lighting. Its inherent thermal and structural stability addresses one of the most significant bottlenecks hindering the commercialization of perovskite optoelectronics. This application note provides a comprehensive overview, detailed experimental protocols, and performance data for researchers, scientists, and professionals in drug development seeking to leverage the advantages of FABr-based PeLEDs.

Formamidinium (FA)-based perovskites, particularly formamidinium lead bromide (FAPbBr₃), offer superior stability compared to their methylammonium (B1206745) (MA) counterparts.[1][2][3] This enhanced stability, coupled with excellent optoelectronic properties, has led to the fabrication of PeLEDs with impressive performance metrics, including high external quantum efficiencies (EQE) and prolonged operational lifetimes.[4][5]

Key Performance Metrics of FABr-Based PeLEDs

The performance of PeLEDs can be quantified by several key metrics. The inclusion of FABr has been shown to significantly improve these parameters. Below is a summary of reported data for FAPbBr₃-based devices.

Device Structure/Fabrication MethodPeak EQE (%)Maximum Luminance (cd/m²)Peak Luminous Efficiency (cd/A)ColorReference
FAPbBr₃ Nanocrystals (Surface Defect Self-Passivation)17.1-76.8Green[6]
FAPbBr₃ Colloidal Nanocrystals with TPBi ETL--6.4Green[1][7]
FAPbBr₃ Colloidal Nanocrystals with B3PYMPM ETL-2714-Green[1][7]
FAPbBr₃ Nanocrystals (Optimized Concentration)3.84-16.08Pure Green[8]
FAPbI₃ Film (Optimized Precursor Concentration)14.2--Infrared[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for the synthesis of FABr and the fabrication of FAPbBr₃-based PeLEDs.

Synthesis of this compound (FABr)

A common method for synthesizing FABr involves the neutralization of formamidinium acetate (B1210297) with hydrobromic acid.[9][10]

Materials:

  • Formamidinium acetate (FAAc)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Diethyl ether

  • Ethanol (B145695)

Procedure:

  • Slowly add formamidinium acetate powder to hydrobromic acid in a 1:1 molar ratio in a round-bottom flask kept in an ice bath.[9]

  • Stir the mixture for 1 hour.

  • Remove the solvent using a rotary evaporator at 70°C to obtain the solid FABr.

  • Wash the resulting solid several times with diethyl ether.

  • Recrystallize the product twice using ethanol to form white crystals.

  • Dry the purified FABr crystals in a vacuum oven at 80°C overnight before use.

Fabrication of FAPbBr₃ Nanocrystal-Based PeLEDs

This protocol is based on a ligand-assisted reprecipitation (LARP) method, which is widely used for synthesizing high-quality perovskite nanocrystals (NCs).[6][10]

Materials:

  • This compound (FABr)

  • Lead(II) bromide (PbBr₂)

  • N,N-Dimethylformamide (DMF)

  • Oleic acid (OA)

  • Oleylamine (B85491) (OAm)

  • Toluene

  • Substrates (e.g., ITO-coated glass)

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Metal cathode (e.g., LiF/Al)

Procedure:

  • Precursor Solution Preparation: Dissolve equimolar amounts of FABr and PbBr₂ in DMF. Add ligands such as oleic acid and oleylamine to the solution. The ratio of ligands can be varied to tune the nanocrystal size and emission properties.[10]

  • Nanocrystal Synthesis: Rapidly inject the precursor solution into a vigorously stirred non-polar solvent like toluene. This antisolvent precipitation method leads to the formation of FAPbBr₃ NCs.[7]

  • Device Fabrication:

    • Clean the ITO-coated glass substrates.

    • Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO.

    • Deposit the FAPbBr₃ NCs as the emissive layer via spin-coating.

    • Thermally evaporate an electron transport layer (ETL), such as TPBi.[1][7]

    • Finally, thermally evaporate the metal cathode (e.g., LiF/Al).

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams illustrate the fabrication workflow and the rationale for using FABr.

G cluster_synthesis FABr Synthesis reagents Formamidinium Acetate + Hydrobromic Acid reaction Reaction in Ice Bath reagents->reaction evaporation Rotary Evaporation reaction->evaporation washing Washing with Diethyl Ether evaporation->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Vacuum Drying recrystallization->drying fabr Purified FABr Crystals drying->fabr

Workflow for the synthesis of this compound (FABr).

G cluster_fabrication PeLED Fabrication Workflow ito ITO Substrate Cleaning htl HTL (PEDOT:PSS) Spin-Coating ito->htl eml Emissive Layer (FAPbBr3 NCs) Spin-Coating htl->eml etl ETL (TPBi) Evaporation eml->etl cathode Cathode (LiF/Al) Evaporation etl->cathode device Completed PeLED Device cathode->device

Step-by-step fabrication process for an FAPbBr₃-based PeLED.

G cluster_rationale Rationale for FABr in High-Stability PeLEDs fabr Formamidinium (FA+) Cation stability Enhanced Structural & Thermal Stability fabr->stability defects Surface Defect Passivation fabr->defects performance Improved Device Performance stability->performance defects->performance efficiency High EQE performance->efficiency lifetime Long Operational Lifetime performance->lifetime

Logical relationship showing the benefits of using FABr.

Conclusion

This compound is a critical component in advancing perovskite LED technology toward commercial viability. Its incorporation leads to devices with not only high efficiency and brightness but also the stability required for real-world applications. The protocols and data presented here offer a solid foundation for researchers to explore and optimize FABr-based PeLEDs, paving the way for future breakthroughs in lighting and display technologies. The continued investigation into novel device architectures and passivation strategies will further unlock the full potential of these remarkable materials.

References

Synthesis of Formamidinium Lead Bromide (FAPbBr₃) Quantum Dots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Formamidinium Lead Bromide (FAPbBr₃) quantum dots (QDs), a class of perovskite nanocrystals with exceptional optoelectronic properties. These properties, including high photoluminescence quantum yield (PLQY), tunable emission wavelengths, and narrow emission spectra, make them promising candidates for various applications, including bioimaging, sensing, and potentially as tools in drug discovery and development.

Introduction to FAPbBr₃ Quantum Dots

Formamidinium lead bromide (FAPbBr₃) quantum dots are semiconductor nanocrystals that exhibit quantum confinement effects, leading to size-dependent optical and electronic properties.[1][2][3] Compared to their methylammonium (B1206745) (MA) counterparts, FAPbBr₃ QDs often exhibit enhanced thermal and chemical stability.[2] Their bright and tunable green photoluminescence makes them particularly attractive for applications in displays and as fluorescent probes.[3][4] The synthesis of high-quality FAPbBr₃ QDs is crucial for harnessing their full potential. This document outlines two common and effective synthesis methods: Ligand-Assisted Reprecipitation (LARP) and Hot-Injection.

Key Optical Properties of FAPbBr₃ Quantum Dots

The optical properties of FAPbBr₃ QDs are highly dependent on their size and synthesis conditions. The ability to tune these properties is a key advantage for various applications.

PropertyTypical RangeFactors Influencing the PropertyReference
Photoluminescence Quantum Yield (PLQY) 70% - 95%Ligand passivation, surface defects, synthesis method[4][5]
Emission Peak Wavelength 470 nm - 540 nmNanocrystal size (quantum confinement)[2][4]
Full Width at Half Maximum (FWHM) < 25 nmSize distribution of nanocrystals[4][6]
Average Nanocrystal Size 2.3 nm - 20 nmSynthesis temperature, ligand concentration, precursor ratio[2]

Experimental Protocols for FAPbBr₃ Quantum Dot Synthesis

Ligand-Assisted Reprecipitation (LARP) Method

The LARP method is a facile, room-temperature synthesis that allows for good control over the size and properties of the QDs.[2][7]

3.1.1. Materials Required

3.1.2. Experimental Workflow: LARP Synthesis

LARP_Workflow cluster_precursor Precursor Preparation cluster_injection Quantum Dot Formation cluster_purification Purification precursor Dissolve FABr and PbBr₂ in DMF with OA and OAm injection Rapidly inject precursor solution into Toluene precursor->injection Stirring vigorously centrifuge Centrifuge the mixture injection->centrifuge Precipitation redisperse Redisperse pellet in desired solvent centrifuge->redisperse Discard supernatant

Caption: Workflow for the Ligand-Assisted Reprecipitation (LARP) synthesis of FAPbBr₃ quantum dots.

3.1.3. Detailed Protocol

  • Precursor Solution Preparation:

    • In a vial, dissolve equimolar amounts of this compound (FABr) and lead(II) bromide (PbBr₂) in N,N-dimethylformamide (DMF).

    • Add oleic acid (OA) and oleylamine (OAm) to the solution. The ratio of these ligands can be varied to control the size and stability of the quantum dots.[3] A typical starting point is a 1:1 molar ratio of ligands to PbBr₂.

    • Sonicate the mixture until all precursors are fully dissolved, forming a clear solution.

  • Quantum Dot Precipitation:

    • In a separate flask, place a volume of the anti-solvent (e.g., toluene or hexane).

    • While vigorously stirring the anti-solvent, rapidly inject the precursor solution.

    • A cloudy suspension will form immediately, indicating the precipitation of FAPbBr₃ nanocrystals.

  • Purification:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge the mixture at a high speed (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant.

    • Redisperse the resulting pellet in a minimal amount of a non-polar solvent like hexane or toluene.

    • For further purification, a second centrifugation step can be performed by adding a small amount of a polar anti-solvent (like acetone) to precipitate the QDs, followed by redispersion.

Hot-Injection Method

The hot-injection method typically yields highly crystalline and monodisperse nanocrystals.[8]

3.2.1. Materials Required

  • This compound (FABr)

  • Lead(II) bromide (PbBr₂)

  • Oleic acid (OA)

  • Oleylamine (OAm)

  • 1-octadecene (B91540) (ODE) as the solvent

  • Toluene or Hexane for purification

3.2.2. Experimental Workflow: Hot-Injection Synthesis

Hot_Injection_Workflow cluster_precursor Precursor Preparation cluster_injection Quantum Dot Formation cluster_cooling Quenching cluster_purification Purification pb_precursor Dissolve PbBr₂, OA, OAm in ODE under vacuum at 120°C injection Rapidly inject FA precursor into hot Pb precursor solution pb_precursor->injection fa_precursor Dissolve FABr in DMF (or prepare FA-oleate) fa_precursor->injection cooling Cool the reaction mixture in an ice bath injection->cooling After 5-60 seconds centrifuge Centrifuge and redisperse cooling->centrifuge

Caption: Workflow for the Hot-Injection synthesis of FAPbBr₃ quantum dots.

3.2.3. Detailed Protocol

  • Lead Precursor Preparation:

    • In a three-neck flask, combine PbBr₂, oleic acid, oleylamine, and 1-octadecene (ODE).

    • Heat the mixture to 120°C under vacuum for 30-60 minutes to remove water and oxygen.

    • Switch to a nitrogen atmosphere and raise the temperature to the desired injection temperature (typically between 150°C and 200°C).

  • Formamidinium Precursor Preparation:

    • Separately, prepare the formamidinium precursor. This can be done by dissolving FABr in a small amount of DMF or by preparing a formamidinium oleate (B1233923) precursor.

  • Injection and Growth:

    • Once the lead precursor solution is stable at the injection temperature, swiftly inject the formamidinium precursor.

    • The color of the solution will change, indicating the nucleation and growth of the quantum dots.

    • The reaction time after injection (typically 5-60 seconds) will influence the final size of the nanocrystals.

  • Quenching and Purification:

    • After the desired growth time, quickly cool the reaction flask in an ice-water bath to stop the reaction.[8]

    • Add an excess of a polar anti-solvent like acetone (B3395972) to precipitate the quantum dots.

    • Centrifuge the mixture, discard the supernatant, and redisperse the FAPbBr₃ QDs in a non-polar solvent like toluene or hexane.

    • Repeat the purification process as needed.

Applications in Drug Discovery and Development

While the direct application of FAPbBr₃ quantum dots in drug development is an emerging area, their unique optical properties suggest significant potential. Quantum dots, in general, are being explored in various biomedical applications, including bioimaging, drug delivery, and biosensing.[9][10][11]

4.1. High-Content Screening and Cellular Imaging

The high brightness and photostability of FAPbBr₃ QDs make them excellent candidates for fluorescent probes in high-content screening (HCS) and cellular imaging.[9] They can be conjugated to specific biomolecules (antibodies, peptides, etc.) to label and track cellular components or drug targets. Their narrow emission spectra allow for multiplexed imaging, where multiple targets can be visualized simultaneously.

4.2. Förster Resonance Energy Transfer (FRET)-Based Assays

The tunable emission of FAPbBr₃ QDs makes them suitable as donors in FRET-based assays. These assays are powerful tools for studying molecular interactions, which is crucial in drug discovery for identifying compounds that modulate protein-protein interactions or enzyme activity.

4.3. Potential for Drug Delivery and Theranostics

The surface of FAPbBr₃ QDs can be functionalized with targeting ligands and therapeutic agents.[10] This opens up possibilities for targeted drug delivery, where the QDs act as carriers to deliver drugs specifically to diseased cells, minimizing off-target effects. The inherent fluorescence of the QDs allows for simultaneous tracking of the drug carrier, a concept known as theranostics.[10]

4.4. Biosensing

FAPbBr₃ QDs can be employed in the development of sensitive biosensors. Changes in their photoluminescence upon interaction with specific analytes (e.g., biomarkers, small molecules) can be used for detection and quantification. This has potential applications in diagnostics and for monitoring therapeutic responses.

Logical Relationship of FAPbBr₃ QD Properties to Drug Discovery Applications

Drug_Discovery_Logic cluster_properties FAPbBr₃ QD Properties cluster_applications Drug Discovery Applications bright High Brightness & Photostability imaging Cellular Imaging & HCS bright->imaging sensing Biosensing bright->sensing tunable Tunable Emission fret FRET-Based Assays tunable->fret multiplex Multiplexed Detection tunable->multiplex narrow Narrow Emission Spectra narrow->multiplex surface Functionalizable Surface delivery Targeted Drug Delivery surface->delivery surface->sensing

Caption: Relationship between the key properties of FAPbBr₃ quantum dots and their potential applications in drug discovery.

Safety and Handling Considerations

  • Lead Toxicity: FAPbBr₃ quantum dots contain lead, which is a toxic heavy metal. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All synthesis and handling should be performed in a well-ventilated fume hood.

  • Solvent Hazards: The solvents used in the synthesis (DMF, toluene, hexane, etc.) are flammable and can be harmful. Avoid inhalation and skin contact.

  • Waste Disposal: All waste containing lead and organic solvents must be disposed of according to institutional and local regulations for hazardous waste.

Conclusion

The synthesis of high-quality FAPbBr₃ quantum dots is achievable through methods like Ligand-Assisted Reprecipitation and Hot-Injection. The exceptional and tunable optical properties of these nanocrystals make them highly promising materials for a range of applications. For researchers in drug discovery and development, FAPbBr₃ QDs offer a versatile platform for creating advanced imaging probes, sensitive biosensors, and innovative drug delivery systems. Further research into surface functionalization and biocompatibility will be crucial for translating the potential of these quantum dots into practical biomedical applications.

References

Application of Formamidinium Bromide in Photodetectors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formamidinium (FA) based perovskites, particularly formamidinium lead bromide (FAPbBr₃), are emerging as highly promising materials for next-generation photodetectors. Their superior thermal stability and favorable optoelectronic properties, such as a suitable bandgap for visible light detection, long carrier diffusion lengths, and high carrier mobility, offer significant advantages over their methylammonium (B1206745) (MA) counterparts.[1][2] The incorporation of formamidinium bromide (FABr) in perovskite formulations can enhance crystallinity, passivate defects, and improve the overall performance and stability of photodetector devices.[3] This document provides a comprehensive overview of the application of this compound in photodetectors, including detailed experimental protocols and a summary of key performance metrics.

Performance Benchmarks

The use of this compound in perovskite photodetectors has led to significant improvements in key performance parameters. The following table summarizes the quantitative data from various studies on FABr-based photodetectors, providing a comparative overview of their performance.

Perovskite MaterialDevice StructureResponsivity (A/W)Detectivity (Jones)EQE (%)Response TimeReference
FAPbBr₃ Microcrystals---4000> 1 x 10¹⁴1.05 x 10⁶< 1 ms (B15284909)[1][2]
FAPbBr₃ NS/CdS NBHeterojunction57121.8 x 10¹⁴1.45 x 10⁴~45 ms (rise/decay)[4]
MAPbI₃/FABr (20%)ITO/SnO₂/Perovskite/Spiro-OMeTAD/Au0.07224.67 x 10¹³56---[3]
FAPbBr₂I Single CrystalAg/FAPbBr₂I/Ag0.81.81 x 10¹¹------[5]
FAPbBr₃ Nanosheet---25.458.024 x 10¹¹64.5---[4]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound, the fabrication of the perovskite active layer, and the construction of the photodetector device.

Synthesis of this compound (FABr)

A common method for synthesizing FABr involves the reaction of formamidine (B1211174) acetate (B1210297) with hydrobromic acid.[1][6]

Materials:

  • Formamidine acetate (HC(NH₂)₂AC)

  • Hydrobromic acid (HBr, 48 wt% in water)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a flask placed in an ice bath, slowly add hydrobromic acid dropwise to formamidine acetate powder with continuous stirring.[7]

  • Continue stirring the mixture at 0°C for 2 hours under an argon atmosphere.[1][6]

  • Remove the solvent using a rotary evaporator at 70°C to obtain the crude white powder of FABr.[1][6]

  • For purification, dissolve the crude product in ethanol and reprecipitate it by adding diethyl ether.[1][6]

  • Filter the recrystallized product and dry it in a vacuum oven at 60°C for 24 hours.[1][6]

Fabrication of FAPbBr₃ Perovskite Layers

1. FAPbBr₃ Microcrystal Growth (Inverse Temperature Crystallization) [1]

Materials:

  • Lead bromide (PbBr₂)

  • This compound (FABr)

  • N,N-dimethylformamide (DMF)

  • γ-butyrolactone (GBL)

  • Toluene (B28343)

Procedure:

  • Dissolve equimolar amounts of PbBr₂ and FABr in a mixed solvent of DMF and GBL (1:1 v/v).[1]

  • Filter the precursor solution using a 0.22 µm pore size filter.[7]

  • Dilute 1 mL of the precursor solution in 2 mL of DMF and add toluene as an antisolvent to create a saturated solution.[1]

  • Stir the solution on a hot plate at 80°C to induce the formation of FAPbBr₃ single crystals with millimeter dimensions.[1]

2. Mixed Cation/Anion Perovskite (FAₓMA₁₋ₓPbI₃) Thin Film Deposition [3]

Materials:

  • This compound (FABr)

  • Methylammonium lead iodide (MAPbI₃) precursor solution

  • Antisolvent (e.g., chlorobenzene)

Procedure:

  • Prepare a precursor solution of MAPbI₃.

  • During the spin-coating of the MAPbI₃ precursor solution, introduce a solution of FABr in an antisolvent.

  • The addition of FABr to the antisolvent facilitates ion exchange and the formation of a mixed cation/anion perovskite film (FAₓMA₁₋ₓPbI₃).[3]

  • Anneal the perovskite film at 140°C for 15 minutes.[3]

Photodetector Device Fabrication

The following protocol describes the fabrication of a typical planar perovskite photodetector.

Materials:

  • ITO-coated glass substrates

  • Electron Transport Layer (ETL) solution (e.g., SnO₂)

  • Perovskite precursor solution (as prepared above)

  • Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD)

  • Gold (Au) for electrodes

Procedure:

  • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Deposit the electron transport layer (e.g., SnO₂) onto the ITO substrate.

  • Spin-coat the prepared perovskite solution onto the ETL.

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD solution) onto the perovskite layer.[3]

  • Finally, thermally evaporate gold electrodes on top of the HTL to complete the device structure.[3][7]

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the device architecture and the experimental workflow for the fabrication and characterization of this compound-based photodetectors.

device_structure cluster_device Typical FAPbBr₃ Photodetector Structure Au Au Electrode HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Au->HTL Perovskite This compound Perovskite HTL->Perovskite ETL Electron Transport Layer (e.g., SnO₂) Perovskite->ETL Substrate ITO/Glass Substrate ETL->Substrate

Caption: A diagram illustrating the layered structure of a typical this compound perovskite photodetector.

experimental_workflow cluster_workflow Experimental Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization FABr_Synth This compound (FABr) Synthesis Perovskite_Synth Perovskite Precursor Preparation FABr_Synth->Perovskite_Synth Perovskite_Depo Perovskite Layer Deposition Perovskite_Synth->Perovskite_Depo Substrate_Prep Substrate Cleaning & Preparation ETL_Depo ETL Deposition Substrate_Prep->ETL_Depo ETL_Depo->Perovskite_Depo HTL_Depo HTL Deposition Perovskite_Depo->HTL_Depo Electrode_Depo Electrode Evaporation HTL_Depo->Electrode_Depo Structural Structural Analysis (XRD, SEM) Electrode_Depo->Structural Optical Optical Properties (UV-Vis) Electrode_Depo->Optical Electrical Electrical & Photoresponse Measurement Electrode_Depo->Electrical

Caption: A flowchart outlining the key steps in the synthesis, fabrication, and characterization of this compound photodetectors.

This compound is a critical component in the development of high-performance and stable perovskite photodetectors. Its incorporation, either as the primary A-site cation in FAPbBr₃ or as an additive in mixed-halide systems, consistently leads to enhanced device metrics. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the advancement of perovskite-based optoelectronic devices. The continued exploration of FABr-containing perovskites holds significant promise for future applications in light sensing and imaging technologies.

References

Troubleshooting & Optimization

Technical Support Center: Formamidinium Bromide Perovskite Degradation under Humidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formamidinium bromide (FABr) based perovskites. The information provided addresses common issues related to material degradation under humid conditions.

Frequently Asked Questions (FAQs)

Q1: My FAPbBr₃ thin film is showing signs of degradation after exposure to ambient air. What is the primary degradation mechanism?

A1: The degradation of formamidinium lead bromide (FAPbBr₃) perovskite films in the presence of humidity is a complex process. Unlike its iodide counterpart (FAPbI₃), FAPbBr₃ is generally more stable.[1][2] However, under humid conditions, water molecules can interact with the perovskite lattice. This interaction can facilitate the dissociation of the formamidinium (FA⁺) cation and bromide (Br⁻) ions. While FAPbBr₃ does not typically undergo a phase change to a photo-inactive phase like FAPbI₃, the presence of water can lead to the formation of hydrated perovskite species and eventually decompose into its precursors, FABr and PbBr₂. The process is often accelerated by the synergistic effect of moisture and oxygen.

Q2: I've noticed a decrease in the photoluminescence (PL) intensity of my FAPbBr₃ nanocrystals. Could humidity be the cause?

A2: Yes, a decrease in PL intensity is a common indicator of degradation induced by humidity. Water molecules can introduce non-radiative recombination centers at the surface of the perovskite crystals.[3] This increases the rate of charge carrier trapping and recombination, leading to a reduction in the photoluminescence quantum yield (PLQY). However, it is worth noting that some studies have shown that a controlled, minute amount of water can sometimes passivate surface defects and initially enhance PLQY before causing degradation.[3]

Q3: How does the stability of FAPbBr₃ compare to FAPbI₃ under humid conditions?

A3: FAPbBr₃ is significantly more stable than FAPbI₃ in the presence of moisture.[1][4] FAPbI₃ is known to readily transform from its photoactive black α-phase to a photo-inactive yellow δ-phase upon exposure to humidity.[4][5] FAPbBr₃ does not exhibit this detrimental phase transition, making it a more robust candidate for applications where moisture stability is a concern. The improved stability is attributed to the stronger hydrogen bonding between the FA⁺ cation and the bromide anions compared to iodide anions.[4]

Q4: Can I improve the humidity tolerance of my formamidinium-based perovskites?

A4: Absolutely. Several strategies can enhance the stability of formamidinium-based perovskites against humidity:

  • Compositional Engineering: Incorporating other cations like cesium (Cs⁺) or methylammonium (B1206745) (MA⁺) to create mixed-cation perovskites can improve the structural stability.[6][7] Similarly, creating mixed-halide perovskites (e.g., by adding iodide) can also enhance stability, although this may alter the material's optoelectronic properties.

  • Surface Passivation: Applying a passivation layer on top of the perovskite film can act as a barrier against moisture. This can be achieved using organic molecules, polymers, or by forming a 2D perovskite layer at the interface.[6][8]

  • Encapsulation: Encapsulating the perovskite device is a crucial step to prevent long-term degradation from environmental factors, including humidity.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action(s)
Change in film color from dark orange/red to a lighter shade. Hydration of the perovskite film and potential decomposition into precursors.1. Immediately move the sample to a dry environment (e.g., a nitrogen-filled glovebox).2. Characterize the film using XRD to check for the appearance of PbBr₂ peaks.3. For future experiments, consider fabricating and storing the films in an inert atmosphere with low humidity.
Significant drop in power conversion efficiency (PCE) of a solar cell device after ambient exposure. Moisture ingress leading to degradation of the perovskite layer and/or interfaces with charge transport layers.1. Analyze the device's current-voltage (J-V) characteristics to identify which parameters (Voc, Jsc, FF) are most affected.2. Use techniques like SEM to inspect the morphology of the perovskite layer for pinholes or cracks that could facilitate moisture penetration.3. Implement a more robust encapsulation strategy for your devices.
Appearance of new peaks in the X-ray Diffraction (XRD) pattern. Formation of degradation byproducts such as PbBr₂ or hydrated perovskite phases.1. Compare the new XRD pattern with reference patterns for FAPbBr₃, PbBr₂, and known hydrated perovskite structures.2. Correlate the XRD changes with the duration of humidity exposure to understand the degradation kinetics.
Broadening of the photoluminescence (PL) emission peak. Increased defect density and structural disorder due to the interaction with water molecules.1. Perform time-resolved photoluminescence (TRPL) spectroscopy to investigate changes in carrier lifetime.2. Consider surface treatment strategies to passivate defects and improve the film's resilience to humidity.

Quantitative Data Summary

The following table summarizes key stability metrics for formamidinium-based perovskites under humid conditions as reported in the literature.

Perovskite CompositionHumidity ConditionTimeObservationReference
FAPbI₃ (20-40 μm particles)85% RH11.4 h (half-life)Transformation from α- to δ-phase.[4]
FAPbI₃ (bulk crystals)80% RH13.3 h (half-life)Transformation from α- to δ-phase.[4]
FAPbBr₃ Solar Cell60% RH, ~60 °C150 hRetained 80% of initial efficiency.[1]
GA(MA)₅Pb₅I₁₆ (quasi-2D)Ambient Air170 days (4080 h)Maintained 93% of initial efficiency.[9]

Experimental Protocols

1. X-Ray Diffraction (XRD) for Degradation Analysis

  • Objective: To identify structural changes and the formation of degradation products in the perovskite film upon exposure to humidity.

  • Methodology:

    • Prepare a thin film of FAPbBr₃ on a suitable substrate (e.g., glass or FTO-coated glass).

    • Record an initial XRD pattern of the pristine film in a 2θ range of 10-60°.

    • Expose the film to a controlled humidity environment for a specific duration.

    • After exposure, record another XRD pattern under the same conditions.

    • Compare the patterns to identify any new peaks corresponding to degradation products (e.g., PbBr₂) or shifts in existing peaks indicating lattice strain or hydration.

2. In-situ Photoluminescence (PL) Spectroscopy

  • Objective: To monitor the changes in the optical properties of the perovskite film during humidity exposure in real-time.

  • Methodology:

    • Place the perovskite film in an environmentally controlled chamber with optical access.

    • Use a laser with an appropriate wavelength (e.g., 405 nm) to excite the sample.

    • Collect the PL emission using a spectrometer.

    • Introduce a controlled flow of humid air into the chamber.

    • Continuously record the PL spectra at regular intervals to track changes in intensity, peak position, and full width at half maximum (FWHM).

Visualizations

DegradationPathway FAPbBr3 FAPbBr₃ Perovskite HydratedPerovskite Hydrated Perovskite Intermediate FAPbBr3->HydratedPerovskite Hydration H2O H₂O (Moisture) H2O->HydratedPerovskite Decomposition Decomposition HydratedPerovskite->Decomposition Prolonged Exposure FABr FABr Decomposition->FABr PbBr2 PbBr₂ Decomposition->PbBr2

Caption: Humidity-induced degradation pathway for FAPbBr₃.

TroubleshootingFlow decision decision action action start Observe Perovskite Degradation is_color_change Visible Color Change? start->is_color_change is_pce_drop PCE Drop in Device? is_color_change->is_pce_drop No check_xrd Perform XRD Analysis is_color_change->check_xrd Yes is_new_xrd_peak New XRD Peaks? is_pce_drop->is_new_xrd_peak No check_jv Analyze J-V Curve is_pce_drop->check_jv Yes check_composition Confirm Degradation Products is_new_xrd_peak->check_composition Yes check_xrd->is_pce_drop improve_encapsulation Improve Device Encapsulation check_jv->improve_encapsulation control_environment Control Fabrication Environment check_composition->control_environment

Caption: Troubleshooting workflow for perovskite degradation.

References

Technical Support Center: Improving Photostability of Formamidinium Bromide (FABr) Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the photostability of formamidinium bromide (FABr) and formamidinium (FA)-based perovskite films.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of photostability issues in FA-based perovskite films?

The degradation of formamidinium-based perovskite films is a complex issue stemming from both intrinsic and extrinsic factors.

  • Intrinsic Instability : FA-based perovskites can be thermally unstable at high temperatures, which may cause them to transition from the photoactive black α-phase to a non-photoactive yellow δ-phase, reducing efficiency.[1][2]

  • Extrinsic Factors : Environmental stressors are a major cause of degradation.

    • Moisture : Perovskites are susceptible to hydrolysis. The interaction with H₂O can initiate the decomposition process.[1]

    • Oxygen and Light : The combination of oxygen and light accelerates degradation. Light generates electron-hole pairs that can react with oxygen, and UV light, in particular, can cause the decomposition of organic components, especially at the interface with ETLs like TiO₂.[1][3]

    • Heat : Elevated temperatures accelerate all degradation pathways, including the intrinsic phase transition.[1]

Q2: How can I prevent the undesirable yellow δ-phase transition in formamidinium-based perovskites?

Stabilizing the photoactive α-phase is critical for performance. Several strategies have proven effective:

  • Mixed Cations : Incorporating smaller cations like methylammonium (B1206745) (MA⁺) or inorganic cesium (Cs⁺) into the formamidinium lattice can improve tolerance factors and suppress the transition to the δ-phase.[4][5]

  • Anion Engineering : Partial substitution of iodide with bromide can modify the perovskite's lattice parameters and improve phase stability.[4]

  • Dimensionality Control (2D/3D Heterostructures) : Introducing large, hydrophobic organic cations (e.g., phenethylammonium) forms a stable, thin 2D perovskite layer on top of the 3D bulk film. This passivates the surface and acts as a barrier against environmental factors.[4][6]

  • Additive Engineering : The use of additives, such as methylammonium chloride (MACl), can help improve the crystal quality and stabilize the desired α-phase during film formation.[5]

Q3: What is the role of surface passivation in improving photostability?

Surface defects, such as under-coordinated ions and vacancies, are major sites for non-radiative recombination and can act as initiation points for film degradation. Surface passivation aims to heal these defects.

  • Defect Neutralization : Passivating agents, which can be Lewis acids or bases, donate or accept electrons to neutralize charged defects on the perovskite surface.[7] This reduces trap-assisted recombination, leading to higher photoluminescence quantum yield (PLQY) and carrier lifetimes.[8][9]

  • Enhanced Stability : Many passivating molecules are hydrophobic, which helps to repel moisture and prevent degradation initiated at the surface and grain boundaries.[10] This is a key strategy for improving the operational stability of devices.[10]

Q4: How do 2D additives enhance the stability of 3D FABr perovskite films?

Incorporating 2D perovskite-forming additives is a powerful strategy that combines several benefits:

  • Moisture Resistance : The large organic spacer cations used to form 2D perovskites are typically hydrophobic, creating an effective barrier against moisture penetration.[6][11]

  • Defect Passivation : These large cations can passivate defects at the surface and grain boundaries of the 3D perovskite film, which reduces charge recombination and suppresses ion migration.[4][10]

  • Structural Stabilization : The formation of a 2D/3D heterostructure can help to relieve strain in the 3D perovskite lattice and improve its overall structural integrity.[4] The result is often a significant improvement in both device efficiency and long-term operational stability.[12]

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during experiments with FABr perovskite films.

Problem: Rapid Power Conversion Efficiency (PCE) Drop Under Continuous Illumination

A swift decline in performance under light suggests acute instability. The following flowchart can help diagnose the root cause.

G cluster_0 cluster_1 Initial Checks cluster_2 Potential Causes & Solutions start Observe Rapid PCE Drop Under Illumination env_check Is the device encapsulated? Are you testing in inert atm? start->env_check mat_check Characterize Degraded Film (XRD, Absorbance, PL) env_check->mat_check Yes / No leaks extrinsic Cause: Extrinsic Degradation (H₂O, O₂ ingress) env_check->extrinsic No / Leaks found intrinsic Cause: Intrinsic Instability (Phase transition, Ion Migration) mat_check->intrinsic Yellow phase (δ-FAPbBr₃) or PbBr₂ peaks in XRD interface Cause: Interfacial Degradation (e.g., at TiO₂ interface) mat_check->interface PLquenchingatETL/HTL interface, no phase change sol_extrinsic Solution: Improve Encapsulation & Glovebox Protocol extrinsic->sol_extrinsic sol_intrinsic Solution: Compositional Engineering (Add Cs⁺, 2D additives) intrinsic->sol_intrinsic sol_interface Solution: Interface Passivation (e.g., Li-treatment of TiO₂) interface->sol_interface

Caption: Troubleshooting logic for rapid PCE degradation.

Problem: Film Color Changes from Black/Dark Brown to Yellow

  • Observation : The perovskite film visibly bleaches or turns yellow upon exposure to air or during annealing.

  • Probable Cause : This is a classic sign of the photoactive α-phase perovskite converting to the non-photoactive, hexagonal δ-phase (the "yellow phase").[1][2] This is a common intrinsic instability in pure FA-based perovskites.

  • Solutions :

    • Incorporate Cesium (Cs⁺) : Create a mixed-cation perovskite like FA₀.₉Cs₀.₁PbBr₃. The smaller Cs⁺ ion helps stabilize the perovskite crystal structure.[4]

    • Use Additives : Introduce a small amount of methylammonium bromide (MABr) or methylammonium chloride (MACl) into the precursor to improve crystallographic tolerance and phase stability.[5]

    • Control Humidity : Ensure all fabrication and storage steps are performed in a low-humidity environment (e.g., a nitrogen-filled glovebox) as moisture can accelerate this phase transition.[3]

Problem: Low Initial Photoluminescence Quantum Yield (PLQY) and Short Carrier Lifetime

  • Observation : Time-resolved photoluminescence (TRPL) measurements show a very fast decay, and the steady-state PL intensity is low, indicating poor film quality even before stability testing.

  • Probable Cause : A high density of electronic trap states (defects) at the crystal grain boundaries or on the film's surface. These traps cause efficient non-radiative recombination of charge carriers.

  • Solutions :

    • Surface Passivation : Apply a post-fabrication treatment by spin-coating a dilute solution of a passivating agent. Effective options include phenethylammonium bromide (PEABr) or benzylammonium bromide (BABr) to form a 2D passivation layer.[10]

    • Additive Engineering : Introduce a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (BCF), into the anti-solvent during fabrication to passivate under-coordinated halide ions.[7]

    • Precursor Stoichiometry : Adding a slight excess of FABr to the precursor solution can help self-passivate defects during crystallization.[8]

Section 3: Key Experimental Protocols

Protocol 1: Fabrication of a Baseline FAPbBr₃ Perovskite Film (One-Step Method)

  • Precursor Solution Preparation :

    • Prepare a 1.0 M precursor solution by dissolving this compound (FABr) and lead(II) bromide (PbBr₂) in a 1:1 molar ratio in anhydrous dimethylformamide (DMF).

    • Stir the solution on a hotplate at 70 °C for at least 2 hours in a nitrogen-filled glovebox.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

  • Substrate Preparation :

    • Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.

    • Spin-coat the electron transport layer (e.g., SnO₂) and anneal according to standard procedures. Transfer substrates into the glovebox.

  • Perovskite Film Deposition :

    • Dispense 40 µL of the FAPbBr₃ precursor solution onto the substrate.

    • Spin-coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the second step, at 15 seconds before the end, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

    • Immediately transfer the film to a hotplate and anneal at 100 °C for 30 minutes. The film should be dark and uniform.

Protocol 2: Surface Passivation with Phenethylammonium Bromide (PEABr)

This protocol is performed after the completion of Protocol 1.

  • Passivation Solution Preparation :

    • Prepare a 5 mg/mL solution of PEABr in isopropanol (IPA). Stir until fully dissolved.

  • Passivation Treatment :

    • Allow the FAPbBr₃ film (from Protocol 1) to cool to room temperature after annealing.

    • Dispense 50 µL of the PEABr solution onto the FAPbBr₃ film.

    • Spin-coat at 4000 rpm for 30 seconds.

  • Final Annealing :

    • Transfer the passivated film to a hotplate and anneal at 100 °C for 10 minutes to promote the formation of the 2D layer and remove residual solvent.

    • The film is now ready for the deposition of the hole transport layer (HTL).

Section 4: Performance Data Summary

The tables below summarize quantitative data on how different stabilization strategies impact the performance and stability of FA-based perovskite devices.

Table 1: Comparison of Photovoltaic Parameters for Pristine vs. Stabilized FAPbBr₃ Solar Cells

Device Configuration Vₒ꜀ (V) Jₛ꜀ (mA/cm²) FF (%) PCE (%) Source(s)
FAPbBr₃ with Pristine TiO₂ ~1.43 6.73 67.5 6.7 [13]
FAPbBr₃ with Li-treated TiO₂ 1.53 7.25 68.8 >8.0 [13][14][15][16]
3D Perovskite (Control) 1.08 23.1 78.8 19.61 [12]

| 3D/2D with FABr additive | 1.14 | 23.8 | 80.4 | 21.79 |[12] |

Table 2: Long-Term Operational Stability Data Under Continuous Illumination

Perovskite Composition / Strategy Stress Conditions Duration (h) Initial PCE Retained (%) Source(s)
FAPbBr₃ (unsealed) Full sun, N₂ atm, ~60 °C 150 >95% [14][17]
FAPbBr₃ (unsealed) Full sun, 60% RH, ~60 °C 150 ~80% [14][15][17]
(BA)₂(MA)₃Pb₄I₁₃ with additives Air (25% RH), 25 °C, dark 720 ~90% [18]

| 2D/3D Hybrid (unencapsulated) | Continuous light, dark storage | 2300 | 90% |[4] |

Section 5: Visualizing Mechanisms and Workflows

Diagram 1: General Degradation Pathway of FA-based Perovskites

G cluster_stress Stressors A α-FAPbX₃ (Stable, Photoactive) B δ-FAPbX₃ (Yellow, Inactive) A->B Intrinsic Phase Transition C Decomposition Products (PbX₂, Volatile Organics) A->C Chemical Decomposition Light Light (hν) Light->A accelerates H2O Moisture (H₂O) H2O->A initiates O2 Oxygen (O₂) O2->A initiates Heat Heat (Δ) Heat->A accelerates G sub 1. Substrate Prep (ITO + ETL) depo 2. 3D Perovskite Spin Coating sub->depo anneal1 3. First Anneal (e.g., 100°C, 30 min) depo->anneal1 cool 4. Cool to RT anneal1->cool passivate 5. 2D Precursor Spin Coating (PEABr) cool->passivate anneal2 6. Second Anneal (e.g., 100°C, 10 min) passivate->anneal2 htl 7. Deposit HTL & Electrode anneal2->htl

References

Thermal degradation products of formamidinium-based perovskites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of formamidinium-based perovskites. The information is tailored for researchers, scientists, and professionals in drug development who may encounter these materials in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary gaseous products observed during the thermal degradation of formamidinium lead iodide (FAPbI₃)?

A1: The thermal degradation of FAPbI₃ is a complex process with temperature-dependent products. At lower temperatures (below 95°C), the primary degradation products are formamidine (B1211174) and hydrogen cyanide (HCN)[1][2][3]. As the temperature increases above 95°C, sym-triazine becomes a significant thermal degradation product[1][3]. At even higher temperatures (above 360°C), HCN and ammonia (B1221849) (NH₃) are the dominant gaseous species[4].

Q2: How does the thermal stability of formamidinium-based perovskites compare to methylammonium-based perovskites?

A2: Formamidinium-based perovskites, such as FAPbI₃, are generally more thermally stable than their methylammonium (B1206745) (MA)-based counterparts like MAPbI₃[1][2][5][6]. This increased stability is attributed to the larger enthalpy and activation energy required for the decomposition reactions of the formamidinium cation[1][2][3]. The interactions between the formamidinium cation and the inorganic lead-iodide matrix are stronger than those of the methylammonium cation[4].

Q3: What are the solid byproducts of FAPbI₃ thermal degradation?

A3: A common solid byproduct of the thermal degradation of FAPbI₃ is lead iodide (PbI₂). The degradation process often involves the loss of the organic formamidinium component, leaving behind the inorganic lead halide framework which can then transform into PbI₂[7].

Q4: Can environmental factors influence the thermal degradation of formamidinium perovskites?

A4: Yes, environmental factors such as humidity and light can significantly influence the degradation pathways, often in a synergistic manner. For instance, the degradation of FA₀.₈₅Cs₀.₁₅PbI₃ is accelerated when exposed to both light and high humidity simultaneously, leading to phase separation into δ-CsPbI₃, δ-FAPbI₃, and PbI₂[7][8]. The presence of water can also facilitate morphological changes like recrystallization[9].

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of my FAPbI₃ film during annealing.

  • Possible Cause: The annealing temperature might be too high, leading to accelerated decomposition. While FAPbI₃ is more stable than MAPbI₃, it still has temperature limits.

  • Troubleshooting Steps:

    • Verify Annealing Temperature: Cross-check your annealing temperature with established protocols for your specific perovskite composition. FAPbI₃ is often annealed at around 150-170°C.

    • Characterize Degradation Products: Use techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the evolved gases. The presence of significant amounts of sym-triazine or HCN can confirm thermal decomposition[1][3][4].

    • Optimize Annealing Time: Reduce the annealing duration to minimize the thermal stress on the film.

    • Inert Atmosphere: Ensure the annealing process is carried out in a controlled, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with ambient oxygen and moisture, which can lower the degradation temperature.

Issue 2: My perovskite film shows the formation of a yellow, photoinactive phase after thermal treatment.

  • Possible Cause: This is likely the formation of the hexagonal δ-phase of FAPbI₃, which is thermodynamically stable at room temperature but not photoactive[10]. Thermal stress can induce this phase transition from the desired black, photoactive α-phase.

  • Troubleshooting Steps:

    • Phase Analysis: Use X-ray Diffraction (XRD) to confirm the presence of the δ-phase.

    • Compositional Engineering: Consider strategies to stabilize the α-phase. This can include the incorporation of smaller cations like cesium (Cs⁺) or methylammonium (MA⁺), or anions like bromide (Br⁻) into the perovskite lattice[11]. However, be aware that this can lead to other issues like phase segregation[11].

    • Additive Engineering: The use of certain additives in the precursor solution can help stabilize the α-phase and prevent the formation of the δ-phase during thermal processing.

Issue 3: Inconsistent results in thermal stability studies between different batches of FAPbI₃.

  • Possible Cause: Variations in precursor quality or stoichiometry can significantly impact the thermal stability of the resulting perovskite films. Residual solvents or impurities can also act as catalysts for degradation.

  • Troubleshooting Steps:

    • Precursor Purity: Ensure high-purity precursors are used. Formamidinium iodide (FAI) is particularly susceptible to degradation and should be stored properly.

    • Stoichiometry Control: Precisely control the stoichiometry of the precursor solution. Off-stoichiometry films can have a higher density of defects, which can be initiation sites for thermal degradation.

    • Solvent Removal: Ensure complete removal of residual solvents during the annealing process. Residual solvents can lower the decomposition temperature.

    • Standardized Protocols: Maintain strict adherence to standardized fabrication and characterization protocols to ensure reproducibility.

Data Presentation

Table 1: Key Thermal Degradation Products of Formamidinium-Based Perovskites and Their Onset Temperatures.

Perovskite CompositionDegradation ProductOnset Temperature (°C)Analytical TechniqueReference
FAPbI₃Formamidine, Hydrogen Cyanide (HCN)< 95TG-MS[1][2][3]
FAPbI₃Sym-triazine> 95TG-MS[1][3]
FAPbI₃Hydrogen Cyanide (HCN), Ammonia (NH₃)> 360TGA-FTIR[4]
FAPbBr₃Higher stability than FAPbI₃-TGA-MS[1]
FA₀.₈₅Cs₀.₁₅PbI₃δ-CsPbI₃, δ-FAPbI₃, PbI₂Ambient (with light & humidity)Photothermal IR Microscopy[7][8]

Table 2: Activation Energies for the First Mass Loss Step in Thermal Degradation.

Perovskite/PrecursorActivation Energy (Ea) (kJ/mol)Reference
FAPbI₃112 ± 9[5]
FAPbBr₃Higher than FAPbI₃[1]
Formamidinium Iodide (FAI)77 ± 1[1]
Formamidinium Bromide (FABr)52 ± 1[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) for Evolved Gas Analysis

  • Sample Preparation: Carefully place a small, known amount (typically 5-10 mg) of the formamidinium-based perovskite powder or film into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation Setup:

    • Couple the outlet of the TGA furnace to the inlet of a quadrupole mass spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation of evolved gases).

    • Purge the TGA furnace with a high-purity inert gas (e.g., helium or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any atmospheric contaminants.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to establish a stable baseline.

    • Ramp the temperature at a constant heating rate (e.g., 10-20 °C/min) to the desired final temperature (e.g., 600°C)[1][12].

  • Data Acquisition:

    • Simultaneously record the sample weight loss (TGA curve) and the mass-to-charge ratio (m/z) signals for expected degradation products (e.g., HCN (m/z=27), NH₃ (m/z=17), sym-triazine (m/z=81)) using the mass spectrometer.

  • Data Analysis:

    • Correlate the temperature of weight loss steps in the TGA curve with the appearance of specific m/z signals in the MS data to identify the evolved gaseous products at different temperatures.

Mandatory Visualizations

Thermal_Degradation_Pathway FAPbI3 FAPbI₃ (α-phase, black) Heat Thermal Stress FAPbI3->Heat Exposure to Heat PbI2 PbI₂ (solid) FAPbI3->PbI2 Solid Residue Degradation_Products Gaseous Products Heat->Degradation_Products < 95°C HCN Hydrogen Cyanide (HCN) Heat->HCN > 360°C SymTriazine sym-Triazine Heat->SymTriazine > 95°C NH3 Ammonia (NH₃) Heat->NH3 > 360°C Degradation_Products->HCN Formamidine Formamidine Degradation_Products->Formamidine Troubleshooting_Workflow Start Rapid Degradation Observed Check_Temp Verify Annealing Temperature Start->Check_Temp High_Temp Temperature Too High Check_Temp->High_Temp Yes Temp_OK Temperature OK Check_Temp->Temp_OK No Analyze_Products Characterize Gaseous Products (TGA-MS/FTIR) Optimize_Time Reduce Annealing Time Use_Inert Ensure Inert Atmosphere High_Temp->Optimize_Time High_Temp->Use_Inert Temp_OK->Analyze_Products

References

Technical Support Center: Passivation of Surface Defects in Formamidinium Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the passivation of surface defects in formamidinium bromide (FABr) perovskites.

Frequently Asked Questions (FAQs)

Q1: What are the most common surface defects in formamidinium-based perovskites?

A1: Formamidinium-based perovskites, like FAPbI₃, often suffer from a variety of surface defects that can act as non-radiative recombination centers, hindering device performance and stability.[1] The most prevalent defects include:

  • Halide Vacancies (VI): Missing iodide ions on the perovskite surface are a common defect.[1]

  • Under-coordinated Lead (Pb2+): Lead ions at the surface that are not fully coordinated with halides create defect states.[1]

  • Formamidinium (FA) Interstitials (FAi) and Lead Interstitials (Pbi): These are electron-donating defects that can create deep-level charge traps, particularly on PbI₂-terminated surfaces.[2][3][4][5]

  • Organic Cation Vacancies (VFA): Missing formamidinium cations can also contribute to defect states.

  • Anti-site Defects: Where ions occupy incorrect crystallographic sites (e.g., Pb on an I site, IPb).[3]

Q2: Why is my perovskite film showing poor photoluminescence quantum yield (PLQY) despite using a passivation strategy?

A2: Low PLQY after passivation can stem from several issues:

  • Incomplete Passivation: The chosen passivating agent may not be effectively addressing all types of surface defects present. For instance, some agents might be excellent at passivating halide vacancies but ineffective against under-coordinated Pb2+.

  • Incorrect Amount of Passivating Agent: Both insufficient and excessive amounts of the passivating agent can be detrimental. Over-exposure, for example with amino-silanes like APTMS, can reduce photoluminescence lifetime and absorbance.[6]

  • Reaction with Perovskite: The passivating molecule might be reacting with the perovskite surface in an unintended way. For example, some amino-silanes can react with formamidinium cations.[6]

  • Introduction of New Defects: The passivation process itself, including the solvents used, might introduce new defects or damage the perovskite surface if not optimized.

  • Degradation: The perovskite film may have degraded due to exposure to moisture or oxygen during the passivation step.[7]

Q3: I'm observing significant hysteresis in the J-V curve of my passivated perovskite solar cell. What could be the cause?

A3: J-V hysteresis in perovskite solar cells is often attributed to ion migration and charge trapping at the interfaces. Even with surface passivation, hysteresis can persist due to:

  • Ineffective Passivation of Mobile Ions: The passivating layer may not be adequately immobilizing mobile ions, such as iodide vacancies, at the surface and grain boundaries.

  • Interfacial Defects: Defects at the interface between the perovskite and the charge transport layers (ETL or HTL) can still trap charges, leading to hysteresis. It is crucial to ensure good energy level alignment and defect-free interfaces.

  • Bulk Defects: While surface passivation is critical, a high density of defects within the bulk of the perovskite film can also contribute to ion migration and hysteresis.

  • Passivator Instability: The passivating layer itself might not be stable under operating conditions (e.g., under illumination or applied bias), leading to a re-emergence of surface defects.

Q4: My passivated device shows good initial performance but degrades quickly under ambient conditions. How can I improve stability?

A4: Enhancing the long-term stability of passivated perovskite devices is a key challenge.[8][9] Rapid degradation can be caused by:

  • Hydrophobicity of the Passivating Layer: A passivating layer that is not sufficiently hydrophobic will fail to protect the underlying perovskite from moisture, a primary cause of degradation.[7] Some passivants, like certain organic molecules, can increase the water contact angle of the perovskite surface, thereby improving its resistance to humidity.[10]

  • Chemical Stability of the Passivator: The passivating agent itself may degrade over time when exposed to oxygen, moisture, UV light, or elevated temperatures.

  • Incomplete Coverage: An incomplete or non-uniform passivating layer will leave areas of the perovskite surface exposed to the environment.

  • Interfacial Reactions: Slow chemical reactions between the passivator and the perovskite, or between the passivator and the adjacent charge transport layers, can lead to gradual degradation of the device.

Troubleshooting Guides

Issue 1: Low Power Conversion Efficiency (PCE) after Passivation

Possible Cause Troubleshooting Step
Suboptimal Passivator Concentration Titrate the concentration of the passivating agent in the treatment solution. Start with a low concentration and gradually increase it, characterizing the device performance at each step.
Incorrect Deposition Time/Method Optimize the spin-coating speed and time, or the dipping/vapor deposition time for the passivation step to ensure uniform and complete coverage without damaging the perovskite film.[6]
Poor Solvent Choice for Passivator Ensure the solvent for the passivator does not damage the perovskite film. Test alternative orthogonal solvents that dissolve the passivator but do not interact with the perovskite.
Ineffective Passivator for Dominant Defects Characterize the dominant defect types in your perovskite films (e.g., using temperature-dependent PL, space-charge-limited current measurements). Select a passivating agent known to target those specific defects (e.g., Lewis bases for under-coordinated Pb2+, halide salts for halide vacancies).

Issue 2: Poor Film Morphology after Passivation Treatment

Possible Cause Troubleshooting Step
Perovskite Film Dissolution The solvent used for the passivation solution is dissolving the perovskite. Use a solvent that is orthogonal to the perovskite film.
Surface Roughening The passivation treatment is too aggressive. Reduce the concentration of the passivator, shorten the treatment time, or lower the annealing temperature after passivation.
Formation of Unwanted Byproducts The passivator is reacting with the perovskite to form a new phase. Analyze the film using XRD and FTIR to identify any new species. Consider a different passivating agent with a more stable interaction.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Cause Troubleshooting Step
Sensitivity to Ambient Conditions The passivation process is highly sensitive to humidity and oxygen. Perform the entire passivation and subsequent fabrication steps in a controlled inert atmosphere (e.g., a glovebox).[7]
Variability in Perovskite Film Quality Ensure the unpassivated perovskite films are of consistent high quality before applying the passivation step. Small variations in the initial film can be amplified by the passivation process.
Aging of Passivator Solution Prepare fresh passivator solutions before each use, as some organic molecules can degrade over time.

Quantitative Data Summary

Table 1: Impact of Different Passivation Agents on Perovskite Solar Cell Performance

Passivation AgentPerovskite CompositionVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Untreated ControlFA₀.₉₇MA₀.₀₃Pb(I₀.₉₇Br₀.₀₃)₃----[11]
MACl TreatmentFA₀.₉₇MA₀.₀₃Pb(I₀.₉₇Br₀.₀₃)₃----[11]
TerpyridineCsI/PbI₂ based--->22[12][13]
BenzeneFAPbI₃----[2][3][4][5]
BPYMAPbClₓI₃₋ₓ---16.49[10]
DQCNMAPbClₓI₃₋ₓ---16.31[10]
TTFAMAPbClₓI₃₋ₓ---17.88[10]
GAI/BDAICs₀.₁FA₀.₈MA₀.₁PbI₃----[14]
BzMIMBrFAPbI₃---25.3[15]

Note: Direct comparison of PCE values should be done with caution due to variations in device architecture, measurement conditions, and perovskite compositions across different studies.

Experimental Protocols

Protocol 1: Spin-Coating Passivation with Terpyridine

This protocol is adapted from a method for passivating perovskite surfaces to improve solar cell longevity.[12][13]

  • Preparation of Perovskite Film:

    • Fabricate the formamidinium-based perovskite active layer on the desired substrate (e.g., FTO/SnO₂) using your standard, optimized procedure.

    • Anneal the perovskite film as required by your fabrication process.

  • Preparation of Passivation Solution:

    • Prepare a 100 mM solution of terpyridine in isopropanol (B130326) (IPA).

    • Stir the solution for at least 2 hours before use.

  • Passivation Treatment:

    • Transfer the perovskite films into a nitrogen-filled glovebox.

    • Deposit 30 µL of the terpyridine solution onto the surface of the perovskite film.

    • Perform a static spin-coating process at 3,000 rpm for 30 seconds.

    • Allow the perovskite films to stand overnight in the glovebox to facilitate the full formation of spherical crystals of terpyridine on the surface.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal electrode (e.g., gold or silver) to complete the solar cell device.

Visualizations

experimental_workflow cluster_prep Substrate & Perovskite Preparation cluster_passivation Surface Passivation cluster_device Device Completion prep_sub Substrate Cleaning (FTO/ITO) dep_etl ETL Deposition (e.g., SnO2) prep_sub->dep_etl dep_pero Perovskite Deposition (Spin-coating) dep_etl->dep_pero anneal_pero Perovskite Annealing dep_pero->anneal_pero spin_pass Spin-coat Passivator on Perovskite anneal_pero->spin_pass pass_sol Prepare Passivator Solution pass_sol->spin_pass anneal_pass Post-passivation Annealing (optional) spin_pass->anneal_pass dep_htl HTL Deposition (e.g., Spiro-OMeTAD) anneal_pass->dep_htl dep_elec Top Electrode Deposition (e.g., Au) dep_htl->dep_elec Characterization Characterization dep_elec->Characterization

Caption: Experimental workflow for fabricating a passivated perovskite solar cell.

defect_passivation_mechanism cluster_perovskite Perovskite Surface cluster_passivator Passivation Agent cluster_result Passivated Surface Defects Surface Defects (e.g., V_I⁻, under-coordinated Pb²⁺) Recombination Non-radiative Recombination Defects->Recombination causes Passivated_Defects Passivated Defects (e.g., Coordinated Pb²⁺) Passivator Passivating Molecule (e.g., Lewis Base) Passivator->Defects interacts with Reduced_Recombination Suppressed Recombination Passivated_Defects->Reduced_Recombination Improved_Performance Improved Device Performance & Stability Reduced_Recombination->Improved_Performance

References

Technical Support Center: Formamidinium Bromide Perovskite Film Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the fabrication of high-quality formamidinium bromide (FABr) perovskite films.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental process of depositing this compound perovskite thin films.

Issue IDQuestionPossible CausesSuggested Solutions
FILM-001 Why is my perovskite film yellowish and not the desired dark, photoactive α-phase? The film has likely formed the undesirable, photo-inactive hexagonal δ-phase. This can be caused by: • Inherent instability of the pure formamidinium perovskite structure at room temperature.[1][2] • Exposure to ambient humidity during processing.[3] • Non-optimized annealing conditions (temperature/time).1. Compositional Engineering: Introduce other cations or anions to stabilize the α-phase. Common strategies include:    • Mixed Cations: Incorporate smaller cations like methylammonium (B1206745) (MA⁺), cesium (Cs⁺), or rubidium (Rb⁺) into the precursor solution.[1][2] For example, a common composition is CsₓFA₁₋ₓPb(I₁₋yBry)₃.    • Anion Exchange: Partially substitute bromide with iodide (I⁻). 2. Additive Engineering: Use additives that help stabilize the cubic phase.[4] 3. Controlled Environment: Process films in a nitrogen-filled glovebox with low humidity levels.
FILM-002 My film has pinholes and poor surface coverage. What can I do to improve it? Pinholes and voids can result from: • Incomplete conversion of precursor materials. • Rapid, uncontrolled crystallization. • Poor wettability of the precursor solution on the substrate. • Formation of microstructural defects at the buried interface between the perovskite and the hole transport layer (HTL).[5][6][7]1. Anti-Solvent Engineering: Use an anti-solvent drip during the spin-coating process to induce rapid and uniform nucleation.[8][9] Common anti-solvents include dichlorobenzene and diisopropyl ether.[9][10] 2. Additive-Assisted Growth:    • Introduce additives like methylammonium chloride (MACl) which can act as a crystallization modulator.[6][7] A post-deposition treatment with MACl can eliminate voids.[6]    • Utilize binary microcrystalline additives (e.g., MAPbCl₃ and ABTPbI₃) to promote nucleation and growth, which can even eliminate the need for an anti-solvent step.[11] 3. Solvent Engineering: Modify the precursor solvent system. For instance, using a mix of 2-propanol and methanol (B129727) for the FABr solution in a two-step deposition can improve film quality.[12]
FILM-003 The perovskite film shows small grain sizes and numerous grain boundaries. How can I increase the grain size? Small grain size is often a consequence of: • A high nucleation rate with limited time for crystal growth. • Sub-optimal annealing parameters. • The presence of impurities or colloids in the precursor solution.[13][14]1. Optimize Annealing: Systematically vary the annealing temperature and duration. Generally, a two-step or multi-step annealing process can promote grain growth.[15] Typical annealing temperatures are below 150 °C for perovskites containing organic cations.[16] 2. Additive Engineering:    • Use additives known to promote grain growth, such as urea (B33335), which can be used synergistically with formamidinium chloride (FACl).[17]    • Lewis base additives, like dibutyl sulfoxide (B87167) (DBSO), can also improve crystallinity and increase grain size.[18] 3. Precursor Solution Control: Ensure complete dissolution of precursors and consider filtering the solution to remove aggregates that can act as unwanted nucleation sites. The concentration of colloids in the precursor solution can be tuned to control crystallization kinetics.[13][14]
FILM-004 My device performance is low due to high defect density. How can I passivate surface and bulk defects? Defects, such as vacancies and uncoordinated ions, often form at the surface and grain boundaries, acting as sites for non-radiative recombination.1. Surface Passivation:    • Apply a post-treatment with a passivating agent. For example, treat the film surface with trifluorocarbon-modified phenethylammonium iodide.[18]    • Introduce a 2D perovskite layer on top of the 3D film. This can be achieved by adding larger organic cations (e.g., phenylethylammonium) to the precursor solution or as a post-treatment, which forms a stable 2D capping layer that passivates surface defects.[1] 2. Bulk Defect Passivation:    • Incorporate additives directly into the precursor solution. For example, adding excess this compound (FABr) during nanocrystal synthesis can lead to self-passivation of surface defects.[19]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an anti-solvent during spin-coating?

An anti-solvent is a solvent in which the perovskite precursors are insoluble. During the spin-coating of the liquid precursor film, a small amount of this anti-solvent is dripped onto the spinning substrate. This rapidly extracts the precursor solvent, leading to a supersaturated state that induces fast and uniform nucleation of the perovskite crystals. This technique, often referred to as "anti-solvent quenching," is crucial for forming dense, pinhole-free films with well-controlled morphology.[8][9] The timing of the anti-solvent drip is a critical parameter that must be optimized.

Q2: How do additives like MACl and FACl improve film quality?

Additives like methylammonium chloride (MACl) and formamidinium chloride (FACl) serve multiple functions in improving perovskite film quality. They can act as crystallization regulators, influencing the nucleation and growth kinetics of the perovskite crystals. For instance, MACl can form an intermediate phase that slows down the crystallization process, allowing for the formation of larger grains with fewer defects.[6][7] A synergistic effect has been observed when using urea and FACl together, which suppresses the formation of impurities and stabilizes the film's crystallinity.[17] These additives can also help in reducing microstructural defects such as voids, particularly at the buried interface with the charge transport layer.[6]

Q3: What are the benefits of creating 2D/3D mixed-dimensional perovskite structures?

Creating a 2D/3D mixed-dimensional structure, where a thin layer of a 2D perovskite is formed on the surface of the primary 3D perovskite film, offers significant advantages in both stability and performance. The 2D perovskite layers, formed by introducing large organic cations, are intrinsically more stable against moisture and thermal stress. This 2D layer effectively passivates the surface of the 3D perovskite, reducing surface defects that can lead to charge recombination.[1] This strategy has been shown to improve the power conversion efficiency and dramatically enhance the long-term operational stability of the resulting solar cell devices.[1]

Q4: What is compositional engineering and why is it important for formamidinium-based perovskites?

Compositional engineering refers to the strategy of mixing different ions (cations and/or anions) in the perovskite crystal lattice to optimize its properties. For formamidinium (FA)-based perovskites, this is critical for stabilizing the desired photoactive black α-phase, which is often unstable at room temperature and can transition to the inactive yellow δ-phase.[1][2] By incorporating smaller cations like cesium (Cs⁺) or methylammonium (MA⁺), the structural tolerance factor can be tuned to favor the stable formation of the α-phase.[1] This approach not only enhances phase stability but also allows for tuning of the material's bandgap and can improve resistance to environmental factors like humidity and heat.[1]

Quantitative Data Summary

The following table summarizes the performance metrics of this compound-based perovskite solar cells fabricated using various improvement strategies.

StrategyPerovskite CompositionKey Additive(s) / MethodOpen-Circuit Voltage (VOC)Power Conversion Efficiency (PCE)Reference
Additive EngineeringFAPbBr₃Urea + FACl1.516 V9.6%[17]
Interfacial ModificationFAPbBr₃Lithium-treated mesoporous TiO₂1.53 V> 8%[20]
2D/3D Structure(CF₃-PEA)₂FA₀.₈₅MA₀.₁₅Pb₂I₇ / FA₀.₈₅MA₀.₁₅PbI₃2D Perovskite Capping LayerNot Specified23.1%[1]
Solvent EngineeringFAPbBr₃FABr in 2-propanol/methanol mixture + MAClNot Specified9.23%[12]
Cation DopingFA₀.₉Cs₀.₁PbI₃Cs⁺ substitution for FA⁺Not Specified16.5%[1]
Anti-Solvent FreeFAPbI₃-basedMAPbCl₃ + ABTPbI₃ microcrystalsNot Specified23.27%[11]

Experimental Protocols & Workflows

Protocol 1: MACl Treatment for Void Elimination

This protocol describes a post-deposition treatment to remove microstructural defects at the buried interface of a formamidinium-based perovskite film.[6]

  • Perovskite Deposition: Deposit the main formamidinium-based perovskite layer using a standard one-step spin-coating method with an anti-solvent dripping step (e.g., diethyl ether).

  • MACl Solution Preparation: Prepare a solution of methylammonium chloride (MACl) in isopropanol (B130326) at a concentration ranging from 3 to 7 mg/mL.

  • Dynamic Coating: Immediately after the anti-solvent drip, while the substrate is still spinning at 4000 rpm, dynamically dispense 15 µL of the MACl solution onto the film surface. Continue spinning for 30 seconds.

  • Annealing: Transfer the substrate to a hotplate for a two-step annealing process:

    • First step: 60 °C for 1 minute.

    • Second step: 100 °C for 60 minutes.

Workflow Diagrams

The following diagrams illustrate key experimental workflows and logical relationships in improving perovskite film quality.

G cluster_0 Anti-Solvent Quenching Workflow start Start: Prepare Precursor Solution spin_coat Spin-coat precursor solution onto substrate start->spin_coat drip Drip anti-solvent (e.g., Dichlorobenzene) during spinning spin_coat->drip Critical timing anneal Anneal film to promote crystallization drip->anneal finish End: High-quality film anneal->finish

Workflow for anti-solvent assisted perovskite film deposition.

G cluster_1 Strategies for Defect Reduction cluster_sol Solution-Phase Strategies cluster_proc Processing Strategies cluster_post Post-Processing Strategies P Poor Film Quality (Pinholes, Small Grains, Defects) S1 Compositional Engineering (Cs⁺, MA⁺ doping) P->S1 S2 Additive Engineering (MACl, Urea, FACl) P->S2 S3 Solvent Engineering P->S3 P1 Anti-Solvent Quenching P->P1 P2 Optimized Annealing (Temp, Time, Pressure) P->P2 Post1 Surface Passivation (2D Layer Treatment) S1->Post1 Result Improved Film Quality (Large Grains, Low Defects, High Stability) S1->Result S2->Post1 S2->Result S3->Post1 S3->Result P1->Post1 P1->Result P2->Post1 P2->Result Post1->Result

Logical relationship of strategies to mitigate film defects.

References

Technical Support Center: Crystallization Control of Formamidinium Bromide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of formamidinium bromide (FABr) based perovskite thin films.

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication of this compound thin films, offering potential causes and solutions.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor Film Uniformity / Presence of Pinholes - Incomplete dissolution of precursors.- Non-ideal spin-coating parameters.- Substrate contamination or poor wetting.- Ensure precursors are fully dissolved by stirring the solution, potentially at a slightly elevated temperature (e.g., 60-70°C).- Optimize spin-coating speed and duration. A common starting point is 2000-4000 rpm for 30-60 seconds.[1][2]- Ensure substrates are thoroughly cleaned (e.g., with UV-ozone) before deposition.[3]
Incomplete Conversion to Perovskite Phase (presence of PbBr₂) - Insufficient annealing time or temperature.- Non-stoichiometric precursor ratio.- Increase annealing temperature or duration. Typical conditions range from 100°C to 170°C for 5 to 30 minutes.[1][2][3]- Ensure a 1:1 molar ratio of FABr to PbBr₂ in the precursor solution.[1]
Small Crystal Grain Size - Rapid crystallization.- Suboptimal solvent system or annealing process.- Employ solvent engineering techniques, such as using a mixture of solvents (e.g., DMF and DMSO) or introducing additives.[4][5]- Consider solvent vapor annealing to promote grain growth.[6]- The choice of solvent for the second step in a two-step deposition can significantly impact grain size. For instance, using tert-butanol (B103910) for the FAI solution has been shown to produce larger grains.[7]
Film Degradation (e.g., color change) - Exposure to moisture or oxygen.- Perform all fabrication steps in an inert atmosphere, such as a nitrogen-filled glovebox.[1][3]- Consider encapsulating the final film to protect it from the ambient environment.[5]
Phase Impurity (e.g., presence of δ-phase FAPbI₃ instead of α-phase) - This is more specific to Formamidinium Lead Iodide but the principle applies. The yellow δ-phase is non-photoactive.- Ensure proper annealing temperatures (e.g., around 160-170°C) to facilitate the transition to the desired black α-phase.[3][6]

Frequently Asked Questions (FAQs)

1. How do I synthesize this compound (FABr)?

This compound is typically synthesized by reacting formamidinium acetate (B1210297) with hydrobromic acid.[1][8][9] The resulting product is then washed and recrystallized to obtain pure white crystals.

2. What are the recommended solvents for the precursor solution?

Anhydrous N,N-dimethylformamide (DMF) is a commonly used solvent for dissolving FABr and PbBr₂.[1] Some protocols also utilize a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) to better control the crystallization process.[5]

3. What is a typical concentration for the precursor solution?

Concentrations can vary, but a common starting point is a 0.88M solution with a 1:1 molar ratio of FABr and PbBr₂ in DMF.[1] For two-step deposition methods, concentrations such as 50 mg/mL for the formamidinium halide solution have been used.[3]

4. What are the key parameters to control during spin-coating?

The primary parameters are the spin speed (in rpm) and the duration. These will influence the thickness and uniformity of the resulting film. Typical values range from 2000 to 4000 rpm for 30 to 60 seconds.[1][2] Some procedures also involve a two-step spin-coating process with different speeds.

5. Why is the annealing step crucial and what are the typical conditions?

The annealing step is critical for removing residual solvent and inducing the crystallization of the perovskite phase. The temperature and time directly impact the film's morphology, crystallinity, and phase purity. Annealing is typically performed at temperatures between 100°C and 170°C for 5 to 30 minutes.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (FABr)
  • Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.[1]

  • Stir the solution at 50°C for 10 minutes.[1]

  • Dry the solution at 100°C to form a yellow-white powder.[1]

  • Wash the powder with diethyl ether.

  • Recrystallize the powder twice using ethanol (B145695) to form white, needle-like crystals.[1]

  • Dry the purified FABr overnight in a vacuum oven before use.[1]

Protocol 2: One-Step Solution Preparation and Thin Film Deposition
  • Inside a nitrogen-filled glovebox, dissolve FABr and PbBr₂ in anhydrous DMF in a 1:1 molar ratio to achieve the desired concentration (e.g., 0.88M).[1]

  • Stir the solution until the precursors are fully dissolved.

  • Deposit the precursor solution onto a cleaned substrate.

  • Spin-coat the substrate at a desired speed and duration (e.g., 4000 rpm for 60 seconds).[2]

  • During the spin-coating process, an anti-solvent drip (e.g., chlorobenzene) can be applied to induce rapid crystallization.[2]

  • Anneal the coated substrate on a hotplate at a specific temperature and duration (e.g., 120°C for 30 minutes).[2]

Quantitative Data Summary

Parameter Value Reference(s)
FABr Synthesis: Molar Excess of HBr 2x[1]
FABr Synthesis: Stirring Temperature 50°C[1]
FABr Synthesis: Drying Temperature 100°C[1]
Precursor Solution: Molar Ratio (FABr:PbBr₂) 1:1[1]
Precursor Solution: Concentration 0.88 M[1]
Spin-Coating: Speed 2000 - 4000 rpm[1][2]
Spin-Coating: Duration 30 - 60 s[2]
Annealing: Temperature 100 - 170°C[1][2][3]
Annealing: Duration 5 - 30 min[1][2]

Visualized Workflows

experimental_workflow cluster_synthesis FABr Synthesis cluster_fabrication Thin Film Fabrication s1 Mix Formamidinium Acetate and Hydrobromic Acid s2 Stir at 50°C s1->s2 s3 Dry at 100°C s2->s3 s4 Wash with Diethyl Ether s3->s4 s5 Recrystallize from Ethanol s4->s5 s6 Vacuum Dry s5->s6 f1 Dissolve FABr and PbBr₂ in DMF (1:1 molar ratio) s6->f1 f2 Spin-Coat onto Substrate f1->f2 f3 Anneal f2->f3 f4 Characterize Film f3->f4

Caption: Workflow for FABr synthesis and subsequent thin film fabrication.

troubleshooting_logic start Observe Poor Film Quality q1 Is the film non-uniform or has pinholes? start->q1 a1_1 Check Precursor Dissolution q1->a1_1 Yes a1_2 Optimize Spin-Coating Parameters q1->a1_2 Yes a1_3 Ensure Substrate Cleanliness q1->a1_3 Yes q2 Is there incomplete conversion to perovskite? q1->q2 No a1_1->q2 a1_2->q2 a1_3->q2 a2_1 Adjust Annealing Temperature/Time q2->a2_1 Yes a2_2 Verify Precursor Stoichiometry q2->a2_2 Yes q3 Are crystal grains too small? q2->q3 No a2_1->q3 a2_2->q3 a3_1 Employ Solvent Engineering q3->a3_1 Yes a3_2 Consider Solvent Vapor Annealing q3->a3_2 Yes end_node Achieve High-Quality Film q3->end_node No a3_1->end_node a3_2->end_node

Caption: Troubleshooting logic for common film quality issues.

References

Technical Support Center: Additive Engineering for Formamidinium Bromide Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with additive engineering for formamidinium bromide (FABr) perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: My formamidinium lead iodide (FAPbI3) perovskite film is unstable and quickly degrades from the desired black α-phase to the yellow δ-phase. How can I improve its stability?

A1: The phase instability of FAPbI3 at room temperature is a common challenge. Additive engineering can significantly enhance phase stability. The incorporation of methylenediammonium (MDA) has been shown to improve the ambient-phase stability of FAPbI3.[1] Another approach is to introduce additives that block the propagation of the α- to δ-phase conversion. For instance, preparing FAPbI3 films in ambient air can lead to the formation of Pb-O bonds that inhibit this degradation pathway.[2] Furthermore, the addition of PbS quantum dots can provide chemi-structural stabilization to the α-FAPI phase.[2]

Q2: I am observing a high density of defects, such as pinholes and voids, in my perovskite films, leading to poor device performance. What strategies can I employ to mitigate this?

A2: Defects and voids, particularly at the buried perovskite-interlayer interface, are detrimental to device performance as they can impede charge extraction.[3][4] A facile and effective strategy is a post-treatment of the perovskite film with a methylammonium (B1206745) chloride (MACl) solution.[3][4] This sequential deposition method has been shown to eliminate these microstructural defects, leading to reduced defect states and suppressed non-radiative recombination.[3][4] The addition of 5% methylammonium bromide (MABr) or this compound (FABr) to the perovskite layer can also lead to more uniform morphologies with suppressed defects and pinholes.[5][6]

Q3: My perovskite solar cells suffer from low open-circuit voltage (Voc) and fill factor (FF). How can additive engineering help improve these parameters?

A3: Low Voc and FF are often linked to defect-related non-radiative recombination and poor film quality. Additives can passivate defects and improve crystallinity. For example, introducing 1H-Pyrazole-1-carboximidamide hydrochloride (PCH) into FAPbI3 films can effectively passivate positively charged iodine vacancies, leading to improved Voc and FF.[7] Similarly, the synergistic use of formamidinium chloride (FACl) and urea (B33335) in FAPbBr3 perovskites can suppress impurity generation and enhance film crystallinity, resulting in a higher open-circuit voltage.[8]

Q4: What is the role of formamidinium chloride (FACl) as an additive in formamidinium-based perovskite solar cells?

A4: Formamidinium chloride (FACl) is a versatile additive that can significantly improve perovskite film quality and device performance. In Dion-Jacobson (DJ) 2D perovskites, FACl, in conjunction with lead chloride (PbCl2), can induce crystallization and suppress the formation of undesirable low-n phases.[9] In mixed cation and halide perovskites, the addition of FACl to the precursor solution can remove the small-grained perovskite capping layer and suppress the formation of bulk and surface defects, leading to a film with enhanced crystallinity and larger grain sizes.[1]

Q5: How can I improve the long-term stability of my unencapsulated formamidinium perovskite solar cells under ambient conditions?

A5: Enhancing the long-term stability of unencapsulated devices is crucial for practical applications. A notable strategy is the fabrication of pure FAPbI3 perovskite solar cells in ambient air using N-methylpyrrolidone (NMP) as a solvent, which has been shown to dramatically increase device stability compared to fabrication under a nitrogen atmosphere.[2] The stability can be further enhanced by introducing PbS quantum dots as additives.[2] For inverted Dion-Jacobson 2D perovskite solar cells, the use of formamidinium chloride (FACl) and lead chloride (PbCl2) as additives has demonstrated exceptional long-term stability, retaining over 95% of the initial efficiency for 600 hours at approximately 50% relative humidity.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution Relevant Additives
Phase Instability (α to δ phase transition in FAPbI3) Inherent thermodynamic instability of the α-phase at room temperature.Introduce additives to stabilize the crystal structure and inhibit phase transition.Methylenediammonium (MDA)[1], PbS Quantum Dots[2]
Poor Film Morphology (Pinholes, Voids, Small Grains) Uncontrolled crystallization, formation of microstructural defects at the buried interface.Employ post-treatment methods or additives to control crystal growth and eliminate voids.Methylammonium chloride (MACl)[3][4], Methylammonium bromide (MABr)[5][6], this compound (FABr)[5][6]
Low Power Conversion Efficiency (PCE) High defect density, poor charge extraction, non-radiative recombination.Utilize additives for defect passivation and improved crystallinity.1H-Pyrazole-1-carboximidamide hydrochloride (PCH)[7], Formamidinium chloride (FACl)[1][9], Urea[8]
Poor Long-Term Stability (Degradation in ambient air) Sensitivity to moisture and oxygen, intrinsic instability.Fabricate devices in ambient air with specific solvents and additives, or use stabilizing additives in 2D perovskites.N-methylpyrrolidone (NMP) solvent[2], PbS Quantum Dots[2], Formamidinium chloride (FACl) & Lead chloride (PbCl2)[9]
Low Open-Circuit Voltage (Voc) and Fill Factor (FF) High trap-state density, poor film quality leading to recombination losses.Introduce additives to passivate defects and enhance charge carrier lifetime.1H-Pyrazole-1-carboximidamide hydrochloride (PCH)[7], Formamidinium chloride (FACl) & Urea[8]

Quantitative Data Summary

Additive(s) Perovskite System Key Improvement(s) Performance Metrics Reference
PbS Quantum Dots FAPbI3Enhanced long-term stabilityT80 increased from 112 to 145 days in ambient air.[2]
Methylammonium chloride (MACl) FAPbI3Increased PCE from 19.4% to over 21%Maintained 100% of original performance for at least 53 days.[2]
Urea + Formamidinium chloride (FACl) FAPbBr3Improved film quality, suppressed impuritiesPCE of 9.6%, Voc of 1.516 V.[8]
Formamidinium chloride (FACl) + Lead chloride (PbCl2) Dion-Jacobson 2D PerovskiteEnhanced efficiency and stabilityPCE of 16.63%, Voc of 1.18 V, FF of 81.65%. Retained >95% efficiency for 600h at ~50% RH.[9]
1H-Pyrazole-1-carboximidamide hydrochloride (PCH) FAPbI3Improved crystallinity, reduced defect densityRecord PCE of 24.62%.[7]

Experimental Protocols

Protocol 1: Fabrication of FAPbI3 Solar Cells with MACl Post-Treatment

This protocol is based on the method described to eliminate microstructural defects at the buried interface.[3][4]

  • Perovskite Precursor Solution Preparation:

    • Prepare a (FAPbI3)0.97(MAPbBr3)0.03 precursor solution.

    • Dissolve 1.5 M formamidinium iodide (FAI) and 1.5 M lead iodide (PbI2) in a 7.5:2.5 volume ratio of N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Stir at 60°C for 1 hour.

    • Dissolve 1.5 M methylammonium bromide (MABr) and 1.5 M lead bromide (PbBr2) in a 7.5:2.5 volume ratio of DMF and NMP at room temperature for 1 hour.

    • Mix the FAPbI3 and MAPbBr3 solutions in a 97:3 volume ratio.

  • Perovskite Film Deposition:

    • Heat the precursor solution to 60°C.

    • Spin-coat the solution at 4000 rpm for 20 seconds.

    • At the 10th second of spinning, drip diethyl ether as an antisolvent.

  • MACl Post-Treatment:

    • Immediately after the antisolvent step, dynamically spin-coat 15 µL of a MACl solution in isopropanol (B130326) (e.g., 3 mg/mL) at 4000 rpm for 30 seconds.

  • Annealing:

    • Anneal the perovskite film at 60°C for 1 minute, followed by 100°C for 60 minutes.

Visualizations

Experimental_Workflow cluster_solution Precursor Solution Preparation cluster_deposition Film Deposition & Treatment cluster_annealing Annealing Sol_FAI_PbI2 FAI + PbI2 in DMF/NMP Mix Mix Solutions (97:3) Sol_FAI_PbI2->Mix Sol_MABr_PbBr2 MABr + PbBr2 in DMF/NMP Sol_MABr_PbBr2->Mix Spin_Coat Spin-Coat Precursor Mix->Spin_Coat Deposit Antisolvent Antisolvent Dripping Spin_Coat->Antisolvent MACl_Treat MACl Post-Treatment Antisolvent->MACl_Treat Anneal1 60°C for 1 min MACl_Treat->Anneal1 Finalize Anneal2 100°C for 60 min Anneal1->Anneal2 Additive_Effects cluster_problems Common Issues cluster_additives Additive Engineering Solutions cluster_outcomes Improved Outcomes Phase_Instability Phase Instability Stable_Phase Stable α-Phase Defects_Voids Defects & Voids Improved_Morphology Improved Morphology Poor_Stability Poor Stability Enhanced_PCE Enhanced PCE & Stability MDA MDA MDA->Phase_Instability MDA->Stable_Phase PbS_QD PbS QDs PbS_QD->Phase_Instability PbS_QD->Poor_Stability PbS_QD->Stable_Phase PbS_QD->Enhanced_PCE MACl MACl MACl->Defects_Voids MACl->Improved_Morphology PCH PCH PCH->Enhanced_PCE FACl_Urea FACl + Urea FACl_Urea->Enhanced_PCE

References

Technical Support Center: Suppressing Ion Migration in Formamidinium Bromide Perovskite Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formamidinium bromide (FABr) perovskite devices. The focus is on identifying and resolving common issues related to ion migration, a critical factor affecting device performance and stability.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Rapid Device Degradation Under Illumination Halide and formamidinium ion migration leading to perovskite decomposition and electrode corrosion.[1][2]1. Incorporate Additives: Introduce additives like polyvinylpyrrolidone (B124986) (PVP) or polymers with large dipole moments to suppress ion migration.[3][4]2. Grain Boundary Passivation: Use passivating agents such as phenethylammonium iodide (PEAI) or amino-silanes to heal defects at grain boundaries, which act as pathways for ion migration.[5][6]3. Compositional Engineering: Fabricate mixed-cation or mixed-halide perovskites, such as (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ, which can enhance structural stability and reduce ion mobility.[7]
Hysteresis in Current-Voltage (J-V) Curves Mobile ions accumulating at the interfaces between the perovskite and charge transport layers under an applied electric field.[1][8][9]1. Interface Passivation: Apply a passivation layer, like an amino-silane, between the perovskite and the transport layers to reduce defect density and block ion movement.[5]2. Optimize Precursor Stoichiometry: A slight excess of formamidinium iodide (FAI) (e.g., 1.0-1.5%) can sometimes lead to more stable devices, although it may also increase mobile crystalline defects.[10] Careful optimization is key.3. Employ Reduced-Dimensional Perovskites: Quasi-two-dimensional (2.5D) perovskites have shown significantly reduced ion migration compared to their 3D counterparts.
Low Open-Circuit Voltage (Voc) Non-radiative recombination at defect sites, which can be exacerbated by ion migration creating or exposing more defects.[11]1. Surface Defect Passivation: Treat the perovskite surface with molecules that can passivate defects, such as Lewis acids like tris(pentafluorophenyl)borane (B72294) (BCF) or diamine molecules.[11][12]2. Incorporate Passivating Additives: Additives like formamidinium chloride (FACl) or methylammonium (B1206745) chloride (MACl) can help improve crystallinity and passivate defects within the bulk of the perovskite film.
Poor Device Reproducibility Inconsistent film morphology and defect distribution, often arising from uncontrolled crystallization and phase competition in mixed perovskites.[7]1. Dual Ion Exchange (DIE) Method: For mixed perovskites, consider a sequential deposition method where one perovskite (e.g., FAPbI₃) is treated with a solution containing the other cations (e.g., MABr). This can improve crystallinity and reduce phase separation.[7]2. Control Crystallization: Utilize additives like butylamidine hydrochloride (BAD) or propionamidine hydrochloride (PRD) to modulate the surface energy and promote oriented nucleation, leading to more uniform films.

Frequently Asked Questions (FAQs)

Q1: What are the primary mobile ions in this compound perovskites?

A1: The primary mobile ions are bromide (Br⁻) and formamidinium (FA⁺) cations. Halide ions, in general, are considered the most mobile species in perovskite materials.[1]

Q2: How does ion migration affect the long-term stability of the device?

A2: Ion migration is a significant degradation pathway.[13] Migrating ions can react with the electrodes, leading to their corrosion.[2] Furthermore, the movement of ions can lead to the decomposition of the perovskite material itself, creating vacancies and other defects that act as non-radiative recombination centers, ultimately reducing device efficiency and operational lifetime.[13][14]

Q3: What is the role of grain boundaries in ion migration?

A3: Grain boundaries are interfaces between crystalline domains in the perovskite film and are often considered to be primary pathways for ion migration.[4][6] Passivating the defects at these boundaries is a crucial strategy to suppress ion movement.[6][14]

Q4: Can additives completely stop ion migration?

A4: While additives can significantly suppress ion migration, they may not completely eliminate it.[3] The goal is to reduce ion movement to a level where it no longer significantly impacts the device's performance and stability over its intended operational lifetime.

Q5: Are there specific characterization techniques to confirm the suppression of ion migration?

A5: Yes, several techniques can be used. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) can be used to depth-profile the elemental composition and observe the movement of ions.[5][13] Impedance spectroscopy can provide insights into the ionic conductivity of the perovskite film.[10][14] Monitoring the hysteresis in J-V curves under different scan rates and directions also provides an indication of mobile ion activity.[8][9]

Quantitative Data Summary

The following table summarizes the impact of different strategies on device performance, providing a quantitative comparison.

Strategy Key Performance Metric Control Device Treated Device Reference
Dual Ion Exchange (DIE) Method Power Conversion Efficiency (PCE)~15-16%18.1%
Quasi-2D Perovskite PCE loss after 24h at MPP>50%<1% (after 80h)
BCF Passivation (Optimal DPM) Power Conversion Efficiency (PCE)Not Specified22.86%[11]
Lithium-Treated TiO₂ Interface Open-Circuit Voltage (Voc)Not Specified1.53 V[15][16]
Polymer Additives Reverse Bias Breakdown Voltage-0.5 V-2 V[3][4]

Experimental Protocols

1. Protocol for Dual Ion Exchange (DIE) Passivation

This protocol is adapted from a method developed to improve the quality of mixed perovskite films.[7]

  • Substrate Preparation: Begin with a properly cleaned substrate with the desired bottom electrode and charge transport layer.

  • FAPbI₃ Deposition: Spin-coat a precursor solution of formamidinium iodide (FAI) and lead iodide (PbI₂) in a suitable solvent (e.g., DMF:DMSO mixture) to form the initial FAPbI₃ film. Anneal the film at an appropriate temperature (e.g., 150 °C).

  • MABr Treatment: Prepare a solution of methylammonium bromide (MABr) in a non-polar solvent like tert-butanol.

  • Spin-Coating: Spin-coat the MABr solution onto the FAPbI₃ film. The MABr will react with the surface and grain boundaries of the FAPbI₃ film.

  • Annealing: Anneal the film at a moderate temperature (e.g., 100 °C) to facilitate the ion exchange and remove residual solvent.

  • Characterization: Characterize the resulting film for morphology, crystallinity, and photophysical properties. Fabricate the full device to measure photovoltaic performance.

2. Protocol for Characterizing Ion Migration using ToF-SIMS

This is a general workflow for using ToF-SIMS to analyze ion distribution.

  • Device Operation/Aging: Operate the perovskite device under specific conditions (e.g., continuous illumination at the maximum power point, applied bias in the dark) for a set duration. Prepare a fresh, un-aged device as a control.

  • Sample Preparation: Carefully disassemble the device in an inert atmosphere (e.g., a glovebox) to expose the layer of interest or prepare a cross-section.

  • ToF-SIMS Analysis: Introduce the sample into the ToF-SIMS ultra-high vacuum chamber.

  • Sputtering and Analysis: Use a primary ion beam (e.g., Bi³⁺) to analyze the surface composition and a sputtering beam (e.g., Cs⁺ or O₂⁺) to etch a crater and analyze the composition as a function of depth.

  • Data Acquisition: Acquire mass spectra at different depths to create a depth profile for the ions of interest (e.g., I⁻, Br⁻, FA⁺) and other device components (e.g., Au, Ag for electrodes).

  • Data Analysis: Compare the depth profiles of the aged and control devices to identify any redistribution or migration of ions towards the electrodes or transport layers.

Visualizations

Ion_Migration_Pathway cluster_device Perovskite Device Structure cluster_migration Ion Migration & Effects Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Perovskite Perovskite Absorber (Source of Mobile Ions) ETL Electron Transport Layer (ETL) Mobile_Ions Mobile Ions (Br⁻, FA⁺) Perovskite->Mobile_Ions Cathode Cathode (e.g., Ag/Au) Mobile_Ions->HTL Accumulation Mobile_Ions->ETL Accumulation Mobile_Ions->Cathode Corrosion Degradation Device Degradation Mobile_Ions->Degradation leads to Suppression_Workflow cluster_strategies Ion Migration Suppression Strategies cluster_characterization Characterization & Analysis start Problem Identified: Device Instability / Hysteresis Composition Compositional Engineering (e.g., Mixed Halides) start->Composition Additives Bulk Engineering (e.g., Polymer Additives) start->Additives Passivation Interface/Grain Passivation (e.g., PEAI, Silanes) start->Passivation JV_Scan J-V Hysteresis Analysis Composition->JV_Scan Verify Effect Impedance Impedance Spectroscopy Composition->Impedance Verify Effect ToF_SIMS ToF-SIMS Depth Profiling Composition->ToF_SIMS Verify Effect Additives->JV_Scan Verify Effect Additives->Impedance Verify Effect Additives->ToF_SIMS Verify Effect Passivation->JV_Scan Verify Effect Passivation->Impedance Verify Effect Passivation->ToF_SIMS Verify Effect end Improved Device Stability JV_Scan->end Impedance->end ToF_SIMS->end

References

Technical Support Center: Characterization of Trap States in Formamidinium Bromide (FABr) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in characterizing trap states in formamidinium bromide (FABr) films.

Frequently Asked Questions (FAQs)

Q1: What are typical trap state densities observed in high-quality FABr films?

A1: High-quality formamidinium lead bromide (FAPbBr₃) films can exhibit a wide range of trap state densities depending on the fabrication method and post-treatment processes. While typical values are often in the range of 10¹⁵ to 10¹⁷ cm⁻³, exceptionally low trap densities have been reported. For instance, through techniques like interfacial amidation, it is possible to achieve an exceptionally low trap density of 1.2 × 10¹⁰ cm⁻³.[1][2]

Q2: What is a good indicator of low energetic disorder in FABr films?

A2: The Urbach energy (Eᵤ) is a key indicator of the energetic disorder within the film. A smaller Urbach energy value signifies a lower degree of electronic disorder and fewer band tail states. For FAPbBr₃ films, a lower Urbach energy is associated with improved material quality and device performance.[3][4]

Q3: What Photoluminescence Quantum Yield (PLQY) should I expect from high-quality FABr films?

A3: High-quality FAPbBr₃ nanocrystals can achieve a photoluminescence quantum yield of up to 90%.[5] For thin films, a PLQY as high as 86% has been reported for FAPbBr₃ quantum dots embedded in a porous matrix.[5][6][7]

Q4: My Space-Charge-Limited Current (SCLC) measurements on FABr films are showing inconsistent results. What could be the cause?

A4: Inconsistency in SCLC measurements on perovskite films, including FABr, is often attributed to the presence of mobile ions.[8][9][10][11][12] These ions can redistribute under an applied electric field, affecting the internal electric field and leading to hysteresis in the current-voltage (J-V) curves. To mitigate this, it is recommended to use pulsed voltage SCLC measurements.

Troubleshooting Guides

Issue 1: Low Photoluminescence Quantum Yield (PLQY)
Possible Cause Troubleshooting Step
High density of non-radiative recombination centers (trap states) Optimize the precursor solution stoichiometry and annealing conditions to improve film crystallinity and reduce defects. Consider post-treatment with passivating agents.
Surface defects on the FABr film Employ surface passivation strategies. Introducing excess this compound (FABr) during synthesis can act as a self-passivation method for surface defects.[5][13]
Poor film morphology with small grains and numerous grain boundaries Modify the deposition technique (e.g., anti-solvent method, vapor-assisted solution process) to achieve larger, more uniform grains.
Environmental degradation Ensure all fabrication and characterization steps are performed in a controlled inert atmosphere (e.g., nitrogen-filled glovebox) to prevent moisture-induced degradation.
Issue 2: Inaccurate Trap Density from SCLC Measurements
Possible Cause Troubleshooting Step
Influence of mobile ions Use a pulsed SCLC technique instead of a steady-state measurement to minimize the effect of ion migration.[9]
Non-ohmic contacts Ensure the chosen electrode materials and interlayers form ohmic contacts with the FABr film for the specific carrier type being measured (electron-only or hole-only device). This prevents injection-limited currents from being misinterpreted as trap-limited currents.
Incorrect device architecture Fabricate a single-carrier device (electron-only or hole-only) to accurately probe the trap states for each carrier type. A typical hole-only device structure is FTO/PEDOT:PSS/FABr/Spiro-OMeTAD/Au.[14]
Inappropriate fitting model Use a suitable model to analyze the J-V curve. The Mott-Gurney law describes trap-free SCLC, while deviations at lower voltages can be used to determine the trap-filled limit voltage (Vₜꜰₗ) and calculate the trap density.
Issue 3: High Urbach Energy from Photothermal Deflection Spectroscopy (PDS)
Possible Cause Troubleshooting Step
High degree of structural disorder Optimize the annealing temperature and duration to improve the crystallinity of the FABr film.
Presence of sub-bandgap defect states Investigate the precursor purity and the cleanliness of the substrate and processing environment to minimize the incorporation of impurities that can create defect states.
Interfacial defects Consider interface passivation by treating the charge transport layers. For example, lithium treatment of a TiO₂ electron transport layer has been shown to reduce energetic disorder at the TiO₂-FAPbBr₃ interface.[3][15]
Incorrect PDS signal analysis Ensure that the PDS signal is correctly modeled to account for optical interference effects, especially in the sub-bandgap region, to accurately extract the Urbach energy.[16]

Quantitative Data Summary

Parameter Material System Reported Value Characterization Technique
Trap State Density FAPbBr₃ Film1.2 x 10¹⁰ cm⁻³SCLC
Trap State Density FAPbBr₃ Microcrystals~6.98 x 10¹¹ cm⁻³SCLC[17]
Photoluminescence Quantum Yield (PLQY) FAPbBr₃ Nanocrystalsup to 90%PL Spectroscopy[5]
Photoluminescence Quantum Yield (PLQY) FAPbBr₃ QDs in porous filmup to 86%PL Spectroscopy[5][6][7]
Urbach Energy (Eᵤ) FAPbBr₃ on pristine TiO₂~20 meVPDS[3]
Urbach Energy (Eᵤ) FAPbBr₃ on Li-treated TiO₂~15 meVPDS[3]

Experimental Protocols

Space-Charge-Limited Current (SCLC) Measurement

Objective: To determine the trap state density in FABr films.

Methodology:

  • Device Fabrication:

    • Prepare a single-carrier device. For a hole-only device, the structure can be: Glass/ITO/PEDOT:PSS/FABr/Spiro-OMeTAD/Au. For an electron-only device, a suitable structure would be Glass/FTO/SnO₂/FABr/PCBM/Ag.[14]

    • Spin-coat the respective layers in a nitrogen-filled glovebox.

    • Anneal the FABr film at the optimized temperature and time to ensure good crystallinity.

    • Deposit the top electrode by thermal evaporation.

  • Measurement:

    • Mount the device in a shielded probe station.

    • Apply a voltage sweep in the dark and measure the resulting current density. To minimize the effect of mobile ions, a pulsed voltage source is recommended.

    • Record the J-V characteristics.

  • Data Analysis:

    • Plot the J-V curve on a log-log scale.

    • Identify the different regions: Ohmic region (J ∝ V), trap-filled limited (TFL) region (J ∝ Vⁿ, n>2), and trap-free SCLC region (J ∝ V²).

    • Determine the trap-filled limit voltage (Vₜꜰₗ), which is the voltage at the transition from the Ohmic or trap-limited region to the TFL region.

    • Calculate the trap density (Nₜ) using the equation: Nₜ = (2ε₀εᵣVₜꜰₗ) / (qL²) where ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of FABr, q is the elementary charge, and L is the thickness of the FABr film.

Photothermal Deflection Spectroscopy (PDS)

Objective: To measure the sub-bandgap absorption and determine the Urbach energy of FABr films.

Methodology:

  • Sample Preparation:

    • Deposit a thin film of FABr on a transparent substrate (e.g., quartz).

    • Ensure the film is uniform and free of pinholes.

  • Measurement:

    • Place the sample in a cuvette containing a deflection medium (e.g., CCl₄ or a perfluorinated liquid).

    • Use a pump beam (from a monochromated light source) to excite the sample.

    • A probe beam (from a HeNe laser) is passed parallel to the sample surface.

    • Absorption of the pump beam by the film generates heat, creating a refractive index gradient in the deflection medium, which deflects the probe beam.

    • The deflection is measured by a position-sensitive photodetector.

    • The measurement is performed as a function of the pump beam wavelength.

  • Data Analysis:

    • The PDS signal is proportional to the absorption coefficient of the film.

    • Plot the absorption coefficient on a logarithmic scale against photon energy.

    • In the sub-bandgap region, the absorption follows the Urbach tail, described by: α(E) = α₀ exp(E / Eᵤ) where α is the absorption coefficient, E is the photon energy, α₀ is a pre-exponential factor, and Eᵤ is the Urbach energy.

    • Fit the exponential tail of the absorption spectrum to determine the Urbach energy (Eᵤ).

Temperature-Dependent Photoluminescence (PL)

Objective: To investigate the nature of trap states and their influence on recombination dynamics at different temperatures.

Methodology:

  • Sample Preparation:

    • Prepare a FABr film on a suitable substrate (e.g., glass or quartz).

    • Mount the sample in a cryostat that allows for temperature control.

  • Measurement:

    • Excite the sample with a laser source with a photon energy above the bandgap of FABr.

    • Collect the emitted photoluminescence using a spectrometer.

    • Record the PL spectra at various temperatures, typically from cryogenic temperatures (e.g., 77 K) to above room temperature.

    • Time-resolved PL (TRPL) measurements can also be performed at different temperatures to study the carrier lifetime dynamics.

  • Data Analysis:

    • Analyze the evolution of the PL peak position, intensity, and full width at half maximum (FWHM) as a function of temperature.

    • Anomalies in the temperature dependence of these parameters can indicate the presence of trap states and their activation energies.

    • Arrhenius plots of the integrated PL intensity can be used to determine the activation energy for thermal quenching processes, which can be related to the energy depth of trap states.

    • TRPL decay curves can be fitted to multi-exponential functions to distinguish between different recombination pathways, including trap-assisted recombination.

Visualizations

Experimental_Workflow_SCLC fab Single-Carrier Device Fabrication (Hole-only or Electron-only) meas Pulsed J-V Measurement (Dark Condition) fab->meas plot Log-log Plot of J-V Curve meas->plot vfl Determine Trap-Filled Limit Voltage (Vₜꜰₗ) plot->vfl calc Calculate Trap Density (Nₜ) vfl->calc

Caption: Workflow for SCLC Measurement.

Experimental_Workflow_PDS prep Deposit FABr Film on Transparent Substrate meas Measure Probe Beam Deflection vs. Pump Wavelength prep->meas abs Calculate Absorption Spectrum meas->abs urbach Fit Exponential Tail to Determine Urbach Energy (Eᵤ) abs->urbach

Caption: Workflow for PDS Measurement.

Experimental_Workflow_TDPL prep Prepare FABr Film meas Record PL Spectra at Various Temperatures prep->meas analysis Analyze Peak Position, Intensity, FWHM vs. Temperature meas->analysis arrhenius Arrhenius Plot of Integrated PL Intensity for Activation Energy analysis->arrhenius

Caption: Workflow for Temperature-Dependent PL.

References

Technical Support Center: Optimizing Annealing for Formamidinium Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the annealing process for formamidinium bromide (FABr) containing perovskite films.

Troubleshooting Guide: Common Annealing-Related Issues

The quality of the perovskite film is critically dependent on the annealing process. The following table summarizes common issues observed during and after annealing, their probable causes, and recommended solutions.

Observed Issue/Defect Probable Cause(s) Recommended Solutions & Troubleshooting Steps
Incomplete conversion to the desired black α-phase (film remains yellowish) - Insufficient annealing temperature or duration. - Presence of undesired δ-phase FAPbI3.[1]- Increase annealing temperature in increments of 10-20°C. Optimal temperatures are often reported between 130°C and 175°C.[1][2][3] - Increase annealing time. Start with a standard time (e.g., 10-30 minutes) and extend if the phase transition is incomplete.[4]
Presence of PbI₂ peaks in XRD analysis - High annealing temperatures (>150°C) can cause decomposition of the perovskite.[1][5] - Loss of organic halides (e.g., FABr) at elevated temperatures.[5][6]- Optimize the annealing temperature to be high enough for phase conversion but below the decomposition temperature.[1] - Consider a two-step annealing process with a lower initial temperature followed by a higher temperature for a shorter duration.
Pinholes and poor film morphology - Low annealing temperatures can result in rough films with defects.[1] - Incomplete coalescence of perovskite grains.- Increase the annealing temperature to promote grain growth and obtain a smooth, dense film. Temperatures above 135°C have been shown to improve film quality.[1] - Optimize the precursor solution and spin-coating parameters to ensure a uniform wet film before annealing.
Small grain size - Insufficient thermal energy for grain growth.- Increase the annealing temperature and/or duration to facilitate the merging of smaller grains into larger ones.[1]
Poor device performance (low Voc, Jsc, or FF) - Presence of defects and non-radiative recombination centers due to suboptimal annealing. - Poor crystallinity.[4]- Systematically vary the annealing temperature and time to find the optimal conditions for your specific perovskite composition and device architecture. An annealing temperature of 135°C has been shown to maximize power conversion efficiency in some cases.[1]
Film degradation during annealing - Prolonged exposure to high temperatures.[7] - Presence of moisture or oxygen, especially at elevated temperatures.- Reduce the annealing time. Flash annealing at a high temperature for a very short duration (e.g., 1.5 minutes at 200°C) can be effective.[4][7] - Ensure the annealing is performed in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the annealing step in the fabrication of this compound perovskite films?

The primary role of the annealing step is to provide the necessary thermal energy to drive the crystallization of the perovskite material. This includes the conversion of precursor materials and any intermediate phases into the desired crystalline perovskite structure, typically the photoactive α-phase.[1] Proper annealing is crucial for forming a uniform, dense film with large crystalline grains, which is essential for high-performance solar cells and other optoelectronic devices.[1][7]

Q2: What is a typical range for the annealing temperature for formamidinium-based perovskites?

The optimal annealing temperature can vary depending on the specific composition of the perovskite and the other components in the precursor solution. However, for formamidinium-based perovskites, temperatures in the range of 100°C to 175°C are commonly reported.[5][6] For some mixed-halide perovskites, an optimal temperature of 135°C has been identified to maximize device efficiency.[1] It is crucial to experimentally determine the optimal temperature for your specific system.

Q3: How does the duration of the annealing process affect the perovskite film?

The annealing duration influences the extent of crystal growth and phase purity. Insufficient annealing time may lead to incomplete crystallization and the presence of residual solvents or precursor materials. Conversely, excessively long annealing times, especially at high temperatures, can lead to the decomposition of the perovskite film and the formation of PbI₂.[1][7] Typical annealing times range from a few minutes to over an hour, with some studies exploring rapid thermal annealing for just a few seconds at higher temperatures.[4][7]

Q4: How does the incorporation of bromide affect the annealing process?

The inclusion of bromide in formamidinium lead halide perovskites can influence the material's thermal stability. It has been reported that adding bromine can lead to the loss of organic halides at temperatures as low as 100°C.[5][6] This can alter the final composition of the film and may necessitate adjustments to the annealing temperature to prevent the formation of vacancies and secondary phases like PbI₂.[5][6]

Q5: Can the annealing environment impact the final film quality?

Yes, the annealing environment is critical. The presence of moisture and oxygen can lead to the degradation of the perovskite film, especially at the elevated temperatures used for annealing.[2][3] Therefore, it is highly recommended to perform the annealing process in a controlled, inert atmosphere, such as a nitrogen-filled glovebox, to minimize degradation and ensure the formation of a high-quality film.

Experimental Protocol: Thermal Annealing of this compound Perovskite Film

This protocol provides a general methodology for the thermal annealing of a this compound-containing perovskite film. The specific parameters, especially the precursor composition and annealing temperature/time, should be optimized for your particular experimental setup and desired film characteristics.

1. Substrate Preparation:

  • Clean the substrates (e.g., FTO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

2. Precursor Solution Preparation (Example Composition):

  • Prepare a perovskite precursor solution by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), this compound (FABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
  • Stir the solution on a hotplate at a moderate temperature (e.g., 60°C) for at least one hour to ensure all precursors are fully dissolved.
  • Filter the solution through a 0.22 µm PTFE syringe filter before use.

3. Film Deposition (Spin Coating):

  • Transfer the cleaned substrates into a nitrogen-filled glovebox.
  • Dispense a sufficient amount of the perovskite precursor solution onto the substrate.
  • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10s, followed by 5000 rpm for 30s).
  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

4. Thermal Annealing:

  • Immediately after spin coating, transfer the substrate to a pre-heated hotplate inside the glovebox.
  • Anneal the film at the desired temperature (e.g., 150°C) for a specific duration (e.g., 15 minutes). These parameters should be systematically optimized.
  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

5. Characterization:

  • Characterize the annealed film using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, Scanning Electron Microscopy (SEM) to analyze the morphology and grain size, and UV-Vis spectroscopy to determine the optical properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning spin_coat Spin Coating sub_prep->spin_coat sol_prep Precursor Solution Preparation sol_prep->spin_coat anneal Thermal Annealing spin_coat->anneal xrd XRD anneal->xrd sem SEM anneal->sem uv_vis UV-Vis anneal->uv_vis device_fab Device Fabrication & Testing anneal->device_fab

Caption: Experimental workflow for the fabrication and characterization of perovskite films.

troubleshooting_logic start Film Analysis q1 Incomplete phase conversion? start->q1 ans1_yes Increase Annealing Temperature/Time q1->ans1_yes Yes ans1_no Good Phase Purity q1->ans1_no No q2 Pinholes or poor morphology? ans1_no->q2 ans2_yes Increase Annealing Temperature q2->ans2_yes Yes ans2_no Good Morphology q2->ans2_no No q3 PbI2 peaks in XRD? ans2_no->q3 ans3_yes Decrease Annealing Temperature/Time q3->ans3_yes Yes result Optimized Film q3->result No

Caption: Troubleshooting decision tree for annealing optimization.

annealing_parameters cluster_input Annealing Parameters cluster_output Film Properties temp Temperature grain_size Grain Size temp->grain_size crystallinity Crystallinity temp->crystallinity morphology Morphology temp->morphology phase_purity Phase Purity temp->phase_purity time Duration time->grain_size time->crystallinity time->phase_purity

Caption: Relationship between annealing parameters and film properties.

References

Validation & Comparative

Formamidinium vs. Methylammonium Bromide Perovskites: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of perovskite photovoltaics and optoelectronics, the choice of the organic cation is a critical determinant of device performance and long-term stability. Among the most prevalent A-site cations, formamidinium (FA) and methylammonium (B1206745) (MA) have been extensively studied. This guide provides an objective comparison of the stability of formamidinium lead bromide (FAPbBr₃) and methylammonium lead bromide (MAPbBr₃) perovskites, supported by experimental data, detailed methodologies, and visual representations to aid researchers and professionals in materials selection and development.

Executive Summary

Formamidinium-based lead bromide perovskites consistently demonstrate superior thermal and humidity stability compared to their methylammonium counterparts. This enhanced stability is attributed to the larger ionic radius and the greater number of hydrogen bonds formed by the formamidinium cation within the perovskite lattice, which contributes to a more robust crystal structure. While both materials exhibit promising optoelectronic properties, the improved durability of FAPbBr₃ makes it a more suitable candidate for applications requiring long operational lifetimes under challenging environmental conditions.

Data Presentation: Stability Comparison

The following table summarizes the quantitative stability data for FAPbBr₃ and MAPbBr₃ perovskites under various stress conditions as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Perovskite CompositionStress FactorStress ConditionsStability MetricResult
FAPbBr₃ Thermal383 K in air for 1 hourStructural IntegrityUnchanged
MAPbBr₃ Thermal363 K in airStructural IntegrityIrreversibly modified[1][2]
FAPbBr₃ Thermal100-130 °CDegradation OnsetSlow initial degradation, followed by a stronger degradation[3]
MAPbBr₃ Thermal100-130 °CDegradation OnsetOverlapping degradation evolution with FAPbBr₃, but generally less stable[3]
FAPbBr₃ Photothermal (in air, 55% RH)Heating up to 383 KStructural IntegrityUnchanged[2]
MAPbBr₃ Photothermal (in air, 55% RH)Heating to 363 KStructural IntegrityIrreversibly modified[1][2]
FAPbI₃ (for comparison) Humidity85% Relative Humidity (RH)Phase TransformationTransforms from α- to δ-phase
FAPbBr₃ HumidityVarious RH levelsPhase StabilityThermodynamically stable cubic phase[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of stability studies. Below are representative experimental protocols for the synthesis of the perovskite precursors and thin films, followed by standardized stability testing procedures.

Synthesis of Perovskite Precursors

1. Methylammonium Bromide (MABr) Synthesis: A common method involves the reaction of methylamine (B109427) with hydrobromic acid.

  • Materials: Methylamine (CH₃NH₂) solution, Hydrobromic acid (HBr), Ethanol (B145695), Diethyl ether.

  • Procedure:

    • Slowly add hydrobromic acid to the methylamine solution in a 1:1 molar ratio while stirring in an ice bath.

    • Continue stirring for 2-3 hours at room temperature.

    • Remove the solvent using a rotary evaporator.

    • The resulting white precipitate is washed multiple times with diethyl ether.

    • The purified MABr powder is dried in a vacuum oven overnight.

2. Formamidinium Bromide (FABr) Synthesis: The synthesis of FABr is analogous to that of MABr, using formamidinium acetate (B1210297) and hydrobromic acid.

  • Materials: Formamidinium acetate (CH₅N₂O₂), Hydrobromic acid (HBr), Ethanol, Diethyl ether.

  • Procedure:

    • Dissolve formamidinium acetate in ethanol.

    • Slowly add hydrobromic acid to the solution in a 1:1 molar ratio while stirring.

    • Stir the reaction mixture for several hours at room temperature.

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize the product from ethanol and wash with diethyl ether.

    • Dry the purified FABr crystals under vacuum.

Perovskite Thin Film Fabrication (One-Step Spin Coating)

1. MAPbBr₃ Precursor Solution Preparation:

  • Dissolve equimolar amounts of MABr and lead (II) bromide (PbBr₂) in a solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 3:1 v/v), to a final concentration of around 1.2 M[5].

2. FAPbBr₃ Precursor Solution Preparation:

  • Dissolve equimolar amounts of FABr and PbBr₂ in a suitable solvent such as DMF or a mixture of DMF and DMSO.

3. Spin Coating Procedure:

  • Substrate Preparation: Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes prior to use.

  • Deposition:

    • Dispense a small volume (e.g., 20-50 µL) of the perovskite precursor solution onto the center of the substrate.

    • Spin the substrate at a low speed (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a high-speed spin (e.g., 4000-6000 rpm) for 20-45 seconds to form the film.

    • During the high-speed step, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Annealing: Anneal the coated film on a hotplate at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-30 minutes) to remove residual solvent and improve crystallinity.

Stability Testing Protocols (ISOS Standards)

The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for assessing the stability of perovskite solar cells. These protocols provide a framework for standardized testing under various stress factors.

  • ISOS-D (Dark Storage): Evaluates stability in the absence of light at different temperature and humidity levels (e.g., ISOS-D-2: 65°C in the dark; ISOS-D-3: 85°C/85% RH in the dark).

  • ISOS-L (Light Soaking): Assesses stability under continuous illumination, typically with a solar simulator (e.g., AM1.5G, 100 mW/cm²). The temperature and atmosphere are controlled.

  • ISOS-T (Thermal Cycling): Tests the device's resilience to temperature fluctuations, cycling between high and low temperatures (e.g., -40°C to 85°C).

  • ISOS-H (Humidity): Specifically evaluates the impact of humidity on device performance and stability at a constant temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the stability of formamidinium and methylammonium bromide perovskites and a simplified representation of the degradation pathways.

Stability_Comparison_Workflow cluster_synthesis Material Synthesis cluster_testing Stability Testing (ISOS Protocols) cluster_characterization Characterization cluster_analysis Data Analysis MA_precursor MAPbBr3 Precursor (MABr + PbBr2 in DMF/DMSO) MA_film MAPbBr3 Thin Film (Spin Coating) MA_precursor->MA_film FA_precursor FAPbBr3 Precursor (FABr + PbBr2 in DMF/DMSO) FA_film FAPbBr3 Thin Film (Spin Coating) FA_precursor->FA_film Thermal Thermal Stress (e.g., 85°C) MA_film->Thermal Humidity Humidity Stress (e.g., 85% RH) MA_film->Humidity Light Light Soaking (AM1.5G) MA_film->Light FA_film->Thermal FA_film->Humidity FA_film->Light XRD XRD (Structural) Thermal->XRD SEM SEM (Morphology) Humidity->SEM UVVis UV-Vis (Optical) Light->UVVis Degradation_MA Degradation Analysis (MA) XRD->Degradation_MA Degradation_FA Degradation Analysis (FA) XRD->Degradation_FA SEM->Degradation_MA SEM->Degradation_FA UVVis->Degradation_MA UVVis->Degradation_FA PL PL (Recombination) PL->Degradation_MA PL->Degradation_FA Comparison Comparative Stability Assessment Degradation_MA->Comparison Degradation_FA->Comparison

Workflow for comparing perovskite stability.

Degradation_Pathways cluster_ma MAPbBr3 Degradation cluster_fa FAPbBr3 Degradation MAPbBr3 MAPbBr3 MA_gas Volatile Products (CH3NH2, HBr) MAPbBr3->MA_gas Thermal/Humidity Stress PbBr2_MA PbBr2 MAPbBr3->PbBr2_MA Decomposition Conclusion FAPbBr3 exhibits superior intrinsic stability FAPbBr3 FAPbBr3 FA_gas Volatile Products (Formamidine, HBr) FAPbBr3->FA_gas Higher Thermal/Humidity Stress Required PbBr2_FA PbBr2 FAPbBr3->PbBr2_FA Slower Decomposition

Simplified perovskite degradation pathways.

Conclusion

References

A Comparative Guide to Formamidinium and Cesium Lead Bromide Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, formamidinium lead bromide (FAPbBr3) and cesium lead bromide (CsPbBr3) have emerged as promising candidates for high-performance and stable solar cells. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers and scientists in the selection and development of perovskite-based solar cell technologies.

Performance Comparison

A critical evaluation of perovskite solar cells involves the analysis of key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes representative performance data for FAPbBr3 and CsPbBr3 solar cells, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in device architecture, fabrication methods, and measurement conditions across different studies.

ParameterFormamidinium Lead Bromide (FAPbBr3)Cesium Lead Bromide (CsPbBr3)Reference
Power Conversion Efficiency (PCE) > 8% - 10.61%~6% - 7.65%[1][2]
Open-Circuit Voltage (Voc) 1.53 V - 1.56 V~1.22 V - 1.29 V[1][2][3]
Short-Circuit Current Density (Jsc) ~6.73 mA/cm² - 7.25 mA/cm²~2.65 mA/cm² - 4.60 mA/cm²[2][3]
Fill Factor (FF) ~67.5% - 68.8%~39.51% - 48.58%[2][3]

Generally, FAPbBr3 solar cells have demonstrated higher power conversion efficiencies, primarily attributed to their superior open-circuit voltage.[2][4] The wider bandgap of FAPbBr3 (around 2.26 eV) contributes to these high Voc values.[2] In contrast, all-inorganic CsPbBr3 perovskites are noted for their exceptional thermal and structural stability.[3]

Stability Under Operational Stress

The long-term stability of perovskite solar cells remains a critical hurdle for commercialization. Both FAPbBr3 and CsPbBr3 exhibit notable stability, particularly when compared to their iodide-based counterparts.

Formamidinium Lead Bromide (FAPbBr3): Unsealed FAPbBr3 devices have shown remarkable stability, retaining over 95% of their initial efficiency after 150 hours of continuous illumination in both nitrogen and ambient air with humidity up to 60%.[2] This suggests a high degree of intrinsic and extrinsic stability.

Cesium Lead Bromide (CsPbBr3): CsPbBr3 is recognized for its superior thermal stability compared to hybrid organic-inorganic perovskites like methylammonium (B1206745) lead bromide (MAPbBr3).[3] Studies have shown that CsPbBr3 remains unchanged at temperatures up to 383 K in humid air.[5][6] This inherent stability makes it a compelling candidate for applications in harsh environments.

Experimental Protocols

The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. Below are generalized experimental protocols for solution-processed FAPbBr3 and CsPbBr3 solar cells.

Device Fabrication

A common device architecture for these solar cells is the n-i-p planar or mesoporous structure, typically consisting of FTO-coated glass / Electron Transport Layer (ETL) / Perovskite / Hole Transport Layer (HTL) / Metal Electrode.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-ozone to improve the wettability of the surface.

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of TiO2 (c-TiO2) is often deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by annealing at high temperatures (e.g., 500 °C).

  • For mesoporous architectures, a layer of mesoporous TiO2 (mp-TiO2) is then spin-coated on top of the compact layer and sintered. Some studies have shown that treating the mesoporous TiO2 with lithium can improve device performance.[2]

3. Perovskite Layer Deposition:

  • Formamidinium Lead Bromide (FAPbBr3): A one-step solution process is commonly used. A precursor solution containing FAPbBr3 is spin-coated onto the ETL. An anti-solvent, such as toluene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[7] The film is then annealed at a specific temperature (e.g., 150 °C).

  • Cesium Lead Bromide (CsPbBr3): A two-step sequential deposition method is frequently employed. First, a layer of lead bromide (PbBr2) is deposited from a solution in a solvent like DMF.[8] Subsequently, a solution of cesium bromide (CsBr) in a solvent like methanol (B129727) or water is spin-coated onto the PbBr2 layer.[8] The film is then annealed to facilitate the conversion to the CsPbBr3 perovskite phase.

4. Hole Transport Layer (HTL) Deposition:

  • A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer. Additives like Li-TFSI and 4-tert-butylpyridine (B128874) (tBP) are commonly included to improve conductivity and device performance.

5. Metal Electrode Deposition:

  • Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Techniques

The performance of the fabricated solar cells is evaluated using a suite of characterization techniques:

  • Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key photovoltaic parameters (PCE, Voc, Jsc, FF). The measurement is typically performed under simulated AM 1.5G solar illumination.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): Also known as External Quantum Efficiency (EQE), this measurement determines the ratio of collected charge carriers to incident photons at each wavelength.

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology and cross-section of the solar cell, providing information on layer thicknesses and film quality.

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite film.

  • UV-Vis Absorption Spectroscopy: To determine the optical bandgap of the perovskite absorber layer.

  • Photoluminescence (PL) Spectroscopy: To investigate charge carrier dynamics and defect properties within the perovskite film.

Diagrams

Experimental_Workflow cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Deposition cluster_htl HTL Deposition cluster_electrode Electrode Deposition cluster_characterization Characterization sub_clean FTO Substrate Cleaning sub_uv UV-Ozone Treatment sub_clean->sub_uv etl_compact Compact TiO2 Deposition sub_uv->etl_compact etl_meso Mesoporous TiO2 Deposition etl_compact->etl_meso pero_fapbbr3 FAPbBr3 (One-Step) etl_meso->pero_fapbbr3 pero_cspbbr3 CsPbBr3 (Two-Step) etl_meso->pero_cspbbr3 htl_spin Spiro-OMeTAD Spin-Coating pero_fapbbr3->htl_spin pero_cspbbr3->htl_spin elec_evap Gold/Silver Evaporation htl_spin->elec_evap char_jv J-V Measurement elec_evap->char_jv char_ipce IPCE elec_evap->char_ipce char_sem SEM elec_evap->char_sem char_xrd XRD elec_evap->char_xrd Performance_Factors cluster_fapbbr3 FAPbBr3 Solar Cells cluster_cspbbr3 CsPbBr3 Solar Cells fa_pce Higher PCE cs_pce Moderate PCE fa_voc High Voc (>1.5 V) fa_voc->fa_pce fa_jsc Moderate Jsc fa_jsc->fa_pce fa_stability Good Operational Stability fa_bg Wider Bandgap (~2.26 eV) fa_bg->fa_voc cs_voc Good Voc cs_voc->cs_pce cs_jsc Lower Jsc cs_jsc->cs_pce cs_stability Excellent Thermal & Structural Stability cs_inorganic All-Inorganic Nature cs_inorganic->cs_stability

References

A Comparative Guide to the Efficiency and Stability of Mixed-Cation Cs/FA Lead Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a formidable contender in the field of photovoltaics. Among the various compositions, mixed-cation perovskites, particularly those incorporating both Cesium (Cs) and Formamidinium (FA), have garnered significant attention for their potential to enhance both power conversion efficiency (PCE) and long-term stability. This guide provides a comprehensive comparison of mixed-cation Cs/FA lead bromide (CsxFA1-xPbBr3) perovskites against their single-cation counterparts, Formamidinium lead bromide (FAPbBr3) and Methylammonium lead bromide (MAPbBr3), supported by experimental data and detailed protocols.

Performance Comparison

The inclusion of a small inorganic cation like Cesium into the Formamidinium lead bromide crystal lattice has a profound impact on the photovoltaic performance of the resulting solar cells. The smaller ionic radius of Cs+ helps to stabilize the perovskite phase and reduce defect formation, leading to improvements across key performance metrics.

Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
MAPbBr3 ~5-8~1.0-1.3~6-8~60-70
FAPbBr3 ~8-10~1.1-1.4~8-10~65-75
CsxFA1-xPbBr3 ~10-12+ ~1.2-1.5 ~9-11 ~70-80+

Note: The values presented are representative ranges compiled from various sources and may vary based on specific fabrication conditions and device architecture.

Stability Under Stress

A critical factor hindering the commercialization of perovskite solar cells is their long-term stability under environmental stressors such as humidity, heat, and continuous illumination. Mixed-cation Cs/FA lead bromide perovskites have demonstrated significantly improved resilience compared to their single-cation counterparts.

Humidity Stability

Perovskite materials are notoriously susceptible to degradation in the presence of moisture. The incorporation of the inorganic Cs+ cation enhances the hydrophobicity of the perovskite film, thereby improving its resistance to humidity-induced decomposition.

Perovskite CompositionHumidity Stability (Normalized PCE after 500h at 50-60% RH)Observation
MAPbBr3 < 20%Rapid degradation, visible color change.
FAPbBr3 ~40-50%Slower degradation compared to MAPbBr3.
CsxFA1-xPbBr3 > 80% Significantly enhanced stability, minimal degradation. [1]
Thermal Stability

Thermal stress is another major contributor to perovskite degradation. FAPbBr3 is inherently more thermally stable than MAPbBr3 due to the stronger hydrogen bonding of the FA+ cation. The addition of Cs+ further reinforces the crystal lattice, leading to superior thermal stability. Studies have shown that FAPbBr3 and CsPbBr3 remain unchanged up to 383 K in humid air, whereas MAPbBr3 shows irreversible modification at 363 K[2][3].

Perovskite CompositionThermal Degradation OnsetObservation
MAPbBr3 ~150 °CDecomposes at lower temperatures.[4]
FAPbBr3 ~200 °CHigher thermal stability than MAPbBr3.[4][5]
CsxFA1-xPbBr3 > 250 °C Excellent thermal stability, robust crystal structure.
Photostability (Light-Induced Degradation)

Continuous exposure to light can induce ion migration and phase segregation in perovskite films, leading to a decline in performance. The stabilized crystal structure of mixed-cation Cs/FA lead bromide perovskites helps to suppress these light-induced degradation pathways.

Perovskite CompositionPhotostability (Normalized PCE after 1000h under 1 sun illumination)Observation
MAPbBr3 ~50-60%Significant initial drop in efficiency.
FAPbBr3 ~60-70%More stable than MAPbBr3 but still shows degradation.
CsxFA1-xPbBr3 > 90% Highly stable with minimal light-induced degradation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the fabrication of high-performance and stable perovskite solar cells. Below are generalized protocols for the synthesis of the perovskite precursor solution and the fabrication of thin films.

Synthesis of CsxFA1-xPbBr3 Perovskite Precursor Solution (for x=0.1)
  • Materials : Formamidinium Bromide (FABr), Cesium Bromide (CsBr), Lead (II) Bromide (PbBr2), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Procedure :

    • In a nitrogen-filled glovebox, prepare a 1.2 M stock solution.

    • Dissolve 1.08 mmol of FABr, 0.12 mmol of CsBr, and 1.2 mmol of PbBr2 in a co-solvent of DMF and DMSO (typically a 4:1 volume ratio).

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

Thin Film Fabrication via Spin-Coating
  • Substrate Preparation : Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Deposition of Hole Transport Layer (HTL) : Spin-coat a solution of PTAA in toluene (B28343) onto the substrate at 4000 rpm for 30 seconds. Anneal at 100°C for 10 minutes.

  • Perovskite Film Deposition :

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense ~40 µL of the CsxFA1-xPbBr3 precursor solution onto the center of the substrate.

    • Spin-coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the second step, at approximately 15 seconds, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

  • Deposition of Electron Transport Layer (ETL) and Electrode :

    • Deposit a C60 layer followed by a BCP layer via thermal evaporation.

    • Finally, thermally evaporate a gold or silver back electrode to complete the device.

Visualizations

Compositional Engineering for Enhanced Stability

Compositional Engineering for Enhanced Perovskite Stability cluster_0 A-site Cations cluster_1 Perovskite Properties cluster_2 Performance & Stability MA+ Methylammonium (MA+) MAPbBr3 MAPbBr3 MA+->MAPbBr3 FA+ Formamidinium (FA+) FAPbBr3 FAPbBr3 FA+->FAPbBr3 Cs/FA-PbBr3 Mixed-Cation Cs/FA-PbBr3 FA+->Cs/FA-PbBr3 Cs+ Cesium (Cs+) Cs+->Cs/FA-PbBr3 Low Stability Low Stability MAPbBr3->Low Stability Poor thermal & humidity resistance Moderate Stability Moderate Stability FAPbBr3->Moderate Stability Improved thermal stability High Stability & Efficiency High Stability & Efficiency Cs/FA-PbBr3->High Stability & Efficiency Synergistic effect of mixed cations

Caption: Cation engineering strategy for improving perovskite stability.

Experimental Workflow for Perovskite Solar Cell Fabrication

Experimental Workflow for Perovskite Solar Cell Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization Substrate Cleaning Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment Substrate Cleaning->UV-Ozone Treatment HTL Deposition HTL Deposition UV-Ozone Treatment->HTL Deposition Perovskite Deposition Perovskite Deposition HTL Deposition->Perovskite Deposition ETL Deposition ETL Deposition Perovskite Deposition->ETL Deposition Electrode Deposition Electrode Deposition ETL Deposition->Electrode Deposition J-V Measurement J-V Measurement Electrode Deposition->J-V Measurement EQE EQE J-V Measurement->EQE Stability Testing Stability Testing EQE->Stability Testing

Caption: Workflow for fabricating and testing perovskite solar cells.

Conclusion

The strategic incorporation of cesium into formamidinium lead bromide perovskites presents a clear path toward more efficient and stable solar cell devices. The synergistic effect of the mixed cations leads to a more robust crystal structure that can better withstand environmental stressors. While challenges remain in scaling up production and ensuring long-term operational stability under real-world conditions, the evidence strongly suggests that mixed-cation engineering is a critical strategy for advancing perovskite photovoltaic technology towards commercial viability. Further research focusing on optimizing the Cs/FA ratio and exploring novel interfacial materials will continue to push the boundaries of perovskite solar cell performance.

References

A Comparative Guide to Band Gap Tuning of Formamidinium Lead Iodide Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely tune the band gap of formamidinium lead iodide bromide (FAPb(IₓBr₁₋ₓ)₃) perovskites is a cornerstone of their application in high-efficiency photovoltaics and optoelectronic devices. This guide provides an objective comparison of the performance of these materials as a function of their halide composition, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility.

Performance Comparison: Halide Composition vs. Optoelectronic Properties

The fundamental principle behind band gap tuning in FAPb(IₓBr₁₋ₓ)₃ perovskites lies in the substitution of iodide (I⁻) ions with smaller and more electronegative bromide (Br⁻) ions within the perovskite lattice. This substitution directly influences the electronic band structure, leading to a wider band gap as the bromine content increases. Formamidinium lead iodide (FAPbI₃) possesses a narrow band gap ideal for single-junction solar cells, while formamidinium lead bromide (FAPbBr₃) has a wider band gap suitable for applications such as tandem solar cells.[1] By adjusting the I/Br ratio, the band gap can be tuned across the visible and near-infrared spectrum.

Below is a summary of key performance parameters for FAPb(IₓBr₁₋ₓ)₃ perovskites with varying halide compositions. The data has been compiled from various studies to provide a comparative overview. It is important to note that performance metrics can be influenced by fabrication methods and film quality.

Halide Composition (x in FAPb(IₓBr₁₋ₓ)₃)Band Gap (eV)Photoluminescence Quantum Yield (PLQY) (%)Carrier LifetimeCarrier Mobility (cm²/Vs)
1 (FAPbI₃)~1.48>80>1 µs~27
0.95~1.52---
0.85~1.60--~20
0.67~1.75--~15
0.50~1.88---
0.33~2.00--~18
0.15~2.15--~16
0 (FAPbBr₃)~2.23~75~200 ns~14

Experimental Protocols

Detailed methodologies for the synthesis and characterization of FAPb(IₓBr₁₋ₓ)₃ perovskite thin films are crucial for achieving high-quality materials and reproducible results. Below are representative protocols for the widely used one-step and two-step solution processing methods.

One-Step Solution Processing

This method involves the direct deposition of a precursor solution containing both the lead halides and the formamidinium halides.

1. Precursor Solution Preparation:

  • Dissolve equimolar amounts of formamidinium iodide (FAI) and lead iodide (PbI₂) in a co-solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) in a 4:1 volume ratio, to form the FAPbI₃ precursor solution (e.g., 1.2 M).

  • For mixed halide perovskites (FAPb(IₓBr₁₋ₓ)₃), a stoichiometric amount of formamidinium bromide (FABr) and lead bromide (PbBr₂) is added to the precursor solution, adjusting the I:Br ratio as desired.

2. Thin Film Deposition:

  • Pre-cleaned substrates (e.g., FTO-coated glass with a charge transport layer) are treated with UV-Ozone for 15 minutes to ensure a hydrophilic surface.

  • Dispense the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm for 30 seconds).

  • During the last few seconds of spinning, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is quickly dispensed onto the spinning substrate to induce rapid crystallization and form a uniform film.

3. Annealing:

  • The substrate with the deposited film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 150 °C) for a set duration (e.g., 15 minutes) in a nitrogen-filled glovebox.

Two-Step Sequential Deposition

This method involves the sequential deposition of the lead halide followed by the formamidinium halide.

1. Lead Halide Deposition:

  • Prepare a solution of PbI₂ (or a mixture of PbI₂ and PbBr₂) in a solvent such as DMF (e.g., 1 M).

  • Spin-coat the lead halide solution onto the pre-cleaned and treated substrate (e.g., 3000 rpm for 30 seconds).

  • Anneal the lead halide film at a low temperature (e.g., 70 °C) for a short duration (e.g., 10 minutes).

2. Conversion to Perovskite:

  • Prepare a solution of FAI (or a mixture of FAI and FABr) in a different solvent, typically isopropanol (B130326) (IPA) (e.g., 0.1 M).

  • Deposit the formamidinium halide solution onto the lead halide film via spin-coating (e.g., 4000 rpm for 30 seconds).

  • The substrate is then annealed at a higher temperature (e.g., 150-170 °C) for a longer duration (e.g., 15-30 minutes) to allow for the interdiffusion of the precursors and the formation of the perovskite crystal structure.[2]

Characterization Techniques
  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite films.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the band gap of the material.

  • Photoluminescence (PL) Spectroscopy and Time-Resolved Photoluminescence (TRPL): To measure the PLQY and determine the charge carrier lifetime, providing insights into the material's quality and defect density.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and grain size of the perovskite films.

Visualizations

BandGapTuning cluster_composition Halide Composition cluster_bandgap Resulting Band Gap FAPbI3 Pure Iodide (FAPbI₃) NarrowBG Narrow Band Gap (~1.48 eV) FAPbI3->NarrowBG MixedHalide Mixed Iodide-Bromide (FAPb(IₓBr₁₋ₓ)₃) TunableBG Tunable Band Gap (1.48 - 2.23 eV) MixedHalide->TunableBG Increasing Br content increases band gap FAPbBr3 Pure Bromide (FAPbBr₃) WideBG Wide Band Gap (~2.23 eV) FAPbBr3->WideBG

Caption: Halide composition and its effect on the band gap.

ExperimentalWorkflow cluster_one_step One-Step Method cluster_two_step Two-Step Method cluster_characterization Characterization OneStep_Precursor Prepare Mixed Halide Precursor Solution (FAI, FABr, PbI₂, PbBr₂ in DMF/DMSO) OneStep_SpinCoat Spin-Coat Precursor Solution + Anti-Solvent Quenching OneStep_Precursor->OneStep_SpinCoat OneStep_Anneal Anneal at ~150°C OneStep_SpinCoat->OneStep_Anneal XRD XRD OneStep_Anneal->XRD UVVis UV-Vis OneStep_Anneal->UVVis PL PL/TRPL OneStep_Anneal->PL SEM SEM OneStep_Anneal->SEM TwoStep_PbX2 Deposit Lead Halide Film (PbI₂/PbBr₂ in DMF) TwoStep_Conversion Deposit Formamidinium Halide (FAI/FABr in IPA) TwoStep_PbX2->TwoStep_Conversion TwoStep_Anneal Anneal at ~150-170°C TwoStep_Conversion->TwoStep_Anneal TwoStep_Anneal->XRD TwoStep_Anneal->UVVis TwoStep_Anneal->PL TwoStep_Anneal->SEM

Caption: Experimental workflow for perovskite thin film fabrication.

References

A Comparative Study of Formamidinium, Methylammonium, and Cesium Lead-Iodide Perovskites for Photovoltaic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, stability, and characterization of the three most prominent cations in perovskite solar cells.

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. At the heart of these materials is the ABX₃ crystal structure, where the 'A' site cation plays a pivotal role in determining the optoelectronic properties and long-term stability of the device. This guide provides an objective comparison of three leading A-site cations: formamidinium (FA⁺), methylammonium (B1206745) (MA⁺), and cesium (Cs⁺) in lead-iodide based perovskites. Experimental data is presented to facilitate a direct comparison of their performance metrics and stability under various stressors. Detailed experimental protocols for key characterization techniques are also provided to ensure reproducibility and standardization of future research.

Performance Comparison

The choice of the A-site cation significantly influences the power conversion efficiency (PCE) and its constituent parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the champion photovoltaic performance of single-cation lead iodide perovskite solar cells.

CationPerovskitePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Bandgap (eV)
Formamidinium (FA⁺)FAPbI₃19.4[1][2]~1.1~24~78~1.48
Methylammonium (MA⁺)MAPbI₃>19[3]~1.1~22~77~1.55
Cesium (Cs⁺)CsPbI₃15.07[4]1.05918.9575.1~1.73

Note: The presented values are champion efficiencies for pure, single-cation perovskites and may vary based on device architecture, fabrication methods, and additives used.

Stability Under Environmental Stress

A major hurdle for the commercialization of perovskite solar cells is their long-term stability. The A-site cation is a key determinant of the material's resilience to thermal stress, moisture, and continuous illumination.

Thermal Stability:

Formamidinium-based perovskites exhibit superior thermal stability compared to their methylammonium counterparts. FAPbI₃ can withstand temperatures exceeding 150°C, whereas MAPbI₃ starts to degrade at temperatures above 85°C. Cesium-based perovskites, being entirely inorganic, also demonstrate excellent thermal stability.

Moisture Stability:

Moisture is a critical factor in the degradation of hybrid organic-inorganic perovskites. MAPbI₃ is particularly susceptible to moisture-induced degradation. While FAPbI₃ shows improved moisture tolerance, the inorganic nature of CsPbI₃ provides the highest intrinsic resistance to humidity. However, the desirable black phase of CsPbI₃ can be unstable at room temperature in the presence of moisture without proper engineering.

Photostability:

Under continuous illumination, all three types of perovskites can experience some level of degradation. Ion migration and defect formation are common degradation pathways. Mixed-cation strategies, such as incorporating small amounts of Cs⁺ or MA⁺ into FAPbI₃, have been shown to significantly enhance photostability by suppressing these degradation mechanisms.

Experimental Protocols

Standardized and reproducible experimental procedures are crucial for the objective comparison of different perovskite materials. Below are detailed methodologies for key experiments.

1. Power Conversion Efficiency (PCE) Measurement

The PCE of a perovskite solar cell is determined from its current density-voltage (J-V) characteristics under simulated solar illumination.

  • Illumination: A calibrated solar simulator with an AM1.5G spectrum at an intensity of 100 mW/cm² is used. The light intensity should be regularly calibrated using a certified reference cell.

  • J-V Scanning: The J-V curve is measured using a source meter. Key parameters to control and report include:

    • Scan Direction: Both forward (from short-circuit to open-circuit) and reverse (from open-circuit to short-circuit) scans should be performed to assess hysteresis.[5]

    • Scan Rate: A slow scan rate (e.g., 10-50 mV/s) is recommended to approach steady-state conditions.[5]

    • Preconditioning: The voltage bias and light soaking conditions before the scan must be reported, as they can influence the measured performance.[5]

    • Device Area: The active area of the solar cell must be accurately measured and masked to avoid overestimation of the current density.

  • Stabilized Power Output (SPO): To obtain a more reliable measure of the device's performance, the SPO should be measured by holding the device at its maximum power point (MPP) for an extended period (e.g., 60-300 seconds) and recording the stabilized efficiency.[6]

2. Stability Testing

Stability testing protocols are designed to evaluate the durability of perovskite solar cells under various environmental stressors. The International Summit on Organic Photovoltaic Stability (ISOS) has proposed several standardized protocols.[7]

  • Thermal Stability (ISOS-D-2):

    • Store unencapsulated devices in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Subject the devices to a constant elevated temperature (e.g., 85°C).

    • Periodically measure the PCE of the devices at room temperature to track its degradation over time. The time it takes for the PCE to drop to 80% of its initial value is often reported as the T80 lifetime.

  • Moisture Stability (ISOS-D-3):

    • Store unencapsulated devices in a dark environment with controlled relative humidity (e.g., 50% RH).

    • Monitor the PCE degradation over time at regular intervals.

  • Photostability (ISOS-L-2):

    • Continuously illuminate the device (encapsulated or unencapsulated in an inert atmosphere) at an intensity of 1 sun (100 mW/cm²).

    • Maintain the device at its maximum power point (MPP) or at open-circuit voltage.

    • Track the PCE as a function of illumination time to determine the operational stability.

3. X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for identifying the crystal structure and phase purity of perovskite films.

  • Sample Preparation: Prepare a thin film of the perovskite material on a suitable substrate (e.g., glass or silicon).

  • Instrumentation: Use a diffractometer with a Cu Kα X-ray source (λ = 1.54 Å).

  • Data Collection:

    • Mount the sample on the stage.

    • Scan a range of 2θ angles (e.g., 10° to 60°) to cover the characteristic diffraction peaks of the perovskite and any potential secondary phases (e.g., PbI₂).

    • Set an appropriate step size and scan speed to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the crystallographic phases present in the film by comparing the experimental diffraction pattern with reference patterns from crystallographic databases.

    • Analyze the peak positions, intensities, and widths to obtain information about the lattice parameters, crystal orientation (texture), and crystallite size.

Visualizations

Logical Relationship of Perovskite Cations

Perovskite_Cations cluster_perovskite Perovskite (ABX₃) cluster_cations Cation Types A_Cation A-Site Cation FA Formamidinium (FA⁺) A_Cation->FA Organic MA Methylammonium (MA⁺) A_Cation->MA Organic Cs Cesium (Cs⁺) A_Cation->Cs Inorganic Workflow start Perovskite Film Fabrication xrd XRD Analysis (Phase & Structure) start->xrd device_fab Device Fabrication start->device_fab end Data Analysis & Comparison xrd->end pce_measure PCE Measurement (J-V & SPO) device_fab->pce_measure stability_test Stability Testing pce_measure->stability_test thermal Thermal Stress stability_test->thermal moisture Moisture Exposure stability_test->moisture photo Light Soaking stability_test->photo thermal->end moisture->end photo->end

References

A Comparative Guide to the Photophysics of Formamidinium and Methylammonium Lead Halide Perovskites using Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and optoelectronics, understanding the ultrafast dynamics of photogenerated charge carriers in perovskite materials is paramount for the development of next-generation solar cells and light-emitting devices. This guide provides an objective comparison of the photophysical properties of two leading perovskite compositions: formamidinium lead iodide (FAPbI₃) and methylammonium (B1206745) lead iodide (MAPbI₃), investigated through transient absorption (TA) spectroscopy.

This analysis delves into the critical processes of hot carrier cooling and charge carrier recombination, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual representations of the underlying processes and experimental workflows are provided to offer a comprehensive overview for both seasoned researchers and newcomers to the field.

Data Presentation: A Quantitative Look at Photophysical Dynamics

The following table summarizes key photophysical parameters for FAPbI₃ and MAPbI₃, extracted from transient absorption spectroscopy studies. These values, particularly the time constants, are crucial indicators of a material's potential for efficient charge extraction and reduced energy loss in optoelectronic devices.

Photophysical ProcessParameterFormamidinium Lead Iodide (FAPbI₃)Methylammonium Lead Iodide (MAPbI₃)Key Insights
Hot Carrier Cooling Cooling Time Constant~100s of fs to a few ps~0.3 - 0.5 ps (low excitation), 2-3 ps (high excitation)[1][2]FAPbI₃ can exhibit a more pronounced hot-phonon bottleneck, leading to slower cooling of hot charge carriers. This is a desirable trait for the development of hot-carrier solar cells that could surpass the Shockley-Queisser limit.
Charge Carrier Recombination Monomolecular (Trap-Assisted) Recombination Rate (k₁)Generally lower than MAPbI₃5 x 10⁶ to 21 x 10⁶ s⁻¹[3]A lower monomolecular recombination rate in FAPbI₃ suggests a lower density of trap states, which contributes to longer carrier lifetimes.
Bimolecular (Radiative) Recombination Rate (k₂)Varies with sample preparationSlower than FAPbI₃ in some casesThe bimolecular recombination rate is a key factor in the efficiency of light-emitting devices.
Auger (Non-Radiative) Recombination Rate (k₃)Becomes significant at high carrier densitiesSignificant at high carrier densitiesAuger recombination is a major loss mechanism at the high charge carrier concentrations often encountered in lasers and concentrator solar cells.
Fundamental Properties Band Gap~1.46 - 1.54 eV[4][5]~1.60 - 1.61 eV[4][5]The lower band gap of FAPbI₃ allows it to absorb a broader range of the solar spectrum, making it more suitable for single-junction photovoltaic devices.[6]
Carrier LifetimeCan be longer than in MAPbI₃Shorter than FAPbI₃ in many casesLonger carrier lifetimes in FAPbI₃ allow for more efficient charge collection in solar cells.

Experimental Protocols: Unveiling the Dynamics with Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in materials on ultrafast timescales. Below is a detailed methodology representative of the key experiments cited in this guide.

Objective: To measure the time-resolved absorption changes in FAPbI₃ and MAPbI₃ thin films following photoexcitation, in order to determine the kinetics of hot carrier cooling and charge carrier recombination.

Materials and Equipment:

  • Samples: High-quality thin films of FAPbI₃ and MAPbI₃ deposited on a transparent substrate (e.g., glass or quartz).

  • Laser System: An amplified Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs duration) at a high repetition rate (e.g., 1 kHz).[7]

  • Optical Parametric Amplifier (OPA): To generate tunable pump pulses at a wavelength that excites the perovskite sample above its bandgap (e.g., 500 nm).[7]

  • White-Light Generation: A portion of the fundamental laser beam is focused onto a nonlinear crystal (e.g., sapphire or CaF₂) or a flint glass to generate a broadband supercontinuum probe pulse.[7]

  • Pump-Probe Setup: A standard transient absorption spectrometer (e.g., Helios from Ultrafast Systems) equipped with a delay stage to control the time delay between the pump and probe pulses.[7]

  • Detector: A CCD or CMOS detector to measure the spectrum of the transmitted probe light.

Procedure:

  • Sample Preparation: FAPbI₃ and MAPbI₃ thin films are prepared using established methods such as spin-coating or vapor deposition to ensure high crystallinity and controlled thickness.

  • Optical Alignment: The laser beam is split into two paths: the pump and the probe. The pump beam is directed through the OPA to generate the desired excitation wavelength. The probe beam is focused into the white-light generation medium.

  • Excitation: The pump pulse is focused onto the perovskite film, creating a population of excited states (hot electrons and holes). The pump fluence is carefully controlled to avoid sample degradation and to study the dynamics at different charge carrier densities.[7]

  • Probing: The broadband probe pulse, which is spatially overlapped with the pump spot on the sample, passes through the excited region of the film. The time delay between the pump and probe pulses is precisely controlled by a motorized delay stage.

  • Detection: The transmitted probe light is collected and directed to the spectrometer. The change in absorbance (ΔA) of the sample as a function of wavelength and time delay is recorded.

  • Data Analysis: The transient absorption spectra are analyzed to extract the kinetic traces at specific wavelengths corresponding to ground-state bleaching, photoinduced absorption, and stimulated emission. These traces are then fitted with exponential decay models to determine the time constants of the various photophysical processes.

Mandatory Visualization: Charting the Course of Photoexcitation and Experimentation

To visually articulate the complex processes and workflows discussed, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow cluster_laser Femtosecond Laser System cluster_beam_splitting Beam Splitting & Generation cluster_pump_probe Pump-Probe Interaction cluster_detection Detection & Analysis Laser Ti:Sapphire Laser (800 nm, 100 fs, 1 kHz) BeamSplitter Beam Splitter Laser->BeamSplitter OPA Optical Parametric Amplifier (OPA) BeamSplitter->OPA Pump Path WhiteLight White-Light Generation (Sapphire/CaF2) BeamSplitter->WhiteLight Probe Path Sample Perovskite Sample (FAPbI3 or MAPbI3) OPA->Sample Pump Pulse (e.g., 500 nm) DelayStage Motorized Delay Stage WhiteLight->DelayStage DelayStage->Sample Probe Pulse (Broadband) Spectrometer Spectrometer (CCD/CMOS) Sample->Spectrometer Transmitted Probe Computer Data Acquisition & Analysis Spectrometer->Computer Photophysical_Processes cluster_excitation Photoexcitation cluster_relaxation Carrier Relaxation & Recombination cluster_recombination_paths Recombination Pathways Excitation Photon Absorption (hν > Eg) HotCarriers Hot Charge Carriers (e- and h+) Excitation->HotCarriers BandEdge Band-Edge Carriers HotCarriers->BandEdge Hot Carrier Cooling (fs - ps) Recombination Recombination BandEdge->Recombination Carrier Recombination (ps - ns) GroundState Ground State Recombination->GroundState Trap Trap-Assisted (Monomolecular) Recombination->Trap Radiative Radiative (Bimolecular) Recombination->Radiative Auger Auger (Trimolecular) Recombination->Auger

References

A Comparative Guide to Space-Charge Limited Current Analysis of Formamidinium Bromide Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the charge transport properties of formamidinium lead bromide (FAPbBr₃) perovskite films, with a focus on space-charge limited current (SCLC) analysis. For a comprehensive comparison, we contrast the performance of FAPbBr₃ with the widely studied methylammonium (B1206745) lead bromide (MAPbBr₃) films. This guide includes a summary of key quantitative data, detailed experimental protocols for film fabrication and SCLC measurements, and visualizations of the experimental workflow and underlying charge transport mechanisms.

Data Presentation: FAPbBr₃ vs. MAPbBr₃

The following table summarizes the key charge transport parameters for FAPbBr₃ and MAPbBr₃ films as determined by SCLC and other complementary techniques. It is important to note that these values can vary depending on film quality, device architecture, and measurement conditions.

ParameterFormamidinium Lead Bromide (FAPbBr₃)Methylammonium Lead Bromide (MAPbBr₃)Unit
Electron Mobility (μe) ~1-10~2-15cm²/Vs
Hole Mobility (μh) ~1-12~3-20cm²/Vs
Electron Trap Density (nt,e) 10¹⁵ - 10¹⁶10¹⁶ - 10¹⁷cm⁻³
Hole Trap Density (nt,h) 10¹⁵ - 10¹⁶10¹⁶ - 10¹⁷cm⁻³
Dielectric Constant (εr) ~7.5~8.0-

Experimental Protocols

Detailed methodologies for the fabrication of perovskite thin films and subsequent SCLC analysis are crucial for reproducible results.

Fabrication of Perovskite Thin Films

This protocol describes a typical method for preparing FAPbBr₃ and MAPbBr₃ thin films via a one-step spin-coating process.

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance surface wettability.

2. Precursor Solution Preparation:

  • For FAPbBr₃: A 1.0 M precursor solution is prepared by dissolving formamidinium bromide (FABr) and lead (II) bromide (PbBr₂) in a 1:1 molar ratio in anhydrous dimethylformamide (DMF). The solution is stirred at 70°C for at least 2 hours.

  • For MAPbBr₃: A 1.0 M precursor solution is prepared by dissolving methylammonium bromide (MABr) and lead (II) bromide (PbBr₂) in a 1:1 molar ratio in anhydrous DMF. The solution is stirred at 70°C for at least 2 hours.

3. Deposition of Charge Transport Layers:

  • For electron-only SCLC devices, an electron transport layer (ETL), such as tin (IV) oxide (SnO₂), is deposited onto the cleaned ITO substrate. This is typically done by spin-coating a colloidal SnO₂ solution followed by annealing.

  • For hole-only SCLC devices, a hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and subsequently annealed.

4. Perovskite Film Deposition:

  • The prepared precursor solution (FAPbBr₃ or MAPbBr₃) is spin-coated onto the charge transport layer in a nitrogen-filled glovebox. A typical two-step spin-coating program is:

    • 1000 rpm for 10 seconds (for initial spreading)

    • 4000 rpm for 30 seconds (for film formation)

  • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

  • The films are then annealed on a hotplate at 100°C for 10 minutes.

5. Top Electrode Deposition:

  • For electron-only devices, a top electrode stack of an electron-injection layer (e.g., PCBM) followed by a metal contact (e.g., Ag or Al) is deposited via thermal evaporation.

  • For hole-only devices, a hole-injection layer (e.g., Spiro-OMeTAD) and a metal contact (e.g., Au or Ag) are thermally evaporated.

Pulsed Space-Charge Limited Current (SCLC) Measurement

Due to the mixed ionic-electronic conductivity of perovskites, pulsed SCLC measurements are recommended to minimize the influence of ion migration and obtain more accurate electronic properties.

1. Device Configuration:

  • The fabricated single-carrier devices (electron-only or hole-only) are used for the measurements.

2. Measurement Setup:

  • A programmable voltage source and a fast current measurement unit (e.g., a Keithley 2400 SourceMeter or a more specialized pulsed I-V system) are required.

  • The measurements should be conducted in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation and photo-induced effects.

3. Pulsed Voltage Application:

  • A series of voltage pulses are applied to the device. Each pulse starts from 0 V, ramps up to a specific voltage (V), holds for a short duration (e.g., 1 ms), and then returns to 0 V.

  • The current is measured during the voltage pulse. To minimize ionic effects, the current is typically sampled at the beginning of the voltage plateau, after the capacitive charging current has decayed but before significant ion migration occurs.

4. Data Analysis:

  • The current-voltage (J-V) characteristic is constructed by plotting the measured current density (J) against the corresponding applied voltage (V).

  • The J-V curve is then analyzed to extract key parameters:

    • Ohmic Region (J ∝ V): At low voltages, the current is governed by the intrinsic charge carriers.

    • Trap-Filling Region: As the voltage increases, a steep rise in current is observed as the injected carriers fill the trap states. The trap-filled limit voltage (V_TFL) is determined from the onset of this region. The trap density (n_t) can be calculated using the formula: n_t = (2 * ε₀ * ε_r * V_TFL) / (q * L²) where ε₀ is the vacuum permittivity, ε_r is the relative dielectric constant of the perovskite, q is the elementary charge, and L is the thickness of the perovskite film.

    • Child's Law Region (J ∝ V²): Once the traps are filled, the current becomes space-charge limited. The charge carrier mobility (μ) can be extracted from this region using the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * μ * (V² / L³)

Mandatory Visualization

SCLC_Experimental_Workflow cluster_prep Sample Preparation cluster_meas SCLC Measurement cluster_analysis Data Analysis sub_prep Substrate Cleaning ctl_dep Charge Transport Layer Deposition sub_prep->ctl_dep ITO Substrate pvsk_dep Perovskite Film Deposition ctl_dep->pvsk_dep Coated Substrate elec_dep Top Electrode Evaporation pvsk_dep->elec_dep Perovskite Film dev_load Device Loading in Dark Box elec_dep->dev_load Complete Device pulse_gen Pulsed Voltage Application dev_load->pulse_gen curr_meas Current Measurement pulse_gen->curr_meas jv_plot J-V Curve Plotting curr_meas->jv_plot param_ext Parameter Extraction jv_plot->param_ext Ohmic, Trap-Filling, Child's Law Regions mob_trap mob_trap param_ext->mob_trap Mobility & Trap Density Charge_Transport_Mechanism cluster_device Single Carrier Device cluster_transport Charge Transport & Trapping anode Anode (e.g., ITO/HTL) carrier_inj Carrier Injection cathode Cathode (e.g., Metal) perovskite Perovskite Film carrier_coll Carrier Collection trap_fill Trap Filling carrier_inj->trap_fill Low Voltage free_transport Free Carrier Transport trap_fill->free_transport High Voltage (Traps Filled) trapped_carrier Trapped Carriers trap_fill->trapped_carrier free_transport->carrier_coll

A Balancing Act: Navigating the Efficiency-Stability Trade-Off in Mixed-Halide Formamidinium Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is largely attributed to their remarkable power conversion efficiencies (PCEs). At the forefront of this development are formamidinium (FA)-based lead halide perovskites, particularly formamidinium lead iodide (FAPbI₃), which boasts a near-ideal bandgap for single-junction solar cells.[1][2] However, the intrinsic instability of the photoactive α-phase of FAPbI₃ at room temperature, which tends to convert to a photo-inactive δ-phase, presents a significant hurdle for commercialization.[2] To counter this, researchers have extensively explored compositional engineering, primarily through the incorporation of different halides (bromide, chlorine) and cations (methylammonium, cesium) to create mixed-halide, mixed-cation perovskite formulations. This guide provides a comparative analysis of various mixed-halide formamidinium perovskite compositions, focusing on the inherent trade-off between achieving high efficiency and ensuring long-term operational stability. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are provided.

Performance Comparison of Mixed-Halide Formamidinium Perovskites

The introduction of different cations and halides into the FAPbI₃ crystal structure has a profound impact on the material's optoelectronic properties and stability. The following table summarizes the performance of various mixed-halide formamidinium perovskite compositions from recent literature.

Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Stability Notes
FAPbI₃ (pristine)~11N/AN/AN/AProne to phase instability, converting to the yellow δ-phase at room temperature.[2][3]
(FAPbI₃)1-x(MAPbBr₃)x (x=0.1)14.99N/AN/AN/AThe addition of a small amount of MAPbBr₃ can stabilize the α-FAPbI₃ phase and lead to a more uniform morphology.[1][3]
Csx(MA₀.₁₇FA₀.₈₃)(₁₀₀₋ₓ)Pb(I₀.₈₃Br₀.₁₇)₃>21N/AN/AN/ATriple-cation approach effectively suppresses the formation of the yellow phase, leading to enhanced and stabilized PCEs for up to 1000 hours.[4]
FAPbBr₃~7-81.35 - 1.53>6.5>70Exhibits high photovoltage and intrinsic stability, retaining over 95% of initial efficiency after 150 hours under continuous illumination.[5][6]
2D/3D FACsPbI₃18.2 (inverted) - 20.2 (normal)N/AN/AN/AInverted-type devices show greater stability and reproducibility. Strong interaction at grain boundaries contributes to high phase stability.
Sb³⁺ and S²⁻-alloyed FAPbI₃25.07N/AN/AN/AUnencapsulated devices retain ~94.9% of initial PCE after 1080 hours in the dark (20-40% relative humidity).[7][8]

N/A: Data not available in the cited sources.

The Interplay of Composition, Efficiency, and Stability

The data highlights a clear trend: while pristine FAPbI₃ has a promising bandgap, its instability necessitates compositional modifications. The inclusion of smaller cations like methylammonium (B1206745) (MA⁺) and cesium (Cs⁺) and halides like bromide (Br⁻) can significantly enhance phase stability.[4][9][10] Bromide and chloride incorporation, for instance, increases the activation energy for the phase transition from the desirable α-phase to the undesirable δ-phase.[9] Similarly, MA⁺ and Cs⁺ improve the thermodynamic stability of the perovskite structure.[9]

However, these stabilizing additions often come at the cost of a slightly wider bandgap, which can potentially reduce the short-circuit current density (JSC).[1] The key is to find an optimal balance where the gains in stability and open-circuit voltage (VOC) outweigh any potential losses in current generation. Furthermore, strategies like employing 2D/3D perovskite structures and surface passivation with organic molecules or inorganic materials have proven effective in reducing defects and enhancing both efficiency and stability.[11][12][13]

Logical Pathway of Compositional Engineering

The following diagram illustrates the logical relationships in the compositional engineering of formamidinium perovskites to navigate the efficiency-stability trade-off.

G cluster_start Starting Material cluster_challenges Key Challenges cluster_strategies Stabilization Strategies cluster_outcomes Performance Outcomes Pristine FAPbI3 Pristine FAPbI3 Phase Instability Phase Instability Pristine FAPbI3->Phase Instability Environmental Degradation Environmental Degradation Pristine FAPbI3->Environmental Degradation Compositional Engineering Compositional Engineering Phase Instability->Compositional Engineering Dimensionality Engineering Dimensionality Engineering Phase Instability->Dimensionality Engineering Passivation Passivation Environmental Degradation->Passivation Enhanced Stability Enhanced Stability Compositional Engineering->Enhanced Stability High Efficiency High Efficiency Compositional Engineering->High Efficiency Passivation->Enhanced Stability Passivation->High Efficiency Dimensionality Engineering->Enhanced Stability Dimensionality Engineering->High Efficiency Enhanced Stability->High Efficiency Trade-off

Caption: Navigating the efficiency-stability trade-off in formamidinium perovskites.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reproducible fabrication and characterization of high-performance perovskite solar cells.

Perovskite Thin Film Fabrication (Two-Step Sequential Method)

This method is widely used for the formation of high-quality formamidinium-based perovskite films.[14]

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to ensure a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is often deposited on the FTO substrate via spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at high temperatures (e.g., 500 °C).[15][16] A mesoporous TiO₂ layer can then be spin-coated on top of the compact layer and sintered.

  • PbI₂ Deposition: A solution of PbI₂ in a solvent like N,N-dimethylformamide (DMF) is spin-coated onto the TiO₂ layer. The film is then annealed at a moderate temperature (e.g., 70 °C) to remove the solvent.

  • Perovskite Conversion: The PbI₂-coated substrate is immersed in a solution of formamidinium iodide (FAI) in a solvent such as isopropanol.[14] Alternatively, the FAI solution can be spin-coated onto the PbI₂ film.[14] The substrate is then annealed at a higher temperature (e.g., 150 °C) to facilitate the conversion to the perovskite phase.[8]

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD in a solvent such as chlorobenzene, often with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Characterization Techniques
  • X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the perovskite films. The presence of a peak around 14° in the 2θ scan typically indicates the formation of the desired α-phase, while the absence of a peak around 11.7° confirms the absence of the undesirable δ-phase.[15]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, grain size, and uniformity of the perovskite films.[15]

  • UV-Vis Absorption Spectroscopy: Determines the light absorption properties and the bandgap of the perovskite material.

  • Photoluminescence (PL) Spectroscopy: Used to investigate the charge carrier dynamics and defect densities within the perovskite film.

  • Current Density-Voltage (J-V) Measurement: The primary technique for evaluating the performance of the solar cell. The device is illuminated under a solar simulator (AM 1.5G, 100 mW/cm²) and the current is measured as the voltage is swept. This measurement yields key parameters such as PCE, VOC, JSC, and FF.[6]

  • Stability Testing: To assess long-term stability, devices are subjected to various stress conditions, such as continuous illumination, elevated temperatures, and high humidity, while their performance is monitored over time.[6]

Workflow for Perovskite Solar Cell Fabrication and Characterization

The following diagram outlines the typical workflow from substrate preparation to device testing.

G cluster_fabrication Device Fabrication cluster_characterization Material & Device Characterization A Substrate Cleaning B ETL Deposition A->B C PbI2 Spin-Coating B->C D Perovskite Conversion C->D E HTL Deposition D->E F Metal Evaporation E->F G XRD & SEM F->G Material Analysis H UV-Vis & PL F->H Optical Properties I J-V Measurement F->I Performance Evaluation J Stability Testing I->J Long-term Reliability

Caption: Experimental workflow for perovskite solar cell fabrication and testing.

References

Halide Composition: A Critical Knob for Tuning Formamidinium Perovskite Performance

Author: BenchChem Technical Support Team. Date: December 2025

The composition of the halide anion in formamidinium (FA)-based perovskite solar cells is a critical determinant of their optoelectronic properties and overall performance. The strategic incorporation of iodide (I), bromide (Br), and chloride (Cl) ions allows for precise tuning of the perovskite's bandgap, crystal structure, and stability, directly impacting the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the resulting devices. This guide provides a comparative analysis of the impact of different halide compositions on the performance of formamidinium perovskites, supported by experimental data and detailed fabrication protocols.

Performance Comparison of Formamidinium Perovskites with Varying Halide Compositions

The following table summarizes the key performance parameters of formamidinium-based perovskite solar cells with different halide compositions, showcasing the trade-offs and benefits of each approach.

Perovskite CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)Bandgap (eV)Key Remarks
FAPbI3 ~14-26%[1][2]~0.99-1.25[1][3]~23.2-24.9[3][4]~74.4-89.5[1][3]~1.45-1.51[5]Pure FAPbI3 offers a near-optimal bandgap for single-junction solar cells but can suffer from phase instability at room temperature.[5]
(FAPbI3)1-x(MAPbBr3)x (x=0.2) 12.0%[6]0.88 V[6]20.6 mA/cm2[6]65.9%[6]>1.51The addition of MAPbBr3 can stabilize the perovskite phase and lead to a uniform and dense morphology.[6]
FAPbI3 with MACl additive 16.301% (with 0.07 MAPbBr3)[5]1.016 V (with 0.01 FAPbBr3)[5]23.413 mA/cm2 (with 0.01 FAPbBr3)[5]69.622% (with 0.01 FAPbBr3)[5]~1.51MACl additives can improve the crystallization of the perovskite film and suppress the formation of defects.[7]
FAPbBr3 up to 7%[8]1.35 V[8]~9.0 mA/cm-2[8]-~2.26 eV[8]Pure FAPbBr3 exhibits a wider bandgap, leading to higher Voc but lower Jsc. It is a promising candidate for top cells in tandem solar cells.[8]
FAPb(Br1-xClx)3 8.75% (interlayer)[9]---2.17-2.91 eV[9]The bandgap can be tuned by varying the Br/Cl ratio, progressively increasing with higher Cl concentration.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the fabrication and characterization of high-performance perovskite solar cells. Below are representative protocols for the synthesis of the perovskite precursors and the fabrication and characterization of the solar cell devices.

Synthesis of Formamidinium Halide Precursors

Formamidinium Iodide (FAI) Synthesis:

A common method for synthesizing FAI involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid.[10]

  • Dissolve formamidinium acetate powder in a 1.5 molar excess of hydroiodic acid (57 wt% in H2O).

  • Stir the solution for 10 minutes at 50°C.

  • Dry the solution at 100°C for approximately 2 hours to form a yellow-white powder.

  • Wash the powder three times with diethyl ether to remove excess I2.

  • Dissolve the powder in ethanol (B145695) heated at 80°C to obtain a supersaturated solution.

  • Place the solution in a refrigerator for overnight recrystallization to form white, flake-like crystals.

  • Wash the FAI flakes with diethyl ether three times.

  • Finally, dry the FAI flakes overnight in a vacuum oven at 50°C.

Formamidinium Bromide (FABr) Synthesis:

The synthesis of FABr follows a similar procedure to FAI, substituting hydroiodic acid with hydrobromic acid.

  • Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.

  • Stir the solution for 10 minutes at 50°C.

  • Dry the solution at 100°C to form a yellow-white powder.

  • Wash the powder with diethyl ether.

  • Recrystallize the powder twice with ethanol to form white, needle-like crystals.

  • Dry the crystals overnight in a vacuum oven before use.

Perovskite Solar Cell Fabrication (One-Step Method with Additive)

This protocol describes the fabrication of a formamidinium-based perovskite solar cell using a one-step spin-coating method with a methylammonium (B1206745) chloride (MACl) additive.[7]

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing.

  • Perovskite Precursor Solution Preparation:

    • Prepare the control perovskite precursor solution by dissolving PbBr2, MABr, FAI, CsI, and PbI2 in a mixed solvent of DMF and DMSO.[7]

    • For the additive-containing solution, add the desired percentage of MACl to the control precursor solution.

  • Perovskite Film Deposition:

    • Deposit a hole-transporting self-assembled monolayer (e.g., MeO-2PACz) on the substrate.[7]

    • Spin-coat the perovskite precursor solution onto the prepared substrate in a nitrogen-filled glovebox.

    • During the spin-coating process, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the film on a hotplate to remove residual solvent and complete the perovskite crystallization.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Spiro-OMeTAD, typically doped with Li-TFSI and t-BP, onto the perovskite layer.

  • Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact onto the HTL.

Characterization of Perovskite Solar Cells

The performance of the fabricated solar cells is evaluated under standard test conditions (STC: AM1.5G illumination, 100 mW/cm2, 25°C). Key characterization techniques include:

  • Current Density-Voltage (J-V) Measurement: To determine the PCE, Voc, Jsc, and FF. It is crucial to perform both forward and reverse scans to assess any hysteresis.

  • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.

  • Scanning Electron Microscopy (SEM): To investigate the morphology, grain size, and uniformity of the perovskite film.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the bandgap of the perovskite material.

  • Photoluminescence (PL) Spectroscopy: To study the charge carrier recombination dynamics within the perovskite film.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between halide composition, key material properties, and the final performance of formamidinium perovskite solar cells.

Halide_Impact cluster_composition Halide Composition cluster_properties Material Properties cluster_performance Device Performance Iodide High Iodide Content Bandgap Bandgap Iodide->Bandgap Lower Phase_Stability Phase Stability Iodide->Phase_Stability Decreases α-phase Bromide Bromide Incorporation Bromide->Bandgap Higher Bromide->Phase_Stability Improves Chloride Chloride Additive Crystallinity Crystallinity Chloride->Crystallinity Improves Defects Defect Density Chloride->Defects Reduces Voc Voc Bandgap->Voc Influences Jsc Jsc Bandgap->Jsc Influences Crystallinity->Jsc Increases FF FF Crystallinity->FF Increases Stability Stability Phase_Stability->Stability Enhances Defects->Voc Decreases Defects->FF Decreases PCE PCE Voc->PCE Jsc->PCE FF->PCE Stability->PCE Maintains over time

Caption: Impact of halide composition on perovskite properties and performance.

References

Comparing single-crystal and polycrystalline formamidinium bromide properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the properties of single-crystal and polycrystalline formamidinium lead bromide (FAPbBr₃) is essential for researchers and professionals in materials science and drug development. This guide provides an objective comparison of their performance, supported by experimental data, to inform material selection for various applications.

Synthesis and Crystal Growth

The properties of formamidinium lead bromide are intrinsically linked to its crystalline form. Single crystals are grown to millimeter size using methods like the inverse temperature crystallization (ITC) technique, which allows for rapid growth over a few days.[1][2] In contrast, polycrystalline FAPbBr₃ is typically synthesized by pressing FAPbBr₃ powder into pellets at high pressures, ranging from 12 MPa to 124 MPa.[3][4][5]

Comparative Properties of Single-Crystal and Polycrystalline FAPbBr₃

The distinct synthesis methods for single-crystal and polycrystalline FAPbBr₃ result in significant differences in their physical and electronic properties. Single crystals generally exhibit superior characteristics due to the absence of grain boundaries, which act as defects in polycrystalline materials.[1]

Structural and Optical Properties
PropertySingle-Crystal FAPbBr₃Polycrystalline FAPbBr₃
Crystallinity High, belonging to the {110} family of planes.[6][7]Varies with pressure and annealing.[4][5]
Band Gap Approximately 2.0 eV to 2.21 eV.[6][7][8]Tunable from 2.05 eV to 2.57 eV.[1][9]
Photoluminescence (PL) Peak Broad luminescence around 611 nm and 660 nm.[7]Peak emission at approximately 565 nm.[4][5]
Electrical Properties
PropertySingle-Crystal FAPbBr₃Polycrystalline FAPbBr₃
Resistivity High, around 2.8 x 10⁹ Ω·cm.[8]Varies with pressure and annealing.[5]
Electron Mobility (μ) 22.2 cm²V⁻¹s⁻¹.[8]Not explicitly reported, but charge transport improves with pressure.[4][5]
Hole Mobility (μ) 66.1 cm²V⁻¹s⁻¹.[8]Not explicitly reported, but charge transport improves with pressure.[4][5]
Electron Mobility-Lifetime Product (μτ) 8.0 x 10⁻⁴ cm²V⁻¹.[8]Not explicitly reported.
Hole Mobility-Lifetime Product (μτ) 1.1 x 10⁻³ cm²V⁻¹.[8]Not explicitly reported.
Trap Density Exceptionally low, between 10⁹ and 10¹¹ cm⁻³.[1]Higher than single crystals due to grain boundaries.[1]
X-ray Sensitivity Not explicitly reported.Up to 169 µC Gy⁻¹ cm⁻² (at 40 kV).[3][4]

Stability

Formamidinium-based perovskites are generally considered more stable than their methylammonium (B1206745) counterparts.[7][9] Single-crystal FAPbBr₃ demonstrates good intrinsic and extrinsic stability.[10] For polycrystalline FAPbBr₃, annealing after pressing improves stability.[3][4] The structural stability of FAPbBr₃ can be enhanced in confined and coated configurations under pressure.[11]

Experimental Protocols

Synthesis of FAPbBr₃ Powder (for both single-crystal and polycrystalline forms)

Formamidinium bromide (FABr) is synthesized by reacting formamidine (B1211174) acetate (B1210297) with hydrobromic acid.[8][12] The resulting white powder is then purified by recrystallization.[8] To produce FAPbBr₃ powder, FABr and lead bromide (PbBr₂) are dissolved in a solvent mixture like DMF:GBL.[4]

Single-Crystal Growth: Inverse Temperature Crystallization (ITC)
  • Precursor Solution Preparation : Dissolve a 1:1 molar ratio of FABr and PbBr₂ in a mixed solvent of N,N-dimethylformamide (DMF) and γ-butyrolactone (GBL).[8]

  • Crystallization : Place the precursor solution in a self-regulating water tank. Gradually increase the temperature from 25 °C to 60 °C at a rate of 3-5 °C/day.[8]

  • Growth : Maintain the maximum temperature (55-60 °C) for 2-3 days to allow for crystal growth.[8]

  • Harvesting : After 7-10 days, FAPbBr₃ single crystals are obtained.[8]

Polycrystalline Pellet Fabrication
  • Grinding : Grind FAPbBr₃ polycrystals into a uniform powder.[4]

  • Pressing : Use a hydraulic press to form a pellet from the powder at pressures ranging from 12 MPa to 124 MPa.[4]

  • Annealing : Anneal the pellet at 145 °C for 15 minutes in air to improve conductivity and charge transport properties.[4]

Characterization Techniques
  • Structural Characterization : X-ray Diffraction (XRD) is used to study the crystal structure and confirm crystallinity.[4][5][6][7]

  • Optical Characterization : UV-Vis spectroscopy is employed to determine the band gap, while photoluminescence (PL) spectroscopy is used to study emission properties.[4][5][6][7]

  • Electrical Characterization : Current-Voltage (I-V) measurements are used to determine resistivity.[8] The Time-of-Flight (TOF) technique is used to evaluate charge carrier mobility.[8] The Hecht equation is used to determine the mobility-lifetime product from the relationship between charge collection efficiency and applied voltage.[8]

Visualized Workflows

Single_Crystal_Synthesis_Workflow cluster_synthesis Single-Crystal Synthesis (ITC Method) start Prepare Precursor Solution (FABr + PbBr₂ in DMF/GBL) crystallization Inverse Temperature Crystallization (25°C to 60°C) start->crystallization growth Crystal Growth (7-10 days) crystallization->growth end Harvest Single Crystals growth->end

Single-Crystal Synthesis Workflow.

Polycrystalline_Pellet_Fabrication_Workflow cluster_fabrication Polycrystalline Pellet Fabrication start Synthesize FAPbBr₃ Polycrystals grinding Grind to Uniform Powder start->grinding pressing Hydraulic Pressing (12-124 MPa) grinding->pressing annealing Annealing (145°C for 15 min) pressing->annealing end Polycrystalline Pellet annealing->end

Polycrystalline Pellet Fabrication Workflow.

Characterization_Workflow cluster_characterization Material Characterization sample FAPbBr₃ Sample (Single-Crystal or Polycrystalline) structural Structural Analysis (XRD) sample->structural optical Optical Analysis (UV-Vis, PL) sample->optical electrical Electrical Analysis (I-V, TOF) sample->electrical

Material Characterization Workflow.

References

Safety Operating Guide

Proper Disposal of Formamidinium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Formamidinium bromide, a key component in perovskite solar cell research, requires careful handling and disposal due to its potential health hazards. This guide provides essential safety and logistical information to ensure its proper disposal in a research environment, adhering to best practices for laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Some data also suggests that it may pose risks to fertility or an unborn child and could cause organ damage with prolonged or repeated exposure.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.[3]

  • Respiratory Protection: In case of dust formation, use a suitable particulate respirator.[4]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Quantitative Hazard Data

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Reproductive ToxicityNot specifiedH360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)Not specifiedH372: Causes damage to organs through prolonged or repeated exposure

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to national and local regulations.[3] Improper disposal can lead to environmental contamination and potential harm to human health.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification: Clearly label all waste containers with "this compound Waste" and include the appropriate hazard symbols.

  • Containerization:

    • Leave the chemical in its original container whenever possible.[3]

    • For waste generated from experiments, use a dedicated, sealed, and clearly labeled container. Do not mix this compound waste with other chemical waste streams.[3]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. While no specific chemical incompatibilities are widely reported, this compound is sensitive to moisture, light, and air.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Professional Disposal: The recommended method of disposal is through an approved waste disposal plant.[3] An alternative, to be carried out by qualified professionals, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using appropriate cleaning agents. Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.

Environmental Protection: It is imperative to prevent this compound from entering drains or the environment.[3][4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FormamidiniumBromideDisposal start Waste Generation (Unused Product or Experimental Residue) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste (Do Not Mix with Other Chemicals) ppe->segregate container Store in a Labeled, Sealed Container segregate->container storage Store in a Designated Secure Area container->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds disposal Professional Disposal (Approved Waste Disposal Plant or Incineration) provide_sds->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Formamidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Formamidinium Bromide

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (FABr). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a compound used in laboratory research, particularly in the development of perovskite solar cells.[1] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, others indicate significant potential health effects.[2] It is prudent to handle this chemical with care, observing the more stringent safety precautions outlined in various SDS.

Key potential hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][3]

  • Skin Irritation : Causes skin irritation.[1][3]

  • Eye Irritation : Causes serious eye irritation.[1][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][3]

  • Reproductive/Organ Toxicity : Some sources suggest it may damage fertility or the unborn child, harm breast-fed children, and cause organ damage through prolonged or repeated exposure.[4]

  • Environmental Hazards : Very toxic to aquatic life with long-lasting effects.[4]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValueCitations
CAS Number 146958-06-7[2][5]
Appearance White to almost white powder/crystals[2][4]
Assay ≥98%[1][3]
Melting Point 133-140 °C[2]
Solubility in Water Soluble[2]
Storage Class Code 11 - Combustible Solids[1][3]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationCitations
Eye Protection Wear safety glasses with side-shields or protective eyewear approved under standards such as EN166 (EU).[2][5][2][5]
Hand Protection Wear acid-resistant gloves (e.g., PVC, neoprene, or nitrile).[6] Gloves must be inspected before use and comply with standards like EN 374.[2][5][2][5][6]
Body Protection Wear a lab coat, coveralls over a long-sleeved shirt, and long pants.[6][7] The type of body protection should be chosen based on the concentration and amount of the substance being handled.[2][2][6][7]
Footwear Closed-toe shoes that fully cover the foot are required.[7][7]
Respiratory Protection Use of a respirator is required when dust is generated. A full-face particle respirator (e.g., N99-US or P2-EU) should be used as a backup to engineering controls like fume hoods.[5] If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[5][5]
Handling and Storage Procedures

Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust.[2][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5][8]

  • Dust Prevention: Avoid the formation and dispersal of dust.[5][8]

  • Personal Hygiene: Do not eat, drink, or smoke in handling areas.[4] Wash hands and skin thoroughly after handling, before breaks, and at the end of the workday.[2]

Storage Conditions:

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[2][5]

  • Atmosphere: As the product is sensitive to air, moisture, and light, it should be handled and stored under an inert gas.[2]

  • Security: Store in a locked-up area.

  • Temperature: Store at ambient temperature or as indicated on the product label.[2]

Workflow for Handling and Emergency Response

Caption: Workflow for safe handling, spill, exposure, and disposal of this compound.

Emergency and Disposal Plans

First-Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[5][9]

Exposure RouteFirst-Aid ProcedureCitations
Inhalation Move the person to fresh air.[2][9] If breathing is difficult or stops, provide artificial respiration.[9] Call a poison center or doctor if you feel unwell.[2][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water, or rinse with a shower.[5][9] If skin irritation develops, seek medical attention.[2][2][5][9]
Eye Contact Rinse cautiously and thoroughly with plenty of water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and consult an ophthalmologist.[2]
Ingestion Rinse mouth with water.[5][9] Have the person drink up to two glasses of water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][9] Call a poison center or doctor.[5][9]
Accidental Release Measures (Spills)
  • Personal Precautions: Use full personal protective equipment.[5][9] Avoid breathing dust and ensure adequate ventilation.[5][9] Evacuate non-essential personnel from the area.[5][9]

  • Environmental Precautions: Prevent the product from entering drains.[5][9] Cover drains if necessary.

  • Containment and Cleaning: Carefully sweep up the spilled material, avoiding dust generation.[2][5] Collect the material into a suitable, closed, and labeled container for disposal.[5]

Waste Disposal
  • Regulations: All waste materials must be disposed of in accordance with local, state, and national regulations.[2]

  • Procedure: Dispose of the contents and container at an approved waste disposal plant. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

  • Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, contact a licensed professional waste disposal service.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamidinium bromide
Reactant of Route 2
Formamidinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.